GPR10 agonist 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C200H324N58O57S2 |
|---|---|
Peso molecular |
4517 g/mol |
Nombre IUPAC |
18-[[(1S)-5-[3-[2-[2-[3-[2-[2-[[(3R,6S,9S,12S,15S,18S,21S,24R,33S)-24-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-6-carbamimidamido-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]-18-butyl-9-(3-carbamimidamidopropyl)-15-(2-carboxyethyl)-6,12-bis[(1R)-1-hydroxyethyl]-21-(hydroxymethyl)-5,8,11,14,17,20,23,28,35-nonaoxo-1,26-dithia-4,7,10,13,16,19,22,29,34-nonazacyclohexatriacontane-33-carbonyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid |
InChI |
InChI=1S/C200H324N58O57S2/c1-13-16-50-129-174(289)238-133(68-70-158(277)278)177(292)256-164(116(11)262)191(306)240-131(57-43-78-223-199(211)212)176(291)255-165(117(12)263)192(307)250-144(106-317-108-156(274)234-127(170(285)219-81-87-315-91-89-313-85-72-150(268)218-80-86-314-90-88-312-84-71-149(267)216-73-38-37-53-135(195(310)311)235-151(269)61-32-27-25-23-21-19-17-18-20-22-24-26-28-33-62-157(275)276)54-40-75-217-155(273)107-316-105-143(184(299)248-142(104-260)182(297)237-129)249-175(290)132(67-69-147(202)265)239-179(294)139(95-121-99-215-109-229-121)244-167(282)113(8)230-172(287)130(56-42-77-222-198(209)210)236-169(284)124(201)103-259)183(298)246-140(97-159(279)280)181(296)253-162(112(7)15-3)190(305)247-141(96-148(203)266)194(309)258-83-45-59-145(258)185(300)231-114(9)168(283)243-138(94-120-98-225-125-51-35-34-49-123(120)125)178(293)245-137(93-119-63-65-122(264)66-64-119)180(295)254-163(115(10)261)188(303)228-101-152(270)232-126(52-36-39-74-220-196(205)206)171(286)226-102-154(272)251-161(111(6)14-2)189(304)241-134(58-44-79-224-200(213)214)193(308)257-82-46-60-146(257)186(301)252-160(110(4)5)187(302)227-100-153(271)233-128(55-41-76-221-197(207)208)173(288)242-136(166(204)281)92-118-47-30-29-31-48-118/h29-31,34-35,47-49,51,63-66,98-99,109-117,124,126-146,160-165,225,259-264H,13-28,32-33,36-46,50,52-62,67-97,100-108,201H2,1-12H3,(H2,202,265)(H2,203,266)(H2,204,281)(H,215,229)(H,216,267)(H,217,273)(H,218,268)(H,219,285)(H,226,286)(H,227,302)(H,228,303)(H,230,287)(H,231,300)(H,232,270)(H,233,271)(H,234,274)(H,235,269)(H,236,284)(H,237,297)(H,238,289)(H,239,294)(H,240,306)(H,241,304)(H,242,288)(H,243,283)(H,244,282)(H,245,293)(H,246,298)(H,247,305)(H,248,299)(H,249,290)(H,250,307)(H,251,272)(H,252,301)(H,253,296)(H,254,295)(H,255,291)(H,256,292)(H,275,276)(H,277,278)(H,279,280)(H,310,311)(H4,205,206,220)(H4,207,208,221)(H4,209,210,222)(H4,211,212,223)(H4,213,214,224)/t111-,112-,113-,114-,115+,116+,117+,124-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,160-,161-,162-,163-,164-,165-/m0/s1 |
Clave InChI |
IAKOWOFORBBMRO-JTZZHIECSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Introduction to GPR10 and its Agonists
An In-depth Technical Guide on the Core Mechanism of Action of GPR10 Agonists
This technical guide provides a comprehensive overview of the mechanism of action for agonists of the G-protein coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR). The focus is on the molecular signaling cascades, supported by quantitative data and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
G-protein coupled receptor 10 (GPR10) is a receptor for the prolactin-releasing peptide (PrRP) and is implicated in a variety of physiological processes, including energy homeostasis, stress responses, and cardiovascular regulation.[1][2][3] The endogenous ligands for GPR10 are PrRP-20 and PrRP-31, two naturally occurring isoforms of the prolactin-releasing peptide.[4]
Recently, synthetic agonists such as "GPR10 agonist 1" (also known as compound 18-S4) have been developed.[5][6] This particular agonist has demonstrated potency in the nanomolar range and has shown potential in the research of chronic obesity by decreasing body weight in diet-induced obesity mouse models.[5]
Quantitative Data for GPR10 Agonists
The following tables summarize the quantitative data for various GPR10 agonists based on in vitro assays.
Table 1: Potency of this compound (Compound 18-S4)
| Compound | Assay Condition | EC50 (nM) |
| This compound | Without FBS | 7.8 |
| This compound | With 10% FBS | 80 |
Data from MedchemExpress.[5][6]
Table 2: Agonist Properties of PrRP and Palmitoylated Analogs on GPR10
| Compound | EC50 (nM) |
| palm11-PrRP31 | 0.03 ± 0.01 |
| palm-PrRP31 | 0.13 ± 0.04 |
Data from a β-lactamase reporter gene assay.[7]
Table 3: Binding Affinities of PrRP Peptides to GPR10
| Peptide | KD (nM) - High Affinity Site | KD (nM) - Low Affinity Site |
| [125I]-PrRP-20 | 0.026 ± 0.006 | 0.57 ± 0.14 |
Data from radioligand binding studies in HEK293 cells expressing GPR10.[8]
Core Mechanism of Action
Activation of GPR10 by an agonist initiates a cascade of intracellular signaling events. While the precise signaling can be cell-type dependent, several key pathways have been elucidated.[9]
G-Protein Coupling
GPR10 is known to couple to multiple G-protein subtypes, primarily Gi/o and Gq.[9] Coupling to Gi/o typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, although studies have shown that PrRP-20 did not significantly alter basal or forskolin-stimulated cAMP levels in HEK293-GPR10 cells.[8] Coupling to Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Intracellular Calcium Mobilization
A primary and well-documented consequence of GPR10 activation is the mobilization of intracellular calcium.[8][10] The IP3 generated from PLC activation binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[8] This increase in intracellular calcium can be readily measured and is a common readout for GPR10 activation in functional assays.[8][11]
Downstream Signaling Pathways
Activation of GPR10 and subsequent G-protein signaling leads to the modulation of several downstream kinase cascades and transcription factors. These include:
-
Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) Pathway: PrRP31 has been shown to upregulate the PI3K/Akt signaling pathway, which is crucial for cell survival and metabolism.[4]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways:
-
cAMP response element-binding protein (CREB): Both natural and synthetic GPR10 agonists can increase the phosphorylation of CREB, a key transcription factor involved in various cellular processes.[12][13]
Visualizing the Mechanism of Action
GPR10 Signaling Pathway
Caption: GPR10 agonist signaling cascade.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a GPR10 calcium mobilization assay.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium upon GPR10 activation.[8]
Materials:
-
HEK293 cells stably expressing GPR10.
-
Poly-D-lysine coated 96-well microtiter plates.
-
Fluo-4 AM fluorescent dye.
-
Hank's Buffered Saline Solution (HBSS).
-
Fluorometric Imaging Plate Reader (FLIPR).
-
This compound.
Procedure:
-
HEK293-GPR10 cells are seeded into poly-D-lysine coated 96-well plates at a density of approximately 52,000 cells per well.
-
The cells are cultured for 24 hours prior to the assay.
-
On the day of the assay, the culture medium is removed, and the cells are incubated with 1 µM Fluo-4 AM in HBSS for 60 minutes at 37°C.
-
The plate is then placed in a FLIPR instrument.
-
The GPR10 agonist is added to the wells at varying concentrations.
-
The fluorescence intensity, which corresponds to the intracellular calcium concentration, is monitored in real-time.
-
The data is analyzed to determine the dose-response curve and calculate the EC50 value.[8]
Cyclic AMP (cAMP) Assay
This assay is used to determine if GPR10 couples to Gs or Gi G-proteins by measuring changes in intracellular cAMP levels.[8]
Materials:
-
HEK293-GPR10 cells.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit.
Procedure:
-
HEK293-GPR10 cells are cultured to the desired confluency.
-
To test for Gs coupling, cells are treated with the GPR10 agonist, and intracellular cAMP levels are measured using a commercial assay kit.
-
To test for Gi coupling, cells are first stimulated with forskolin to increase basal cAMP levels.
-
The cells are then treated with the GPR10 agonist. A decrease in the forskolin-stimulated cAMP levels would indicate Gi coupling.
-
The results are compared to control cells treated with vehicle.[8]
Immunoblotting for Signaling Pathway Activation
This technique is used to detect the phosphorylation of key downstream signaling proteins like ERK and Akt.[12][14]
Materials:
-
CHO-K1 or other suitable cells expressing GPR10.
-
This compound.
-
Serum-free culture medium.
-
Ice-cold phosphate-buffered saline (PBS).
-
Lysis buffer.
-
Primary antibodies specific for total and phosphorylated forms of ERK, Akt, and CREB.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Chemiluminescence detection reagents.
Procedure:
-
Cells expressing GPR10 are seeded in multi-well plates and grown for 48 hours.
-
The growth medium is replaced with serum-free medium for 16 hours before the experiment.
-
Cells are incubated with the GPR10 agonist at various concentrations for a specified time (e.g., 5 or 60 minutes) at 37°C.
-
The cells are then washed with ice-cold PBS and lysed.
-
The protein concentration of the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against the phosphorylated and total forms of the target signaling proteins.
-
The membrane is then incubated with an HRP-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
-
The ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.[14]
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ready-to-Assay PRP/GPR10 Prolactin-Releasing Peptide Receptor Frozen Cells [discoverx.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study [mdpi.com]
An In-depth Technical Guide to the GPR10 Agonist Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the signaling pathways activated by agonists of the G-protein coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR). We will delve into the molecular mechanisms, downstream effectors, and quantitative aspects of GPR10 activation, with a focus on both the endogenous ligand, prolactin-releasing peptide (PrRP), and synthetic agonists like GPR10 agonist 1 (compound 18-S4).
Introduction to GPR10
GPR10 is a class A G-protein coupled receptor (GPCR) that plays a significant role in various physiological processes, including energy homeostasis, stress responses, and cardiovascular regulation.[1][2] Its endogenous ligand is the prolactin-releasing peptide (PrRP), which exists in two active forms, PrRP-20 and PrRP-31.[3] The PrRP-GPR10 signaling system is a key area of research for potential therapeutic interventions in conditions such as obesity and metabolic disorders.[4][5]
The GPR10 Signaling Cascade
Activation of GPR10 by an agonist initiates a cascade of intracellular events mediated by heterotrimeric G-proteins. Evidence suggests that GPR10 couples to at least two types of G-proteins: Gq and Gi/o.[5][6] This dual coupling allows for the activation of multiple downstream signaling pathways, leading to a diverse range of cellular responses.
Gq-Mediated Pathway
Upon agonist binding, GPR10 activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC).[7][8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][9]
-
IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[9][10] This increase in intracellular calcium is a hallmark of GPR10 activation and can be readily measured in functional assays.[10][11]
-
DAG and Protein Kinase C (PKC) Activation : DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[8]
Gi/o-Mediated Pathway
The coupling of GPR10 to Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[5] The βγ subunits of the dissociated Gi/o protein can also activate other signaling molecules.
Downstream MAPK and Akt Signaling
The initial signals generated by Gq and Gi/o activation converge on downstream kinase cascades, most notably the mitogen-activated protein kinase (MAPK) pathways.[12] Agonist stimulation of GPR10 has been shown to induce the phosphorylation and activation of:
-
Extracellular signal-regulated kinase (ERK1/2) [13]
-
c-Jun N-terminal kinase (JNK) [14]
-
p38 MAPK [15]
Furthermore, GPR10 activation can also stimulate the Protein Kinase B (Akt) pathway, which is a critical regulator of cell survival and metabolism.[13]
Regulation of Gene Expression
The activation of these kinase cascades ultimately leads to the phosphorylation and activation of various transcription factors, thereby modulating gene expression. Key transcription factors activated by GPR10 signaling include:
These transcription factors play crucial roles in mediating the long-term cellular effects of GPR10 activation.
Quantitative Data for GPR10 Agonists
The potency and efficacy of GPR10 agonists can be quantified using various in vitro assays. The following table summarizes key quantitative data for selected GPR10 agonists.
| Agonist | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| This compound (compound 18-S4) | Functional | Not Specified | EC50 (0% FBS) | 7.8 | [17] |
| This compound (compound 18-S4) | Functional | Not Specified | EC50 (10% FBS) | 80 | [17] |
| PrRP-31 | β-lactamase assay | CHO-K1 | EC50 | 530.3 ± 70.5 (pM) | [6] |
| palm11-PrRP31 | β-lactamase assay | CHO-K1 | EC50 | in the pM range | [6] |
| palm-PrRP31 | β-lactamase assay | CHO-K1 | EC50 | in the pM range | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the GPR10 signaling pathway.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR10 activation.
Materials:
-
HEK293 or CHO-K1 cells stably or transiently expressing GPR10
-
Cell culture medium (e.g., DMEM/F12) with 10% FBS
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
GPR10 agonist stock solution
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Seeding: Seed GPR10-expressing cells into black, clear-bottom microplates at an appropriate density and culture overnight.
-
Dye Loading: The next day, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 1 hour) at 37°C.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Assay: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Addition: Inject the GPR10 agonist at various concentrations and immediately begin recording the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate EC50 values from the dose-response curves.[11][18]
cAMP Assay
This assay measures the inhibition of adenylyl cyclase activity through the Gi/o pathway.
Materials:
-
CHO-K1 or HEK293 cells expressing GPR10
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX)
-
Forskolin
-
GPR10 agonist stock solution
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
384-well white, opaque microplates
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Preparation: Harvest GPR10-expressing cells and resuspend them in stimulation buffer.
-
Assay Setup: Add the cell suspension to the wells of a 384-well plate.
-
Agonist and Forskolin Addition: Add the GPR10 agonist at various concentrations, followed by a fixed concentration of forskolin (to stimulate cAMP production).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Reading: Read the plate on a compatible plate reader.
-
Data Analysis: The decrease in the forskolin-stimulated cAMP signal indicates Gi/o activation. Calculate IC50 values from the dose-response curves.[19][20][21]
ERK Phosphorylation Assay (In-Cell Western)
This assay quantifies the phosphorylation of ERK1/2 in response to GPR10 activation.
Materials:
-
GPR10-expressing cells
-
96-well clear-bottom microplates
-
Serum-free medium
-
GPR10 agonist stock solution
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% milk or BSA in PBS)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
Fluorescently labeled secondary antibodies
-
Imaging system (e.g., Odyssey, LI-COR)
Procedure:
-
Cell Seeding and Starvation: Seed cells in 96-well plates, and once confluent, starve them in serum-free medium for 24 hours.
-
Agonist Stimulation: Treat the cells with the GPR10 agonist for a specific time period (e.g., 5-15 minutes).
-
Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with Triton X-100.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against phospho-ERK and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Imaging and Quantification: Wash the cells and image the plate using an appropriate imaging system. Quantify the fluorescence intensity for both phospho-ERK and total ERK.
-
Data Analysis: Normalize the phospho-ERK signal to the total ERK signal and plot the dose-response curve to determine the EC50.[3][22]
Conclusion
The GPR10 signaling pathway is a complex and multifaceted system involving the coordinated action of multiple G-proteins, second messengers, and downstream kinases. This guide provides a foundational understanding of this pathway and detailed protocols for its investigation. A thorough characterization of GPR10 agonist signaling is crucial for the development of novel therapeutics targeting this receptor for the treatment of metabolic and other diseases.
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study | MDPI [mdpi.com]
- 7. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. varsitytutors.com [varsitytutors.com]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bosterbio.com [bosterbio.com]
- 13. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein kinase R modulates c-Fos and c-Jun signaling to promote proliferation of hepatocellular carcinoma with hepatitis C virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. m.youtube.com [m.youtube.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
GPR10 Agonist 1 and Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The G protein-coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR), has emerged as a significant target in the regulation of energy homeostasis. Its endogenous ligand, prolactin-releasing peptide (PrRP), is implicated in the central control of food intake and energy expenditure[1]. Activation of GPR10 has been shown to reduce food intake and increase energy expenditure, making it a promising therapeutic target for metabolic disorders such as obesity[2][3]. Mice lacking a functional GPR10 receptor develop late-onset obesity, hyperphagia, and glucose intolerance, further highlighting the crucial role of this receptor in maintaining energy balance[4].
This technical guide focuses on GPR10 agonist 1 (also known as compound 18-S4), a potent and selective synthetic agonist of GPR10. This document provides a comprehensive overview of its mechanism of action, quantitative in vitro and in vivo data, detailed experimental protocols, and relevant signaling pathways to support further research and drug development efforts in this area.
This compound (Compound 18-S4)
This compound is a long-acting, stapled peptide analog of PrRP. It was developed to enhance serum stability and in vivo half-life while maintaining high potency and selectivity for GPR10.[3][5] The structural modifications include the incorporation of a multiple ethylene glycol-fatty acid (MEG-FA) staple, which contributes to its improved pharmacokinetic profile[2][3].
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | GPR10 | NPFFR2 | Selectivity (NPFFR2/GPR10) |
| EC50 (nM) | 7.8 (without FBS) | >1000 | >128 |
| 80 (with 10% FBS) |
Data sourced from MedChemExpress and Pflimlin et al., 2019.[3]
Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Study Duration (Days) | Mean Body Weight Reduction (%) |
| Vehicle | - | s.c., daily | 12 | - |
| This compound | 0.5 | s.c., daily | 12 | Potent |
| This compound | 5 | s.c., daily | 12 | Potent (similar to 0.5 mg/kg) |
Data is described as "potent body weight reduction" in the primary literature. Specific percentage values from the graphical data in the source publication are not explicitly stated in the text but show a significant decrease compared to vehicle.[3]
Signaling Pathways
Activation of GPR10 by its agonists initiates a cascade of intracellular signaling events. The receptor is known to couple to Gq/11 and Gi/o proteins. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of these events, GPR10 activation leads to the phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and cAMP response element-binding protein (CREB).
Experimental Protocols
In Vitro GPR10 Receptor Binding Assay
This protocol is adapted from studies characterizing the binding of ligands to GPR10.
Objective: To determine the binding affinity of a test compound for the GPR10 receptor.
Materials:
-
HEK293 cells stably expressing human GPR10.
-
Membrane preparation buffer: 20 mM Tris-HCl, 5 mM Mg-Acetate, 2 mM EGTA, 0.5 mM PMSF, 1 µg/mL pepstatin, 1x protease inhibitor cocktail, 0.1% (w/v) BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.
-
Radioligand: [125I]-PrRP-20.
-
Test compound (e.g., this compound).
-
Whatman GF/B glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-GPR10 cells and store the pellet at -80°C.
-
Thaw the cell pellet and resuspend in ice-cold membrane preparation buffer.
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Collect the supernatant and centrifuge at 48,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh membrane preparation buffer.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of membrane preparation buffer, 50 µL of [125I]-PrRP-20 (at a final concentration near its Kd), and 50 µL of the test compound at various concentrations.
-
For total binding, add 50 µL of buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled PrRP.
-
Add 50 µL of the membrane preparation (typically 10-20 µg of protein).
-
Incubate at 25°C for 90 minutes.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through Whatman GF/B filters pre-soaked in wash buffer.
-
Wash the filters three times with 1 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
In Vitro ERK Phosphorylation Assay (Western Blot)
Objective: To assess the ability of a GPR10 agonist to induce ERK phosphorylation in a cell-based assay.
Materials:
-
CHO-K1 or HEK293 cells expressing GPR10.
-
Cell culture medium (e.g., DMEM/F-12) with 10% FBS.
-
Serum-free medium.
-
Test compound (this compound).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Western blotting equipment.
Procedure:
-
Cell Culture and Treatment:
-
Plate GPR10-expressing cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free medium.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 5, 10, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the primary and secondary antibodies.
-
Re-probe the membrane with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phospho-ERK to total-ERK for each sample.
-
Plot the fold-change in ERK phosphorylation relative to the vehicle control against the log concentration of the agonist to determine the EC50.
-
In Vivo Study in Diet-Induced Obese (DIO) Mice
This protocol is based on the study by Pflimlin et al. (2019)[3].
Objective: To evaluate the effect of this compound on body weight in a mouse model of diet-induced obesity.
Animal Model:
-
Male C57BL/6J mice.
-
Induction of obesity: Feed a high-fat diet (HFD; e.g., 60% kcal from fat) for 10-12 weeks.
-
House mice individually in a temperature-controlled environment with a 12-hour light/dark cycle.
Materials:
-
This compound (Compound 18-S4).
-
Vehicle (e.g., saline or PBS).
-
High-fat diet.
-
Standard laboratory equipment for animal handling and dosing.
Procedure:
-
Acclimatization and Baseline Measurements:
-
Acclimatize the DIO mice to handling and single housing for at least one week before the study begins.
-
Record baseline body weight and food intake for several days.
-
-
Randomization and Dosing:
-
Randomize the mice into treatment groups (vehicle, 0.5 mg/kg this compound, 5 mg/kg this compound) based on body weight.
-
Administer the assigned treatment via subcutaneous (s.c.) injection once daily for 12 consecutive days.
-
-
Monitoring:
-
Measure body weight daily, prior to dosing.
-
Measure food intake daily.
-
Observe the animals for any signs of toxicity or adverse effects.
-
-
Data Analysis:
-
Calculate the daily and cumulative change in body weight for each group.
-
Calculate the daily and cumulative food intake for each group.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the treatment groups to the vehicle control.
-
Conclusion
This compound (compound 18-S4) is a potent and selective tool for investigating the role of GPR10 in energy homeostasis. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of GPR10 agonism in the treatment of obesity and related metabolic disorders. Future studies should aim to further elucidate the downstream effects of GPR10 activation on energy expenditure and substrate metabolism.
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design of a Long-Acting and Selective MEG-Fatty Acid Stapled Prolactin-Releasing Peptide Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of a Long-Acting and Selective MEG-Fatty Acid Stapled Prolactin-Releasing Peptide Analog - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPR10 in Diet-Induced Obesity: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
G-protein coupled receptor 10 (GPR10), the cognate receptor for prolactin-releasing peptide (PrRP), has emerged as a significant regulator of energy homeostasis and a potential therapeutic target for diet-induced obesity. Expressed in key brain regions controlling appetite and metabolism, including the hypothalamus and brainstem, GPR10 signaling plays a crucial role in modulating food intake, energy expenditure, and glucose metabolism. This technical guide provides an in-depth overview of the current understanding of GPR10's role in the context of diet-induced obesity, presenting key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the known signaling pathways. The evidence strongly suggests that GPR10 deficiency leads to a predisposition to obesity, while activation of the receptor holds therapeutic promise for weight management.
GPR10 and Its Ligand: Prolactin-Releasing Peptide (PrRP)
GPR10 is a class A G-protein coupled receptor (GPCR) primarily expressed in the central nervous system.[1] Its endogenous ligand, PrRP, exists in two biologically active isoforms, PrRP-31 and PrRP-20.[1] Central administration of PrRP has been shown to suppress food intake and increase energy expenditure, highlighting the anorexigenic nature of this signaling pathway.[1]
Quantitative Data from Preclinical Models
The role of GPR10 in diet-induced obesity has been predominantly investigated through the use of GPR10 knockout (KO) mouse models and the administration of GPR10 agonists to diet-induced obese (DIO) rodents. The following tables summarize the key quantitative findings from these studies.
Table 1: Phenotypic Characteristics of GPR10 Knockout (KO) Mice
| Parameter | Genotype | Diet | Age | Observation | Fold Change/Percentage Change | Reference |
| Body Weight | GPR10 KO vs. Wild-Type (WT) | Normal Chow | 16 weeks | Increased body weight in KO mice. | ~15% increase | [2] |
| GPR10 KO vs. Wild-Type (WT) | Normal Chow | 25 weeks (females) | Significantly increased body weight in female KO mice. | Data not specified | [3] | |
| GPR10 KO vs. Wild-Type (WT) | Normal Chow | 14 weeks (males) | Significantly obese male KO mice. | Data not specified | [3] | |
| GPR10 KO vs. Wild-Type (WT) | High-Fat Diet (HFD) | Not Specified | Exacerbated weight gain in KO mice. | Data not specified | [2] | |
| Food Intake | GPR10 KO vs. Wild-Type (WT) | Normal Chow | 16 weeks | Hyperphagia observed in KO mice. | Data not specified | [2] |
| GPR10 KO vs. Wild-Type (WT) | Normal Chow | 6 weeks | No significant difference in daily food intake. | ~0% change | [4] | |
| Body Fat | GPR10 KO vs. Wild-Type (WT) | Normal Chow | 16 weeks | Significant increase in body fat in KO mice. | Data not specified | [2] |
| Metabolic Parameters | GPR10 KO vs. Wild-Type (WT) | Normal Chow | 16 weeks | Increased plasma leptin and insulin levels in KO mice. | Data not specified | [2] |
| GPR10 KO vs. Wild-Type (WT) | Normal Chow | 16 weeks | Decreased glucose tolerance in KO mice. | Data not specified | [2] | |
| Energy Expenditure | GPR10 KO vs. Wild-Type (WT) | Normal Chow | Pre-obese males | Reduced oxygen consumption (VO2) in KO mice. | Data not specified | [3] |
Table 2: Effects of GPR10 Agonist Treatment in Diet-Induced Obese (DIO) Models
| Compound | Model | Dose | Duration | Effect on Body Weight | Effect on Food Intake | Reference |
| Palmitoylated PrRP analogs | DIO mice | Not Specified | Not Specified | Reduction in body weight. | Reduction in food intake. | [5] |
| Lipidized PrRP analogs | DIO mice | Not Specified | Not Specified | Reduction in body weight. | Not Specified | [5] |
GPR10 Signaling Pathways
GPR10 is known to couple to multiple G-protein subtypes, including Gαq/11 and potentially Gαs and Gαi/o, leading to the activation of diverse downstream signaling cascades.
Gαq/11-Mediated Signaling
Activation of GPR10 by PrRP stimulates the Gαq/11 pathway, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Modulation of cAMP and MAPK Pathways
Studies have also indicated that GPR10 signaling can modulate cyclic AMP (cAMP) levels, suggesting coupling to Gαs or Gαi/o proteins.[6] Furthermore, GPR10 activation leads to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascades, including ERK, JNK, and p38, as well as the phosphorylation of the transcription factor CREB.[6][7][8]
Interaction with Leptin and CCK Signaling
GPR10 signaling is integrated with other key regulators of energy balance, such as leptin and cholecystokinin (CCK). Leptin, an adiposity signal, has been shown to induce the expression of c-Fos in PrRP neurons.[9] Furthermore, the anorexic effects of leptin are attenuated in GPR10 KO mice, suggesting a necessary role for GPR10 in mediating leptin's actions.[1] Similarly, PrRP is implicated as a downstream mediator of the satiating effects of CCK.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of GPR10's role in obesity.
Generation of GPR10 Knockout (KO) Mice
The generation of GPR10 KO mice is a foundational technique for studying the in vivo function of this receptor. The following protocol outlines the key steps involved in creating a targeted deletion of the GPR10 gene.
Experimental Workflow: Generation of GPR10 KO Mice
Protocol Details:
-
Targeting Vector Construction:
-
Isolate genomic DNA containing the GPR10 gene from a mouse genomic library.
-
Construct a targeting vector designed to replace a critical exon of the GPR10 gene with a selectable marker, such as the neomycin resistance gene (neo), flanked by homologous arms.
-
Linearize the targeting vector before electroporation.
-
-
ES Cell Culture and Transfection:
-
Culture embryonic stem (ES) cells from a suitable mouse strain (e.g., 129/Sv).
-
Electroporate the linearized targeting vector into the ES cells.
-
Select for ES cells that have integrated the vector using an appropriate antibiotic (e.g., G418 for the neo cassette).
-
-
Screening for Homologous Recombination:
-
Screen the antibiotic-resistant ES cell clones by PCR and Southern blotting to identify those in which homologous recombination has occurred correctly.
-
-
Generation of Chimeric Mice:
-
Inject the correctly targeted ES cells into blastocysts from a donor mouse strain (e.g., C57BL/6).
-
Transfer the injected blastocysts into the uterus of a pseudopregnant female mouse.
-
Identify chimeric offspring, which will have coat color contributions from both the ES cell and blastocyst strains.
-
-
Germline Transmission:
-
Breed the chimeric mice with wild-type mice.
-
Screen the offspring for germline transmission of the targeted GPR10 allele by PCR analysis of tail DNA.
-
-
Generation of Homozygous Knockout Mice:
-
Intercross heterozygous (GPR10+/-) mice to produce homozygous (GPR10-/-) knockout mice.
-
Intracerebroventricular (ICV) Injection of PrRP
ICV injection is a common method to deliver peptides like PrRP directly into the brain, bypassing the blood-brain barrier.
Protocol:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery:
-
Mount the anesthetized mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Drill a small hole in the skull at the desired coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.0 mm ventral from the skull surface).
-
-
Injection:
-
Slowly lower a Hamilton syringe filled with the PrRP solution to the target depth.
-
Infuse the desired volume of PrRP solution (e.g., 1-5 µL) over a period of several minutes.
-
Leave the needle in place for an additional minute to prevent backflow.
-
Slowly withdraw the needle and suture the incision.
-
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
Indirect Calorimetry
Indirect calorimetry is used to measure energy expenditure by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).
Protocol:
-
Acclimatization: Individually house the mice in metabolic cages for a period of acclimatization (e.g., 24-48 hours) with ad libitum access to food and water.
-
Data Collection:
-
Seal the metabolic cages and start the data collection using an indirect calorimetry system.
-
Continuously measure VO2 and VCO2 over a set period (e.g., 24-48 hours) to assess both light and dark cycle energy expenditure.
-
Simultaneously monitor food and water intake and locomotor activity.
-
-
Data Analysis:
-
Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates vs. fats).
-
Calculate energy expenditure using the Weir equation.
-
Analyze the data for differences between genotypes or treatment groups.
-
GPR10 Ligand Binding Assay
Radioligand binding assays are used to characterize the interaction of ligands with GPR10.
Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing GPR10 in a suitable buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the membrane preparation with a radiolabeled ligand (e.g., [125I]-PrRP) in the presence or absence of unlabeled competitor ligands at various concentrations.
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled ligand) from total binding.
-
Analyze the data to determine the binding affinity (Kd) and receptor density (Bmax).
-
GPR10 Functional Assay (cAMP Measurement)
This assay measures the ability of GPR10 to modulate intracellular cAMP levels upon ligand stimulation.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or CHO) and transfect them with a GPR10 expression vector.
-
-
cAMP Assay:
-
Seed the transfected cells in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with various concentrations of a GPR10 agonist.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
-
Data Analysis:
-
Generate a dose-response curve and calculate the EC50 value for the agonist.
-
Conclusion and Future Directions
The collective evidence strongly implicates GPR10 as a critical regulator of energy homeostasis, with a significant role in the pathophysiology of diet-induced obesity. The obese phenotype of GPR10 knockout mice, characterized by hyperphagia, increased adiposity, and metabolic dysregulation, underscores the importance of this receptor in maintaining a healthy energy balance. Conversely, the anorexigenic and weight-reducing effects of GPR10 agonists in preclinical models of obesity highlight its potential as a therapeutic target.
Future research should focus on several key areas:
-
Elucidation of Downstream Signaling in Specific Neuronal Populations: Further investigation is needed to dissect the precise downstream signaling pathways of GPR10 in specific hypothalamic and brainstem neuronal populations, such as POMC and AgRP neurons, to better understand its mechanism of action.
-
Development of Selective and Potent GPR10 Agonists: The development of small molecule or peptide-based GPR10 agonists with improved pharmacokinetic properties is crucial for their therapeutic potential.
-
Translational Studies: Ultimately, clinical studies will be necessary to validate the efficacy and safety of targeting GPR10 for the treatment of obesity in humans.
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rare human variant that disrupts GPR10 signalling causes weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
GPR10 Agonist 1: A Deep Dive into Downstream Signaling and Targets
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream targets and signaling pathways activated by agonists of the G protein-coupled receptor 10 (GPR10), with a specific focus on the synthetic agonist known as GPR10 agonist 1 (compound 18-S4). GPR10, also known as the prolactin-releasing peptide receptor (PrRPR), is a class A GPCR that plays a significant role in a variety of physiological processes, including the regulation of energy homeostasis, stress responses, and cardiovascular function.[1][2][3][4][5] Its endogenous ligand is the prolactin-releasing peptide (PrRP).[1][2][3][4][5] Understanding the downstream effects of GPR10 activation is critical for the development of novel therapeutics targeting this receptor.
Core Signaling Pathways
Activation of GPR10 by an agonist initiates a cascade of intracellular events primarily through the coupling to heterotrimeric G proteins. The primary signaling pathways implicated are the Gq/11 and Gi/o pathways.
-
Gq/11 Pathway: Upon agonist binding, GPR10 activates the Gq/11 family of G proteins. This leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be readily measured to assess receptor activation.
-
Gi/o Pathway: GPR10 also couples to the Gi/o pathway. Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, another important consequence of Gi/o activation is the release of Gβγ subunits, which can modulate the activity of various downstream effectors, including ion channels and kinases.
These initial G protein-mediated events lead to the activation of several key downstream protein kinases, including:
-
Extracellular Signal-Regulated Kinase (ERK): A member of the mitogen-activated protein kinase (MAPK) family, ERK is a crucial downstream effector of many GPCRs. Its phosphorylation and subsequent activation can be triggered by both Gq and Gi pathways and serves as a robust indicator of GPR10 activation.
-
Protein Kinase B (Akt): This kinase is a key node in signaling pathways that regulate cell survival, growth, and metabolism.
-
cAMP Response Element-Binding Protein (CREB): A transcription factor that, upon phosphorylation, regulates the expression of genes involved in a wide range of cellular processes.
The interplay of these signaling pathways ultimately dictates the physiological response to GPR10 agonism.
Quantitative Data on GPR10 Agonists
The potency of various agonists at the GPR10 receptor has been quantified using different in vitro assays. The half-maximal effective concentration (EC50) is a common measure of agonist potency.
| Agonist | Assay Type | Cell Line | EC50 (nM) | Source |
| This compound (compound 18-S4) | Not Specified | Not Specified | 7.8 (in the absence of FBS) | MedChemExpress[6] |
| 80 (in the presence of 10% FBS) | MedChemExpress[6] | |||
| Prolactin-Releasing Peptide (PrRP-31) | Calcium Mobilization | CHO-K1 expressing GPR10 | ~10 | Maletínská et al., 2021 |
| palm11-PrRP31 | Calcium Mobilization | CHO-K1 expressing GPR10 | ~1 | Maletínská et al., 2021 |
| palm-PrRP31 | Calcium Mobilization | CHO-K1 expressing GPR10 | ~1 | Maletínská et al., 2021 |
Experimental Protocols
Calcium Mobilization Assay (FLIPR-based)
This protocol describes a typical fluorescence-based assay to measure intracellular calcium mobilization following GPR10 activation using a Fluorescent Imaging Plate Reader (FLIPR).
1. Cell Culture and Plating:
- Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR10 in a suitable growth medium (e.g., F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418).
- The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density that will result in a confluent monolayer on the day of the experiment.
2. Dye Loading:
- On the day of the assay, remove the growth medium from the cell plates.
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
- Add the loading buffer to each well and incubate the plate at 37°C for 1 hour in the dark to allow the cells to take up the dye.
3. Compound Preparation:
- Prepare serial dilutions of the GPR10 agonist (e.g., this compound, PrRP) in the assay buffer at a concentration that is 4-5 times the final desired concentration.
- Load the compound dilutions into a separate compound plate.
4. FLIPR Assay:
- Place the cell plate and the compound plate into the FLIPR instrument.
- The instrument will first measure the basal fluorescence of the cells in each well.
- The instrument's integrated pipettor will then add the agonist from the compound plate to the cell plate.
- Immediately following compound addition, the FLIPR will kinetically measure the change in fluorescence intensity over time (typically for 1-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium.
5. Data Analysis:
- The change in fluorescence (ΔF) is calculated by subtracting the basal fluorescence from the peak fluorescence after agonist addition.
- Plot the ΔF against the logarithm of the agonist concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERK Phosphorylation Assay (Western Blot)
This protocol outlines the steps to measure the phosphorylation of ERK1/2 in response to GPR10 activation using Western blotting.
1. Cell Culture and Treatment:
- Culture cells expressing GPR10 (e.g., HEK293 or CHO-K1 cells) in 6-well plates until they reach approximately 80-90% confluency.
- Serum-starve the cells for 4-6 hours prior to agonist treatment to reduce basal ERK phosphorylation.
- Treat the cells with various concentrations of the GPR10 agonist for a predetermined time (e.g., 5, 10, 15 minutes) at 37°C. Include an untreated control.
2. Cell Lysis:
- After treatment, place the plates on ice and aspirate the medium.
- Wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentration of all samples with lysis buffer and add Laemmli sample buffer.
- Boil the samples at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Separate the proteins by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
6. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Capture the chemiluminescent signal using an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2.
- Quantify the band intensities using densitometry software. The p-ERK signal is normalized to the total ERK signal for each sample.
Visualizations
References
- 1. Prolactin-releasing peptide - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.co.jp [peptide.co.jp]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Prolactin-Releasing Peptide Receptor (PRLHR): A Comprehensive Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Prolactin-Releasing Peptide Receptor (PRLHR), also known as G-protein coupled receptor 10 (GPR10), is a class A G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological processes.[1][2][3] Initially identified for its putative role in prolactin release, its function is now understood to extend to the regulation of appetite, energy homeostasis, stress responses, and potentially as a therapeutic target for metabolic and neurological disorders.[4][5][6][7] This technical guide provides an in-depth overview of the core functions of PRLHR, its signaling pathways, and detailed experimental protocols for its study, tailored for researchers and professionals in drug development.
Introduction to Prolactin-Releasing Peptide Receptor (PRLHR)
PRLHR is a 7-transmembrane domain receptor that is the cognate receptor for the prolactin-releasing peptides (PrRP), primarily PrRP-31 and its C-terminal fragment PrRP-20.[1] These peptides are the endogenous ligands that bind to and activate PRLHR, initiating downstream signaling cascades.[1] The receptor shares some homology with the neuropeptide Y receptor family.[3] While first identified in the context of prolactin regulation, subsequent research has revealed a more complex and nuanced role for the PrRP/PRLHR system in the central nervous system and peripheral tissues.[3][5]
Ligand Binding and Receptor Activation
The interaction between PrRPs and PRLHR has been characterized through extensive radioligand binding studies. Both PrRP-31 and PrRP-20, in their human and rat forms, exhibit high affinity for the receptor.[1]
Data Presentation: Ligand Binding Affinities and Potencies
The following tables summarize key quantitative data from various studies, providing a comparative overview of ligand binding affinities (Ki), receptor density (Bmax), and functional potencies (EC50) for PRLHR.
Table 1: Binding Affinities (Ki) of Endogenous Ligands for PRLHR
| Ligand | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |
| Human PrRP-20 | HEK293-GPR10 | [¹²⁵I]-PrRP-20 | 0.26 ± 0.07 | [1] |
| Human PrRP-31 | HEK293-GPR10 | [¹²⁵I]-PrRP-20 | 1.03 ± 0.41 | [1] |
| Rat PrRP-20 | HEK293-GPR10 | [¹²⁵I]-PrRP-20 | 0.22 ± 0.06 | [1] |
| Rat PrRP-31 | HEK293-GPR10 | [¹²⁵I]-PrRP-20 | 0.33 ± 0.11 | [1] |
| PrRP31 | CHO-K1-GPR10 | [¹²⁵I]-PrRP31 | 0.87 ± 0.09 | [8] |
Table 2: Receptor Density (Bmax) in PRLHR-Expressing Cells
| Cell Line | Radioligand | Bmax (fmol/mg protein) | Reference |
| HEK293-GPR10 (High Affinity Site) | [¹²⁵I]-PrRP-20 | 3010 ± 400 | [1] |
| HEK293-GPR10 (Low Affinity Site) | [¹²⁵I]-PrRP-20 | 8570 ± 2240 | [1] |
Table 3: Functional Potency (EC50) of PrRPs and Analogs at PRLHR
| Ligand | Assay | Cell Line | EC50 (nM) | Reference |
| Human PrRP-20 | Calcium Mobilization | HEK293-GPR10 | 1.06 ± 0.22 | [1] |
| Human PrRP-31 | Calcium Mobilization | HEK293-GPR10 | 1.54 ± 0.26 | [1] |
| Rat PrRP-20 | Calcium Mobilization | HEK293-GPR10 | 0.75 ± 0.06 | [1] |
| Rat PrRP-31 | Calcium Mobilization | HEK293-GPR10 | 1.56 ± 0.42 | [1] |
| PrRP31 | Beta-lactamase | CHO-K1-GPR10 | 0.21 ± 0.02 | [4] |
| palm¹¹-PrRP31 | Beta-lactamase | CHO-K1-GPR10 | 0.07 ± 0.01 | [8] |
| GUB02647 (Analog 1) | GPR10 activity | 0.3 | [9] |
Signaling Pathways of PRLHR
Activation of PRLHR by PrRP initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
G-Protein Coupling
-
Gq/11 Pathway: The predominant signaling mechanism for PRLHR is through the Gq/11 family of G-proteins.[10] This is evidenced by the robust increase in intracellular calcium upon receptor activation, which is blocked by thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca²⁺ ATPase (SERCA), indicating the release of calcium from intracellular stores.[1][11]
-
Gi/o Pathway: The involvement of the Gi/o pathway is more complex and may be cell-type specific. Some studies using HEK293 cells found no alteration in cAMP levels, suggesting a lack of coupling to either Gs or Gi.[1][11] However, other research has demonstrated that PrRP can activate the ERK pathway in a manner sensitive to pertussis toxin (PTX), which is a hallmark of Gi/o protein involvement.[1] This suggests that in certain cellular contexts, PRLHR can indeed couple to Gi/o proteins.
Downstream Effectors
Upon activation, PRLHR modulates several key downstream signaling molecules:
-
Calcium Mobilization: As a direct consequence of Gq/11 activation, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[10]
-
MAPK Pathway (ERK, JNK): PRLHR activation has been shown to induce the phosphorylation and activation of extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK).[1][12] The activation of ERK appears to be partially dependent on the Gi/o pathway, while JNK activation is protein kinase C (PKC) dependent.[1]
-
PI3K/Akt Pathway: Studies have also implicated the PI3K/Akt signaling pathway in PRLHR function, which is a critical pathway for cell survival and growth.[13]
Mandatory Visualizations: Signaling Pathways
Caption: PRLHR Signaling Pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize PRLHR function.
Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of PRLHR.
Materials:
-
HEK293 cells stably expressing PRLHR (or other suitable cell line)
-
[¹²⁵I]-PrRP-20 (Radioligand)
-
Unlabeled PrRP-20 (for non-specific binding determination)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold Binding Buffer
-
96-well plates
-
Glass fiber filters (GF/C)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture PRLHR-expressing cells to confluency.
-
Harvest cells and homogenize in cold lysis buffer.
-
Centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in Binding Buffer.
-
Determine protein concentration using a suitable method (e.g., BCA assay).
-
-
Saturation Binding:
-
In a 96-well plate, add increasing concentrations of [¹²⁵I]-PrRP-20 to wells containing a fixed amount of membrane protein (e.g., 10-50 µg).
-
For non-specific binding, add a high concentration of unlabeled PrRP-20 (e.g., 1 µM) to a parallel set of wells.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Analyze the specific binding data using non-linear regression to determine Kd and Bmax values.
-
Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following PRLHR activation.
Materials:
-
PRLHR-expressing cells
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
PrRP-20 or other agonist
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating:
-
Plate PRLHR-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
-
Dye Loading:
-
Aspirate the culture medium and wash the cells with HBSS.
-
Load the cells with Fluo-4 AM (e.g., 4 µM in HBSS) for 1 hour at 37°C in the dark.
-
Wash the cells gently with HBSS to remove excess dye.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in the FLIPR instrument.
-
Add varying concentrations of the agonist (e.g., PrRP-20) to the wells.
-
Measure the fluorescence intensity immediately and continuously for a set period (e.g., 180 seconds).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each agonist concentration.
-
Plot the response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
cAMP Measurement Assay
This protocol is used to assess the potential coupling of PRLHR to Gi/o or Gs proteins by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
PRLHR-expressing cells
-
Forskolin (to stimulate adenylyl cyclase)
-
PrRP-20 or other agonist
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Treatment:
-
Plate PRLHR-expressing cells in a suitable multi-well plate.
-
Pre-treat the cells with IBMX (e.g., 0.1 mM) for a short period to prevent cAMP degradation.
-
To assess Gi/o coupling, stimulate the cells with forskolin (e.g., 10 µM) in the presence or absence of the PRLHR agonist.
-
To assess Gs coupling, stimulate the cells with the PRLHR agonist alone.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the cAMP concentration in the cell lysates using the chosen assay format.
-
-
Data Analysis:
-
For Gi/o coupling, a decrease in forskolin-stimulated cAMP levels in the presence of the agonist indicates activation of Gi/o.
-
For Gs coupling, an increase in basal cAMP levels in the presence of the agonist indicates activation of Gs.
-
Mandatory Visualizations: Experimental Workflow
Caption: Experimental Workflow for PRLHR Characterization.
Conclusion and Future Directions
The prolactin-releasing peptide receptor is a multifaceted GPCR with significant implications for neuroendocrinology and metabolism. While its role in calcium mobilization via Gq/11 is well-established, further research is needed to fully elucidate the nuances of its signaling, particularly regarding its potential coupling to other G-protein subtypes and the downstream consequences of this in different physiological contexts. The development of selective agonists and antagonists for PRLHR holds promise for therapeutic interventions in obesity, metabolic syndrome, and stress-related disorders. The experimental frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further unravel the complexities of PRLHR function and unlock its therapeutic potential.
References
- 1. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 4. Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles for Prlhr/GPR10 and Npffr2/GPR74 in feeding responses to PrRP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PRLHR prolactin releasing hormone receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. gubra.dk [gubra.dk]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Characterization of the binding of [(125)I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR10 Expression in Hypothalamic Neurons: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
G protein-coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR), is a critical component of neuroendocrine signaling within the hypothalamus.[1][2][3][4][5] Initially identified for its role in prolactin secretion, the function of GPR10 and its endogenous ligand, prolactin-releasing peptide (PrRP), is now understood to extend far beyond this initial characterization.[1][2][3][4][5] Extensive research has implicated the PrRP-GPR10 system in the central regulation of energy homeostasis, stress responses, and cardiovascular function, making it a compelling target for therapeutic development.[1][2][3][4][5] This guide provides a comprehensive technical overview of GPR10 expression in hypothalamic neurons, detailing its localization, signaling pathways, and the experimental methodologies used for its characterization.
GPR10 Localization in Hypothalamic Nuclei
GPR10 is strategically expressed in several hypothalamic nuclei that are integral to the regulation of appetite, metabolism, and stress. Its distribution has been mapped using techniques such as in situ hybridization for mRNA and immunohistochemistry for the receptor protein.[1] The expression pattern of GPR10 often complements the distribution of PrRP-immunoreactive nerve fibers, suggesting direct neuronal communication pathways.[1]
Quantitative Data on GPR10 Expression
While precise cell-count percentages are not extensively detailed in the literature, the relative expression levels of GPR10 mRNA and protein have been consistently characterized across key hypothalamic regions.
| Hypothalamic Nucleus | Abbreviation | GPR10 mRNA Expression Level | Reference |
| Periventricular Hypothalamic Nucleus | Pe | High | [1][6] |
| Dorsomedial Hypothalamic Nucleus | DMN | High | [1][6][7] |
| Paraventricular Hypothalamic Nucleus | PVN | Moderate to High | [1][6][7] |
| Ventromedial Hypothalamic Nucleus | VMN | Moderate | [6] |
| Medial Preoptic Area | MPO | Moderate | [1] |
| Ventrolateral Hypothalamus | VLH | Moderate | [1] |
Co-expression of GPR10 in Functionally Distinct Neurons
A critical aspect of understanding GPR10 function is its expression within specific, functionally-defined neuronal populations. The receptor is known to be co-expressed with key neuropeptides involved in the hypothalamic-pituitary-adrenal (HPA) axis and energy balance.
| Co-expressed Neuropeptide | Hypothalamic Nucleus | Implied Function | Reference |
| Corticotropin-Releasing Hormone | PVN | Stress Response, Anorexia | [1] |
| Oxytocin | PVN | Stress Response, Satiety | [1] |
| Gonadotropin-Releasing Hormone | Medial Preoptic Area | Reproduction | [6] |
Functional Roles of GPR10 Signaling in the Hypothalamus
Activation of GPR10 by its ligand PrRP initiates signaling cascades that modulate critical physiological processes.
Energy Homeostasis
The PrRP/GPR10 system is a significant anorexigenic pathway. Central administration of PrRP leads to a reduction in food intake and an increase in energy expenditure.[1][8] This system interacts closely with other metabolic regulators, notably leptin. Leptin can induce the expression of pSTAT3 in PrRP neurons, and the anorexic effects of leptin are diminished in PrRP or GPR10 knockout mice, indicating that GPR10 signaling is a necessary component of the central leptin response pathway.[1]
Stress Response
Hypothalamic and brainstem nuclei that express GPR10 and PrRP are heavily implicated in mediating neuroendocrine responses to stress.[1][2][3] PrRP neurons are activated by a variety of physical and psychological stressors.[1] PrRP-containing neurons project from the nucleus of the solitary tract (NTS) directly to the PVN, where GPR10 is expressed on corticotropin-releasing hormone (CRH) and oxytocin neurons.[1] Activation of GPR10 in the PVN can stimulate the HPA axis, leading to the release of adrenocorticotropic hormone (ACTH).[1][7]
GPR10 Signaling Pathway
GPR10 is a G protein-coupled receptor (GPCR) that shares sequence similarity with the neuropeptide Y (NPY) receptor family.[1] Upon binding PrRP, GPR10 primarily couples to the Gq alpha subunit. This initiates a well-characterized intracellular signaling cascade involving the mobilization of intracellular calcium, which serves as a key second messenger to alter neuronal activity.[9]
Caption: GPR10 Gq-coupled signaling pathway in hypothalamic neurons.
Experimental Protocols
Investigating GPR10 expression and function requires a suite of specialized molecular and physiological techniques. The following sections provide detailed methodologies for key experiments.
In Situ Hybridization (ISH) for GPR10 mRNA
This protocol is used to visualize the location of GPR10 mRNA within hypothalamic tissue sections.
6.1.1 Methodology
-
Tissue Preparation:
-
Anesthetize the animal (e.g., adult mouse) and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and postfix in 4% PFA for 2-4 hours at 4°C.[10]
-
Cryoprotect the brain by immersing it in a 20-30% sucrose solution in PBS at 4°C until it sinks.[10][11]
-
Rapidly freeze the brain in isopentane cooled on dry ice and store at -80°C.
-
-
Sectioning:
-
Cut 20-30 µm thick coronal sections through the hypothalamus using a cryostat.
-
Mount sections onto RNase-free, coated slides (e.g., SuperFrost Plus) and allow them to dry.[10]
-
-
Probe Hybridization:
-
Synthesize a Digoxigenin (DIG)-labeled antisense riboprobe complementary to the GPR10 mRNA sequence.[12]
-
Pre-treat sections with proteinase K to improve probe penetration.[13]
-
Pre-hybridize sections in a hybridization buffer (e.g., containing 50% formamide, 2X SSC) for 1-2 hours at 60-65°C.[13]
-
Replace with hybridization buffer containing the DIG-labeled probe (e.g., 1/1000 dilution) and incubate overnight in a humidified chamber at 60-65°C.[10]
-
-
Washing and Detection:
-
Perform a series of high-stringency washes with SSC buffers at 65°C to remove non-specifically bound probe.[10][12]
-
Wash sections in a suitable buffer (e.g., MABT or PBT).[10][12]
-
Block non-specific binding with a blocking solution (e.g., 10% goat serum) for at least 1 hour.[10][12]
-
Incubate with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP) overnight at 4°C.[10][12]
-
-
Visualization:
Caption: A generalized workflow for detecting GPR10 mRNA via ISH.
Immunohistochemistry (IHC) for GPR10 Protein
This protocol is used to localize the GPR10 receptor protein in hypothalamic tissue.
6.2.1 Methodology
-
Tissue Preparation:
-
Immunostaining:
-
Wash sections thoroughly in PBS to remove the cryoprotectant.
-
Perform antigen retrieval if necessary (e.g., citrate buffer incubation at 80°C) to unmask the epitope.
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution (for chromogenic detection).
-
Permeabilize sections and block non-specific binding using a blocking buffer containing a detergent (e.g., 0.3% Triton X-100) and normal serum (e.g., 5% goat serum) for 1-2 hours.
-
Incubate sections with a validated primary antibody against GPR10 at an optimized dilution in blocking buffer for 24-48 hours at 4°C.
-
-
Detection & Visualization:
-
Wash sections extensively in PBS or TBS.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.
-
Wash again, then incubate with an avidin-biotin-peroxidase complex (ABC) solution for 1 hour.
-
Develop the signal using a chromogen like 3,3'-Diaminobenzidine (DAB), which creates a brown precipitate.
-
Alternatively, for fluorescence, use a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and proceed directly to mounting after washing.
-
-
Mounting:
-
Mount the stained sections onto slides, allow them to dry, dehydrate through an ethanol series, clear with xylene, and coverslip using a permanent mounting medium.
-
Caption: A standard workflow for localizing GPR10 protein via IHC.
Calcium Imaging of GPR10-Expressing Neurons
This protocol allows for the functional assessment of GPR10 activation by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in live hypothalamic neurons.[16]
6.3.1 Methodology
-
Acute Slice Preparation:
-
Rapidly decapitate an animal and dissect the brain in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
Cut 250-300 µm thick coronal hypothalamic slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.
-
-
Dye Loading:
-
Imaging:
-
Transfer a slice to a recording chamber on the stage of an upright fluorescence microscope.
-
Continuously perfuse the slice with oxygenated aCSF.
-
Identify GPR10-expressing neurons (if using a reporter line) and acquire baseline fluorescence images.
-
Apply a GPR10 agonist (e.g., PrRP-31) via bath application.[16]
-
Record changes in fluorescence intensity over time. An increase in fluorescence (for dyes like Cal-590) or a change in the emission ratio (for ratiometric dyes like Fura-2) indicates an increase in intracellular calcium.[17]
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Calculate the change in fluorescence relative to baseline (ΔF/F₀) to quantify the calcium response.
-
Confirm cell viability and responsiveness by applying a depolarizing stimulus, such as 50 mM KCl, at the end of the experiment.[17]
-
Implications for Drug Development
The pivotal role of the GPR10 receptor in regulating energy balance and stress makes it a promising target for novel therapeutics.[1][20]
-
Obesity and Metabolic Disorders: GPR10 agonists could be developed as appetite suppressants. The receptor's involvement in the leptin signaling pathway suggests that targeting GPR10 might overcome leptin resistance, a common feature of obesity.[1]
-
Stress and Anxiety Disorders: Given its role in activating the HPA axis, GPR10 antagonists could potentially be used to mitigate the physiological consequences of chronic stress.[1]
The detailed understanding of GPR10's expression, signaling, and function within the hypothalamus is paramount for the rational design and development of selective and effective modulators for these therapeutic applications.
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. research.monash.edu [research.monash.edu]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. mdpi.com [mdpi.com]
- 7. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Validation of a new Custom Polyclonal Progesterone Receptor Antibody for Immunohistochemistry in the Female Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. youtube.com [youtube.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Calcium Imaging in Hypothalamic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Imaging calcium responses in GFP-tagged neurons of hypothalamic mouse brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Roles for Prlhr/GPR10 and Npffr2/GPR74 in feeding responses to PrRP - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Characterization of GPR10 Agonist 1: A Long-Acting and Selective Analog for Obesity Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper details the discovery and pharmacological characterization of GPR10 agonist 1, also known as compound 18-S4, a potent and selective agonist of the G-protein coupled receptor 10 (GPR10). This novel analog of prolactin-releasing peptide (PrRP) demonstrates significant potential for the research of chronic obesity due to its enhanced serum stability and prolonged in vivo half-life.[1] This document provides a comprehensive overview of the key data, experimental protocols, and signaling pathways associated with this compound.
Core Data Presentation
The following tables summarize the key quantitative data for this compound (18-S4) and its parent peptides, highlighting its improved pharmacological profile.
Table 1: In Vitro Potency and Selectivity of this compound (18-S4)
| Compound | GPR10 EC50 (nM) | NPFFR2 EC50 (nM) | Selectivity (NPFFR2/GPR10) |
| PrRP-31 | 0.1 | 1.2 | 12 |
| This compound (18-S4) | 7.8 | >1000 | >128 |
Data extracted from Pflimlin E, et al. ACS Med Chem Lett. 2019.[1]
Table 2: In Vitro and In Vivo Stability of this compound (18-S4)
| Compound | Mouse Serum Stability (T1/2, h) | In Vivo Mouse Half-Life (T1/2, h) |
| PrRP-31 | <0.5 | Not Reported |
| This compound (18-S4) | >48 | 7.8 |
Data extracted from Pflimlin E, et al. ACS Med Chem Lett. 2019.[1]
Table 3: Pharmacokinetic Parameters of this compound (18-S4) in Mice
| Parameter | Value |
| Dose | 1 mg/kg (s.c.) |
| Cmax (ng/mL) | 1670 |
| T1/2 (h) | 7.81 |
| AUClast (ng·h/mL) | 17700 |
| AUC∞ (ng·h/mL) | 17900 |
Data sourced from publicly available information.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the characterization of this compound (18-S4), based on the procedures described by Pflimlin and colleagues.[1]
In Vitro GPR10 and NPFFR2 Activity Assay
Objective: To determine the potency (EC50) of this compound at the human GPR10 and NPFFR2 receptors.
Methodology:
-
Cell Culture: HEK293 cells stably expressing either human GPR10 or human NPFFR2 are cultured in standard growth medium.
-
Assay Principle: A cell-based assay measuring intracellular calcium mobilization is utilized. GPR10 is known to couple to the Gq pathway, leading to an increase in intracellular calcium upon agonist binding.
-
Procedure:
-
Cells are seeded into 384-well plates and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37 °C.
-
Various concentrations of the test compounds (e.g., this compound, PrRP-31) are added to the wells.
-
Changes in fluorescence, indicative of intracellular calcium levels, are monitored in real-time using a fluorescence plate reader.
-
-
Data Analysis: The fluorescence data is normalized and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 value, which represents the concentration of the agonist that elicits 50% of the maximal response.
In Vitro Mouse Serum Stability Assay
Objective: To assess the stability of this compound in the presence of mouse serum.
Methodology:
-
Incubation: this compound is incubated in mouse serum at 37 °C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Preparation: The reaction is quenched, and the remaining amount of the intact peptide is quantified.
-
Quantification: The concentration of the remaining peptide is determined using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of the remaining peptide at each time point is plotted against time. The half-life (T1/2) of the peptide in serum is calculated from the degradation curve.
In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
Objective: To evaluate the effect of this compound on body weight in a mouse model of diet-induced obesity.
Methodology:
-
Animal Model: Male C57BL/6 mice are fed a high-fat diet for a specified period (e.g., 10-12 weeks) to induce obesity.
-
Acclimation and Grouping: The DIO mice are acclimated and then randomly assigned to treatment groups (e.g., vehicle control, this compound at different doses).
-
Dosing: this compound is administered subcutaneously (s.c.) once daily for a defined treatment period (e.g., 12 days).
-
Measurements: Body weight and food intake are monitored daily throughout the study.
-
Data Analysis: The change in body weight from baseline is calculated for each group. Statistical analysis (e.g., ANOVA) is performed to determine the significance of the observed effects compared to the vehicle control group.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathway and the experimental workflow for the discovery and characterization of this compound.
Caption: GPR10 Signaling Pathway Activation.
Caption: Experimental Workflow for this compound.
References
GPR10 Agonist 1 (Compound 18-S4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR10, a G-protein coupled receptor, has emerged as a promising therapeutic target for metabolic diseases, particularly obesity. Its endogenous ligand, prolactin-releasing peptide (PrRP), has demonstrated anorexigenic effects. However, the therapeutic potential of native PrRP is limited by its short in vivo half-life. GPR10 agonist 1, also known as compound 18-S4, is a synthetic, long-acting, and selective GPR10 agonist designed to overcome this limitation. This technical guide provides a comprehensive overview of the structure, in vitro and in vivo pharmacology, and the underlying signaling pathways of compound 18-S4.
Structure of this compound (Compound 18-S4)
Compound 18-S4 is a novel prolactin-releasing peptide analogue developed through a multiple ethylene glycol-fatty acid (MEG-FA) stapling platform.[1] This modification enhances the peptide's serum stability and in vivo half-life.[1][2] The core of the molecule is based on the PrRP sequence, which is then "stapled" with a linker.
The specific staple used in compound 18-S4, referred to as S4, consists of four ethylene glycol units. This polyethylene glycol (PEG) chain is attached to octadecanedioic acid through a lysine linker, which also incorporates an internal carboxylate moiety. This specialized design facilitates improved pharmacokinetic properties.
Quantitative Pharmacological Data
The pharmacological profile of this compound (compound 18-S4) has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Parameter | Value | Conditions | Reference |
| EC50 | 7.8 nM | In the absence of Fetal Bovine Serum (FBS) | [3][4] |
| EC50 | 80 nM | In the presence of 10% Fetal Bovine Serum (FBS) | [3][4] |
| In Vivo Half-life (t1/2) | 7.8 hours | Mouse model | [2] |
Table 1: In Vitro and In Vivo Potency and Half-life of this compound (Compound 18-S4)
| Parameter | Dosage | Administration | Animal Model | Outcome | Reference |
| Body Weight Reduction | 0.5 mg/kg and 5 mg/kg | Subcutaneous (s.c.), daily for 12 days | Diet-induced obesity (DIO) mouse model | Significant decrease in body weight. The 5 mg/kg dose showed similar efficacy to the 0.5 mg/kg dose. | [3] |
Table 2: In Vivo Efficacy of this compound (Compound 18-S4) in a Diet-Induced Obesity Model
Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay is a functional assessment of GPR10 activation, which is known to couple to the Gq signaling pathway, leading to an increase in intracellular calcium.
Objective: To determine the potency (EC50) of this compound (compound 18-S4) in activating the GPR10 receptor.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human GPR10 receptor are cultured in appropriate media (e.g., DMEM/F12) supplemented with necessary growth factors and antibiotics.
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates and allowed to adhere and grow to a suitable confluency.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). This incubation is typically performed in the dark.
-
Compound Preparation: A serial dilution of this compound (compound 18-S4) is prepared in the assay buffer.
-
Signal Measurement: The microplate is placed in a fluorescence plate reader. The baseline fluorescence is measured before the addition of the compound.
-
Compound Addition and Signal Reading: The various concentrations of this compound are added to the wells, and the fluorescence intensity is measured over time to detect the transient increase in intracellular calcium.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration, and the EC50 value is calculated using a suitable pharmacological software.
In Vivo Diet-Induced Obesity (DIO) Mouse Model
This in vivo model is used to assess the therapeutic efficacy of this compound (compound 18-S4) in a physiologically relevant context of obesity.
Objective: To evaluate the effect of this compound on body weight in a diet-induced obesity mouse model.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding the mice a high-fat diet for an extended period.
-
Acclimatization and Grouping: After the induction of obesity, the mice are acclimatized to handling and then randomly assigned to different treatment groups (e.g., vehicle control, 0.5 mg/kg this compound, 5 mg/kg this compound).
-
Compound Administration: this compound (compound 18-S4) is administered subcutaneously once daily for a specified duration (e.g., 12 days).
-
Monitoring: Body weight and food intake are monitored regularly throughout the study. Other metabolic parameters such as blood glucose, insulin, and lipid levels can also be assessed at the end of the study.
-
Data Analysis: The changes in body weight and other parameters are compared between the treatment groups and the vehicle control group using appropriate statistical methods.
Signaling Pathways and Visualizations
GPR10 is known to couple to multiple G-protein subtypes, primarily Gq and Gi/Go. Activation of these pathways initiates a cascade of intracellular events.
GPR10 Signaling Pathway
Experimental Workflow for this compound
References
The Physiological Role of GPR10 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR), is a key player in a diverse array of physiological processes. Primarily activated by its endogenous ligand, prolactin-releasing peptide (PrRP), the GPR10 signaling system is deeply implicated in the neuroendocrine regulation of energy homeostasis, stress responses, cardiovascular function, and sleep-wake cycles. This technical guide provides a comprehensive overview of the physiological roles of GPR10 activation, detailing its signaling pathways, the quantitative aspects of ligand interaction, and the experimental methodologies used to elucidate its function. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of GPR10 and the development of therapeutics targeting this receptor.
Introduction to GPR10 and its Ligand, Prolactin-Releasing Peptide
GPR10 is a class A G protein-coupled receptor (GPCR) that was initially identified as an orphan receptor.[1] Its endogenous ligand was subsequently identified as prolactin-releasing peptide (PrRP), a member of the RF-amide neuropeptide family.[2][3] PrRP exists in two main bioactive forms, a 31-amino acid peptide (PrRP-31) and a C-terminally truncated 20-amino acid version (PrRP-20), both of which are potent agonists of GPR10.[1] Although initially named for its ability to stimulate prolactin release from anterior pituitary cells in vitro, the primary physiological roles of the PrRP/GPR10 system are now understood to extend far beyond this function, with significant implications for central nervous system (CNS) control of metabolism and behavior.[4][5]
GPR10 Signaling Pathways
Activation of GPR10 by PrRP initiates a cascade of intracellular signaling events. The receptor has been shown to couple to multiple G protein subtypes, leading to the activation of distinct downstream effector pathways. The primary signaling cascades are detailed below.
Gq/11 Pathway and Calcium Mobilization
The most well-characterized signaling pathway for GPR10 is its coupling to the Gq/11 family of G proteins.[3][6] Upon ligand binding, GPR10 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to a transient increase in cytosolic Ca2+ concentration.[1][6] This calcium signal can then activate various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent protein kinases (CaMKs).
Gi/o Pathway and MAPK/ERK Signaling
Several studies have also demonstrated that GPR10 can couple to the Gi/o family of G proteins.[3][6] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[7] Furthermore, the βγ subunits of the dissociated Gi/o protein can activate downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation and activation of extracellular signal-regulated kinase (ERK).[3][6] This pathway is often associated with cellular processes such as proliferation, differentiation, and survival.
Other Potential Signaling Pathways
Evidence also suggests the involvement of other signaling molecules downstream of GPR10 activation, including the phosphorylation of Akt (also known as protein kinase B) and the cAMP response element-binding protein (CREB).[3][6] The activation of these pathways further highlights the complexity of GPR10 signaling and its potential to influence a wide range of cellular functions.
Physiological Roles of GPR10 Activation
The widespread distribution of GPR10 and PrRP in the brain and peripheral tissues suggests their involvement in a multitude of physiological functions.[4][8]
Energy Homeostasis
A primary role of the PrRP/GPR10 system is the regulation of energy balance. Central administration of PrRP has been shown to decrease food intake and increase energy expenditure in rodents.[5] Conversely, mice with a genetic deletion of GPR10 (GPR10 knockout mice) exhibit late-onset hyperphagia, obesity, and impaired glucose tolerance.[9][10] This system appears to be a crucial downstream mediator of satiety signals, including those from leptin and cholecystokinin (CCK).[8]
Stress Response
PrRP-expressing neurons are located in brain regions critical for the stress response, such as the nucleus of the solitary tract (NTS) and the dorsomedial hypothalamus.[4] These neurons are activated by various stressors, and central administration of PrRP can activate the hypothalamic-pituitary-adrenal (HPA) axis, leading to the release of adrenocorticotropic hormone (ACTH) and corticosterone.[2][8]
Cardiovascular Regulation
The PrRP/GPR10 system also plays a role in the central regulation of cardiovascular function. Central injection of PrRP can elicit changes in blood pressure.[2] Notably, GPR10 knockout mice have been reported to have lower baseline mean arterial pressure.[11] Some of the cardiovascular effects of PrRP may be mediated through another receptor, the neuropeptide FF receptor 2 (NPFFR2), for which PrRP has some affinity.[3]
Sleep and Wakefulness
The expression of GPR10 in key sleep-regulating areas of the brain, including the hypothalamus and brainstem, points to a role in the control of sleep and circadian rhythms.[4] Further research is needed to fully elucidate the specific mechanisms by which GPR10 activation influences sleep architecture and wakefulness.
Pain Modulation
Emerging evidence suggests that the PrRP/GPR10 system acts as a negative modulator of the opioid system. GPR10 knockout mice exhibit higher nociceptive thresholds and enhanced morphine-induced analgesia, suggesting that GPR10 activation may have an anti-analgesic effect.[3][12]
Quantitative Data on Ligand-Receptor Interactions
The following tables summarize key quantitative data from in vitro studies characterizing the interaction of PrRP and its analogs with GPR10.
Table 1: Radioligand Binding Affinity Data for GPR10
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [125I]-PrRP-20 | HEK293 cell membranes expressing human GPR10 | 0.026 ± 0.006 (High affinity site)0.57 ± 0.14 (Low affinity site) | 3010 ± 400 (High affinity site)8570 ± 2240 (Low affinity site) | [1] |
Table 2: Competitive Binding Affinities (Ki) of PrRP Peptides for GPR10
| Competitor | Preparation | Ki (nM) | Reference |
| Human PrRP-20 | HEK293 cell membranes expressing human GPR10 | 0.26 ± 0.07 | [1] |
| Human PrRP-31 | HEK293 cell membranes expressing human GPR10 | 1.03 ± 0.41 | [1] |
| Rat PrRP-20 | HEK293 cell membranes expressing human GPR10 | 0.22 ± 0.06 | [1] |
| Rat PrRP-31 | HEK293 cell membranes expressing human GPR10 | 0.33 ± 0.11 | [1] |
| PrRP31 | CHO-K1 cell membranes expressing human GPR10 | 2.15 ± 0.23 | [13] |
| Palm11-PrRP31 | CHO-K1 cell membranes expressing human GPR10 | 0.62 ± 0.06 | [13] |
| Palm-PrRP31 | CHO-K1 cell membranes expressing human GPR10 | 1.18 ± 0.08 | [13] |
Table 3: Functional Potency (EC50) of PrRP Peptides in a Calcium Mobilization Assay
| Agonist | Cell Line | EC50 (nM) | Reference |
| Human PrRP-20 | HEK293 cells expressing human GPR10 | 1.06 ± 0.22 | [1] |
| Human PrRP-31 | HEK293 cells expressing human GPR10 | 1.54 ± 0.26 | [1] |
| Rat PrRP-20 | HEK293 cells expressing human GPR10 | 0.75 ± 0.06 | [1] |
| Rat PrRP-31 | HEK293 cells expressing human GPR10 | 1.56 ± 0.42 | [1] |
| Palm11-PrRP31 | CHO-K1 cells expressing GPR10 | In the picomolar range | [6] |
| Palm-PrRP31 | CHO-K1 cells expressing GPR10 | In the picomolar range | [6] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study GPR10 function.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue or cell preparation, as well as the affinity (Ki) of unlabeled ligands.[12][14]
-
Objective: To quantify the binding characteristics of ligands to GPR10.
-
General Procedure:
-
Membrane Preparation: Tissues or cells expressing GPR10 are homogenized and centrifuged to isolate the membrane fraction.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [125I]-PrRP-20) at various concentrations (for saturation binding) or with a fixed concentration of radioligand and varying concentrations of an unlabeled competitor (for competition binding).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: Non-linear regression analysis is used to determine Kd, Bmax, and IC50 values. The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium following GPR10 activation, providing a readout of Gq/11 pathway engagement.[15][16]
-
Objective: To determine the functional potency (EC50) of GPR10 agonists.
-
General Procedure:
-
Cell Culture: Cells stably or transiently expressing GPR10 (e.g., HEK293 or CHO cells) are cultured in microplates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test compound (agonist) are added to the wells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Data Analysis: The peak fluorescence response is plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted to determine the EC50 value.
-
In Vivo Studies with GPR10 Knockout Mice
The generation and characterization of GPR10 knockout (KO) mice have been instrumental in understanding the in vivo physiological roles of this receptor.[9][17]
-
Objective: To investigate the physiological consequences of GPR10 deficiency.
-
General Procedure for Generation:
-
Targeting Vector Construction: A targeting vector is designed to disrupt the GPR10 gene via homologous recombination.
-
ES Cell Transfection: The targeting vector is introduced into embryonic stem (ES) cells.
-
Selection of Recombinant ES Cells: ES cells that have undergone successful homologous recombination are selected.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Generation of Chimeric Mice and Breeding: Chimeric offspring are bred to generate heterozygous and homozygous GPR10 KO mice.
-
-
Phenotypic Analysis: GPR10 KO mice are subjected to a battery of tests to assess metabolic parameters (food intake, body weight, glucose tolerance), cardiovascular function (blood pressure), and behavior.
Immunohistochemistry
Immunohistochemistry (IHC) is used to visualize the anatomical distribution of GPR10 and PrRP in the brain and peripheral tissues.[8][18]
-
Objective: To determine the cellular localization of GPR10 and its ligand.
-
General Procedure:
-
Tissue Preparation: Animals are perfused, and the tissues of interest are collected, fixed, and sectioned.
-
Antigen Retrieval: If necessary, an antigen retrieval step is performed to unmask the epitope.
-
Blocking: Non-specific antibody binding is blocked.
-
Primary Antibody Incubation: Tissue sections are incubated with a primary antibody specific for GPR10 or PrRP.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The signal is visualized using a chromogenic or fluorescent substrate.
-
Microscopy: The stained tissue sections are examined under a microscope.
-
Conclusion and Future Directions
The activation of GPR10 by its endogenous ligand PrRP plays a multifaceted role in the central regulation of key physiological processes. The PrRP/GPR10 system is a critical component of the neuroendocrine network controlling energy homeostasis, the stress response, and cardiovascular function. The quantitative data and experimental methodologies outlined in this guide provide a foundation for further investigation into the intricate mechanisms of GPR10 signaling and its physiological consequences. Future research should focus on the development of selective GPR10 agonists and antagonists to further probe its function and to explore the therapeutic potential of targeting this receptor for the treatment of metabolic disorders, stress-related conditions, and other diseases.
References
- 1. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 5. research.monash.edu [research.monash.edu]
- 6. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rare human variant that disrupts GPR10 signalling causes weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. youtube.com [youtube.com]
- 16. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 17. GPR10 gene deletion in mice increases basal neuronal activity, disturbs insulin sensitivity and alters lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 免疫組織染色のプロトコル [sigmaaldrich.com]
GPR10 and its Endogenous Ligands: A Technical Guide for Researchers
An In-depth Examination of the Prolactin-Releasing Peptide Receptor and its Role in Cellular Signaling
This technical guide provides a comprehensive overview of the G-protein coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR), and its endogenous ligands. Tailored for researchers, scientists, and drug development professionals, this document delves into the receptor's pharmacology, signaling pathways, and the experimental methodologies used for its characterization.
Introduction
GPR10 is a class A G-protein coupled receptor (GPCR) that was initially identified as an orphan receptor.[1] Subsequent research de-orphanized it, identifying prolactin-releasing peptide (PrRP) as its endogenous ligand.[2] PrRP exists in two main isoforms, a 31-amino acid peptide (PrRP-31) and a shorter 20-amino acid version (PrRP-20), both of which are biologically active.[3][4] While initially named for its ability to stimulate prolactin release from anterior pituitary cells, the physiological roles of the GPR10/PrRP system are now understood to be more diverse, encompassing the regulation of energy homeostasis, stress responses, and cardiovascular function.[1][5][6] The receptor is expressed in various regions of the brain, including the hypothalamus and brainstem, consistent with its multifaceted functions.[3]
Endogenous Ligands and Receptor Pharmacology
The endogenous ligands for GPR10 are the peptides PrRP-20 and PrRP-31, with forms existing in both humans and rats. These peptides bind to GPR10 with high affinity, initiating downstream signaling cascades. The binding affinities and functional potencies of these ligands have been characterized through various in vitro assays, as summarized in the table below.
Quantitative Data on Endogenous Ligand Interactions with GPR10
| Ligand | Assay Type | Cell Line | Parameter | Value (nM) | Reference |
| Human PrRP-20 | Radioligand Binding (Competition) | HEK293-GPR10 | Kᵢ | 0.26 ± 0.07 | [7] |
| Human PrRP-31 | Radioligand Binding (Competition) | HEK293-GPR10 | Kᵢ | 1.03 ± 0.41 | [7] |
| Rat PrRP-20 | Radioligand Binding (Competition) | HEK293-GPR10 | Kᵢ | 0.22 ± 0.06 | [7] |
| Rat PrRP-31 | Radioligand Binding (Competition) | HEK293-GPR10 | Kᵢ | 0.33 ± 0.11 | [7] |
| Human PrRP-20 | Calcium Mobilization | HEK293-GPR10 | EC₅₀ | 1.06 ± 0.22 | [7] |
| Human PrRP-31 | Calcium Mobilization | HEK293-GPR10 | EC₅₀ | 1.54 ± 0.26 | [7] |
| Rat PrRP-20 | Calcium Mobilization | HEK293-GPR10 | EC₅₀ | 0.75 ± 0.06 | [7] |
| Rat PrRP-31 | Calcium Mobilization | HEK293-GPR10 | EC₅₀ | 1.56 ± 0.42 | [7] |
| [¹²⁵I]-PrRP-20 | Radioligand Binding (Saturation) | HEK293-GPR10 | K₋ | 0.026 ± 0.006 (High Affinity Site) | [7] |
| [¹²⁵I]-PrRP-20 | Radioligand Binding (Saturation) | HEK293-GPR10 | K₋ | 0.57 ± 0.14 (Low Affinity Site) | [7] |
Signaling Pathways
Activation of GPR10 by its endogenous ligands, PrRP-20 and PrRP-31, primarily initiates signaling through the Gq alpha subunit of the heterotrimeric G-protein complex. However, evidence also suggests potential coupling to Gi and other downstream pathways in a cell-type-dependent manner.
Gq-Mediated Signaling
The predominant signaling pathway for GPR10 involves the activation of phospholipase C (PLC) via the Gq protein. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[7]
Caption: GPR10 Gq-mediated signaling pathway.
Other Potential Signaling Pathways
While Gq coupling is well-established, some studies suggest that GPR10 may also couple to Gi, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. However, other reports indicate no effect on cAMP levels.[7] Furthermore, activation of GPR10 has been shown to induce the phosphorylation of downstream kinases such as ERK (extracellular signal-regulated kinase), Akt (protein kinase B), and CREB (cAMP response element-binding protein), suggesting the involvement of additional complex signaling networks.[4][8]
Caption: Potential alternative GPR10 signaling pathways.
Experimental Protocols
The characterization of GPR10 and its ligands relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Kᵢ) of unlabeled ligands by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing GPR10.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of radioligand (e.g., [¹²⁵I]-PrRP-20, typically at or below its K₋ value).
-
A range of concentrations of the unlabeled competitor ligand (e.g., PrRP-31).
-
For total binding wells, add buffer instead of competitor.
-
For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 1 µM PrRP-20).
-
Initiate the binding reaction by adding the membrane preparation.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Filtration and Counting:
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a percentage of the total specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Whole-cell radioligand saturation binding [protocols.io]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
GPR10 Agonists in Preclinical Obesity Studies: A Technical Guide
Introduction
The G protein-coupled receptor 10 (GPR10), with its endogenous ligand prolactin-releasing peptide (PrRP), has emerged as a significant target in the preclinical development of anti-obesity therapeutics. The PrRP-GPR10 signaling pathway plays a crucial role in the regulation of energy homeostasis, influencing both food intake and energy expenditure.[1][2][3][4] Genetic studies in rodents, where knockout of either PrRP or GPR10 leads to a late-onset obesity phenotype, have solidified the importance of this system in maintaining a healthy body weight.[1][2][5][6][7][8] Furthermore, the discovery of a human loss-of-function variant in GPR10 that results in excessive weight gain in a mouse model underscores its translational relevance.[7][9]
This technical guide provides a comprehensive overview of the preclinical studies of GPR10 agonists for the treatment of obesity. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a summary of quantitative data, and visualizations of key biological pathways and experimental designs.
Mechanism of Action: The GPR10 Signaling Pathway
GPR10 is a class A G protein-coupled receptor.[4] Upon binding of its agonist, such as PrRP or its synthetic analogs, the receptor initiates a downstream signaling cascade. This primarily involves the mobilization of intracellular calcium and the activation of several key protein kinases, including extracellular signal-regulated kinase (ERK), protein kinase B (Akt), and cAMP-responsive element-binding protein (CREB).[10][11] The activation of these pathways in neurons within key brain regions, such as the hypothalamus, is believed to mediate the anorexigenic and energy expenditure-enhancing effects of GPR10 agonists.[1][12]
Many of the highly effective synthetic GPR10 agonists are, in fact, dual agonists, also targeting the neuropeptide FF receptor 2 (NPFFR2).[6][10][12][13][14][15][16] This dual agonism appears to be a critical factor for achieving robust anti-obesity effects in preclinical models.[12][14]
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key preclinical studies of GPR10 agonists in rodent models of obesity.
Table 1: In Vitro Potency of GPR10 Agonists
| Compound | Assay Type | Cell Line | Target(s) | EC50 | Reference |
| GPR10 agonist 1 (18-S4) | Not Specified | Not Specified | GPR10 | 7.8 nM (0% FBS), 80 nM (10% FBS) | [17] |
| palm11-PrRP31 | Beta-lactamase reporter | CHO-K1 | GPR10 | Picomolar range | [15] |
| palm-PrRP31 | Beta-lactamase reporter | CHO-K1 | GPR10 | Picomolar range | [15] |
Table 2: In Vivo Efficacy of GPR10 Agonists in Diet-Induced Obese (DIO) Mice
| Compound | Dose | Route | Duration | Change in Body Weight | Change in Food Intake | Reference |
| This compound (18-S4) | 0.5 mg/kg | s.c. | 12 days | Significant decrease | Not specified | [17] |
| This compound (18-S4) | 5 mg/kg | s.c. | 12 days | Similar to 0.5 mg/kg dose | Not specified | [17] |
| palm11-PrRP31 (Analog 1) | Not specified | s.c. | 2 weeks | ~12% decrease | Not statistically significant | [6] |
| myr-PrRP20 (Analog 2) | Not specified | s.c. | 2 weeks | ~11.75% decrease | Significant reduction | [6] |
| Lipidized PrRP (LiPR) | Not specified | Not specified | Not specified | ~15% decrease | Reduction | [3] |
| C18 lipidated PrRP31 | Not specified | s.c. | Not specified | Robust weight loss | Suppressed | [12] |
Table 3: Metabolic Effects of GPR10 Agonists in DIO Models
| Compound | Animal Model | Effects on Metabolic Parameters | Reference |
| Lipidized PrRP analogs | DIO mice and rats | Improved glucose tolerance and other metabolic parameters. | [18][19] |
| palm11-PrRP31 | DIO mice | Decreased liver weight, insulin, leptin, triglycerides, cholesterol, and free fatty acids. Increased UCP-1 expression in brown fat. | [6] |
| palm11-PrRP31 | Old WKY rats | Anti-obesity and glucose-lowering effects. | [20] |
| palm11-PrRP31 | DIO mice | Improved glucose tolerance (effect absent in GPR10/NPFFR2 knockout models). | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are generalized protocols for key experiments cited in the literature on GPR10 agonists.
Diet-Induced Obesity (DIO) Animal Model
-
Animal Strain: Typically, male C57BL/6J mice or Wistar rats are used due to their susceptibility to diet-induced obesity.
-
Housing: Animals are single-housed in a temperature- and light-controlled environment (e.g., 22°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Diet: At 6-8 weeks of age, animals are switched from a standard chow diet to a high-fat diet (HFD), typically providing 45% to 60% of calories from fat.
-
Induction Period: Animals are maintained on the HFD for a period of 8-16 weeks to induce an obese phenotype, characterized by significant weight gain, increased adiposity, and metabolic dysregulation compared to chow-fed controls.
-
Treatment: Once the obese phenotype is established, animals are randomized into treatment groups (vehicle control and GPR10 agonist). The compounds are typically administered subcutaneously (s.c.) daily for a period ranging from 12 days to several weeks.[6][17]
-
Monitoring: Body weight and food intake are monitored daily or several times per week. At the end of the study, various metabolic parameters are assessed.
In Vitro Receptor Activation Assay (Beta-Lactamase Reporter Gene Assay)
-
Cell Line: A suitable host cell line, such as Chinese Hamster Ovary (CHO-K1) cells, is used.
-
Transfection: The cells are stably transfected with a plasmid encoding the human GPR10 receptor and a beta-lactamase reporter gene under the control of a response element (e.g., CRE).
-
Cell Culture: The transfected cells are cultured in appropriate media until they reach a suitable confluency for the assay.
-
Assay Procedure:
-
Cells are plated in a multi-well plate (e.g., 384-well).
-
Varying concentrations of the GPR10 agonist are added to the wells.
-
The plate is incubated for a specified period (e.g., 5 hours) to allow for receptor activation and reporter gene expression.
-
A FRET (Förster Resonance Energy Transfer) substrate for beta-lactamase is added to each well.
-
-
Data Acquisition: The plate is read on a fluorescence plate reader. Cleavage of the FRET substrate by beta-lactamase results in a change in the fluorescence signal.
-
Analysis: The data is normalized and plotted against the agonist concentration. The EC50 value, representing the concentration of the agonist that elicits a half-maximal response, is calculated using a non-linear regression model.[15]
Oral Glucose Tolerance Test (OGTT)
-
Fasting: Following the treatment period, animals are fasted overnight (typically for 12-16 hours) with free access to water.
-
Baseline Measurement: A baseline blood glucose measurement is taken from the tail vein (Time 0).
-
Glucose Challenge: A bolus of glucose (typically 2 g/kg body weight) is administered orally via gavage.
-
Blood Glucose Monitoring: Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Data Analysis: The glucose excursion curve is plotted, and the area under the curve (AUC) is calculated to quantify glucose tolerance. An improvement in glucose tolerance is indicated by a lower peak glucose level and a smaller AUC.[13]
The preclinical data strongly support the targeting of GPR10 as a viable strategy for the development of novel anti-obesity drugs. The development of lipidized PrRP analogs, particularly those with dual GPR10/NPFFR2 agonism, has demonstrated significant efficacy in reducing body weight and improving metabolic health in rodent models of obesity.[12][14][18] Future research will likely focus on the development of small-molecule GPR10 agonists with favorable pharmacokinetic profiles and the further elucidation of the downstream pathways that mediate the beneficial metabolic effects of GPR10 activation. The experimental frameworks outlined in this guide provide a solid foundation for the continued investigation and development of this promising class of therapeutics.
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An analogue of the Prolactin Releasing Peptide reduces obesity and promotes adult neurogenesis | EMBO Reports [link.springer.com]
- 4. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 5. Deficiency of GPR10 and NPFFR2 receptors leads to sex-specific prediabetic syndrome and late-onset obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A rare human variant that disrupts GPR10 signalling causes weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting GPR10 as therapeutic strategy for obesity | BioWorld [bioworld.com]
- 10. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phoenixpeptide.com [phoenixpeptide.com]
- 12. Lipidated PrRP31 metabolites are long acting dual GPR10 and NPFF2 receptor agonists with potent body weight lowering effect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. 2024.febscongress.org [2024.febscongress.org]
- 15. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deficiency of GPR10 and NPFFR2 receptors leads to sex-specific prediabetic syndrome and late-onset obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. avcr.cz [avcr.cz]
- 19. Prolactin-releasing peptide: a new tool for obesity treatment - FGU [fgu.cas.cz]
- 20. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
GPR10 Agonist 1: In Vitro Assay Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR10, also known as the prolactin-releasing peptide receptor (PrRPR), is a G protein-coupled receptor (GPCR) that plays a significant role in a variety of physiological processes, including energy homeostasis, stress responses, and cardiovascular regulation.[1][2][3][4] The endogenous ligand for GPR10 is the prolactin-releasing peptide (PrRP).[1][3] The development of selective GPR10 agonists is of considerable interest for therapeutic applications. This document provides detailed protocols for the in vitro characterization of "GPR10 agonist 1," a potent agonist of the GPR10 receptor. The included assays are designed to determine the potency and efficacy of this compound by measuring its effects on downstream signaling pathways.
GPR10 Signaling Pathways
GPR10 is known to couple to multiple G protein subtypes, primarily Gαq and Gαi/o. Activation of the Gαq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in cellular signaling.[5] Coupling to Gαi/o proteins, on the other hand, inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: GPR10 Signaling Pathways
Data Presentation
The potency of this compound has been determined in a functional in vitro assay. The half-maximal effective concentration (EC50) values are summarized in the table below.
| Compound | Assay Condition | EC50 (nM) |
| This compound (compound 18-S4) | 0% FBS | 7.8[6] |
| This compound (compound 18-S4) | 10% FBS | 80[6] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize this compound.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway by this compound.
Caption: Calcium Mobilization Assay Workflow
Materials:
-
HEK293 or CHO cells stably expressing human GPR10
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Black-walled, clear-bottom 96-well plates
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Protocol:
-
Cell Plating:
-
The day before the assay, seed the GPR10-expressing cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution. A typical solution consists of Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02-0.04%) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cell plate and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in HBSS with 20 mM HEPES at concentrations 5-fold higher than the final desired concentrations.
-
-
Assay Measurement:
-
Place the cell plate into a fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at an excitation wavelength of 490 nm and an emission wavelength of 525 nm.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add 25 µL of the this compound dilutions to the corresponding wells.
-
Continuously measure the fluorescence intensity for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the change in fluorescence against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
cAMP Inhibition Assay
This assay is used to measure the ability of this compound to inhibit the production of cAMP, which is mediated by the Gαi/o pathway.
Materials:
-
HEK293 or CHO cells stably expressing human GPR10
-
Cell culture medium
-
White, opaque 384-well plates
-
cAMP assay kit (e.g., HTRF, Luminescence-based)
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
This compound
Protocol:
-
Cell Plating:
-
Seed GPR10-expressing cells into a white, opaque 384-well plate at an appropriate density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound and Forskolin Preparation:
-
Prepare serial dilutions of this compound.
-
Prepare a stock solution of forskolin. The final concentration of forskolin should be one that elicits a submaximal stimulation of cAMP production (e.g., 1-10 µM).
-
-
Assay Procedure:
-
Remove the culture medium and add assay buffer containing IBMX to the cells.
-
Add the this compound dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Add forskolin to all wells (except the basal control) and incubate for an additional 15-30 minutes at room temperature.
-
Lyse the cells and measure the cAMP levels according to the manufacturer's protocol for the specific cAMP assay kit being used.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw assay signals to cAMP concentrations using the standard curve.
-
Plot the percent inhibition of the forskolin-stimulated cAMP response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which in this agonist-induced inhibition assay, represents the EC50.
-
Radioligand Binding Assay (Optional)
This assay can be used to determine the binding affinity (Ki) of this compound for the GPR10 receptor.
Materials:
-
Membrane preparations from cells expressing GPR10
-
Radiolabeled GPR10 ligand (e.g., [125I]-PrRP)
-
This compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, combine the GPR10-containing membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled GPR10 ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
-
Counting:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
-
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. hellobio.com [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
Application Note: GPR10 Agonist 1 Calcium Mobilization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
G protein-coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR), is a class A GPCR whose endogenous ligand is the prolactin-releasing peptide (PrRP).[1][2] The GPR10 signaling pathway is implicated in a variety of physiological processes, including energy homeostasis, stress responses, and cardiovascular regulation.[3][4] Activation of GPR10 can lead to the mobilization of intracellular calcium, a key second messenger. This application note provides a detailed protocol for a calcium mobilization assay to identify and characterize agonists of GPR10, such as GPR10 agonist 1 (compound 18-S4), using a fluorescence-based method.
The assay principle relies on the activation of Gq-coupled receptors, which stimulate the phospholipase C (PLC) pathway.[5] This leads to the generation of inositol triphosphate (IP3), which in turn binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[5] This transient increase in intracellular Ca²⁺ can be detected by a calcium-sensitive fluorescent dye, and the signal is proportional to the extent of receptor activation by an agonist.[6][7]
GPR10 Signaling Pathway
Upon binding of an agonist, GPR10 undergoes a conformational change, activating the associated heterotrimeric G protein. For calcium mobilization, the Gq alpha subunit is typically involved. Gαq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytosol.[5] While GPR10 can also couple to other G proteins like Gi/Go, the Gq pathway is the primary route for the calcium mobilization described in this assay.[8]
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. research.monash.edu [research.monash.edu]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for GPR10 Agonist Administration in a Diet-Induced Obesity (DIO) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRP-R), is increasingly recognized for its role in regulating energy homeostasis.[1][2][3][4][5][6] Found in key brain regions associated with metabolism, such as the hypothalamus, GPR10 signaling has been implicated in the control of food intake and energy expenditure.[1][6][7] Studies involving GPR10 knockout mice have demonstrated that a lack of this receptor can lead to hyperphagia, obesity, and impaired glucose tolerance, particularly on a normal diet, mimicking the metabolic profile of wild-type mice on a high-fat diet.[4] This suggests that agonism of GPR10 may present a novel therapeutic strategy for the treatment of obesity and related metabolic disorders.
These application notes provide a detailed protocol for the administration of a single dose of a hypothetical GPR10 agonist, designated "GPR10 Agonist 1," to a diet-induced obesity (DIO) mouse model. The protocols outlined below for the DIO model are based on established methodologies.[8][9][10]
GPR10 Signaling Pathway
Activation of GPR10 by its endogenous ligand, prolactin-releasing peptide (PrRP), or a synthetic agonist, initiates a cascade of intracellular events.[1][11] GPR10 is known to couple to Gq and Gi/Go proteins.[11] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The Gi/Go pathway activation can inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Furthermore, GPR10 activation has been shown to stimulate the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal protein kinase (JNK) pathways.[11]
Caption: GPR10 Signaling Pathway.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model Induction
This protocol describes the induction of obesity in mice through a high-fat diet (HFD), a widely used model that mimics human obesity.[8][12]
Materials:
-
High-Fat Diet (HFD): 60% kcal from fat (e.g., Research Diets D12492).[10][13]
-
Control Diet (Chow): 10% kcal from fat (e.g., Research Diets D12450B).[10]
-
Standard mouse housing and caging.
-
Animal scale.
Procedure:
-
Acclimatize male C57BL/6J mice to the animal facility for at least one week upon arrival.[8]
-
At 6 weeks of age, randomly assign mice to two groups: Control (Chow diet) and DIO (HFD).[9][10]
-
House the mice under a 12-hour light/dark cycle with ad libitum access to their respective diets and water.[9]
-
Monitor body weight and food intake weekly for 12-16 weeks.[9]
-
Mice on the HFD are considered obese when their body weight is significantly higher (typically 20-30%) than the control group.[8]
Table 1: Expected Phenotypic Changes in DIO Mice
| Parameter | Control (Chow) | DIO (HFD) | Duration |
| Body Weight Gain | Normal | 20-30% increase | 12-16 weeks |
| Adiposity | Normal | Increased | 12-16 weeks |
| Fasting Glucose | Normal | Elevated | >4 weeks |
| Fasting Insulin | Normal | Elevated | >4 weeks |
| Glucose Tolerance | Normal | Impaired | >8 weeks |
| Leptin Levels | Normal | Elevated | >8 weeks |
This compound Administration
This protocol details the administration of a single dose of "this compound" to the established DIO mice. The dosage provided is hypothetical and should be optimized in dose-response studies.
Materials:
-
DIO mice (from Protocol 1).
-
Control (Chow-fed) mice (from Protocol 1).
-
This compound (solubilized in an appropriate vehicle, e.g., saline or PBS).
-
Vehicle control.
-
Syringes and needles for administration (e.g., intraperitoneal injection).
-
Metabolic cages for monitoring food and water intake, and energy expenditure.
Procedure:
-
Randomize the DIO mice into two subgroups: Vehicle and this compound. A group of lean, chow-fed mice should also receive the vehicle as a baseline control.
-
Acclimatize the mice to single housing or metabolic cages for at least 24 hours before the experiment.
-
Fast the mice for 4-6 hours prior to dosing.[9]
-
Administer a single dose of this compound (e.g., 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Immediately after injection, return the mice to their cages with free access to food and water.
-
Monitor food and water intake, and energy expenditure (if using metabolic cages) continuously for the next 24 hours.
-
Measure body weight at 0, 4, 8, 12, and 24 hours post-injection.
-
Collect blood samples at selected time points (e.g., 0, 2, 4, 8, 24 hours) for analysis of glucose, insulin, and other relevant biomarkers.
Caption: Experimental Workflow.
Data Presentation
All quantitative data should be presented in a clear and structured format. Below is a template for tabulating the results from the GPR10 agonist study.
Table 2: Acute Effects of a Single Dose of this compound in DIO Mice
| Parameter | Time Point | Lean + Vehicle | DIO + Vehicle | DIO + this compound |
| Body Weight Change (g) | 4h | |||
| 8h | ||||
| 12h | ||||
| 24h | ||||
| Cumulative Food Intake (g) | 4h | |||
| 8h | ||||
| 12h | ||||
| 24h | ||||
| Blood Glucose (mg/dL) | 2h | |||
| 4h | ||||
| 8h | ||||
| Plasma Insulin (ng/mL) | 2h | |||
| 4h | ||||
| 8h | ||||
| Energy Expenditure (kcal/hr/kg) | 0-4h | |||
| 4-8h | ||||
| 8-12h |
Concluding Remarks
The protocols provided herein offer a comprehensive framework for investigating the acute effects of a novel GPR10 agonist in a well-established preclinical model of obesity. Successful demonstration of efficacy, such as reduced food intake, weight loss, and improved glycemic control, would provide a strong rationale for further development of GPR10 agonists as potential anti-obesity therapeutics. It is imperative that researchers optimize the dose and route of administration for any new compound and conduct thorough pharmacokinetic and pharmacodynamic studies.
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diet-induced obesity murine model [protocols.io]
- 10. mmpc.org [mmpc.org]
- 11. mdpi.com [mdpi.com]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. biocytogen.com [biocytogen.com]
Application Notes and Protocols for Subcutaneous Administration of GPR10 Agonist 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of GPR10 Agonist 1, a potent agonist for the G-protein coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR). This document details its potential application in metabolic disease research, particularly chronic obesity, and provides protocols for its subcutaneous administration and subsequent analysis.
Introduction
GPR10 is a G-protein coupled receptor primarily expressed in the brain, with roles in energy homeostasis, stress responses, and cardiovascular regulation.[1][2][3] Its endogenous ligand is the prolactin-releasing peptide (PrRP).[1][4] this compound (also referred to as compound 18-S4) is a potent synthetic agonist of GPR10.[5] Studies have demonstrated its potential in reducing body weight in diet-induced obese (DIO) mouse models, suggesting its therapeutic utility in the management of chronic obesity.[5] Subcutaneous administration provides a convenient and effective route for delivering this peptide-like agonist.
Data Presentation
| Parameter | Condition | Value (nM) |
| EC50 | Without FBS | 7.8 |
| EC50 | With 10% FBS | 80 |
| Data sourced from MedchemExpress.[5][6] |
| Dosage (s.c.) | Dosing Frequency | Duration | Primary Outcome |
| 0.5 mg/kg | Daily | 12 days | Significant decrease in body weight |
| 5 mg/kg | Daily | 12 days | Similar efficacy to the 0.5 mg/kg dose |
| Data sourced from MedchemExpress.[5] |
| Parameter | Value |
| Dose (s.c.) | 1 mg/kg |
| Tmax (h) | 0.25 |
| Cmax (ng/mL) | 185 |
| AUC(0-2h) (ngh/mL) | 168 |
| AUC(0-inf) (ngh/mL) | 175 |
| Half-life (h) | 0.7 |
| Pharmacokinetic parameters were determined in 7-9 week old male C57 mice following a single subcutaneous injection. Data sourced from MedchemExpress. |
GPR10 Signaling Pathway
Activation of GPR10 by an agonist such as this compound initiates a cascade of intracellular signaling events. The receptor is known to couple to multiple G-protein subtypes, primarily Gq and Gi/Go.[7] Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores.[7][8] Coupling to Gi/Go proteins can inhibit adenylyl cyclase and modulate ion channels, as well as activate the MAPK/ERK and PI3K/Akt signaling pathways.[7][9] The activation of ERK and Akt can be blocked by pertussis toxin (PTX), indicating the involvement of Gi/Go proteins.[7] These pathways ultimately lead to the phosphorylation of transcription factors like CREB, influencing gene expression and cellular responses.[7][9]
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. research.monash.edu [research.monash.edu]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Cell-Based Assay for Screening GPR10 Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR), is a Class A GPCR predominantly expressed in the brain.[1][2] Its endogenous ligand is the prolactin-releasing peptide (PrRP). The GPR10 signaling pathway is implicated in a variety of physiological processes, including energy homeostasis, stress responses, and cardiovascular regulation, making it an attractive therapeutic target for conditions such as obesity and metabolic disorders. This application note describes the development and validation of a robust cell-based assay for the identification and characterization of GPR10 agonists.
GPR10 is known to couple to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o. Agonist binding to GPR10 can therefore trigger two distinct downstream signaling cascades:
-
Gαq/11 pathway: Activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum.
-
Gαi/o pathway: Inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
This application note details two primary assay formats for screening GPR10 agonists: a Calcium Flux Assay to measure Gαq/11 activation and a cAMP Inhibition Assay to measure Gαi/o activation.
GPR10 Signaling Pathway
Experimental Workflow for GPR10 Agonist Screening
Data Presentation
The potency of various GPR10 agonists was determined using the described cell-based assays. The half-maximal effective concentration (EC50) values are summarized in the table below.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| Prolactin-Releasing Peptide 20 (PrRP-20) | Calcium Mobilization | HEK293-GPR10 | ~1 | [3] |
| Prolactin-Releasing Peptide 31 (PrRP-31) | Calcium Mobilization | HEK293-GPR10 | ~1 | [3] |
| GPR10 agonist 1 (compound 18-S4) | Not Specified | Not Specified | 7.8 (0% FBS) | [4] |
| This compound (compound 18-S4) | Not Specified | Not Specified | 80 (10% FBS) | [4] |
| palm11-PrRP31 | Beta-lactamase (reporter) | CHO-K1-GPR10 | pM range | [5] |
| palm-PrRP31 | Beta-lactamase (reporter) | CHO-K1-GPR10 | pM range | [5] |
Experimental Protocols
Protocol 1: GPR10 Agonist-Induced Calcium Flux Assay
This protocol is designed to measure the increase in intracellular calcium following the activation of the Gαq/11 pathway by a GPR10 agonist.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GPR10
-
Culture medium (e.g., DMEM/F12, 10% FBS, 1% Penicillin/Streptomycin)
-
Poly-D-lysine coated 96-well or 384-well black, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid
-
Hank's Balanced Salt Solution (HBSS) or other suitable assay buffer
-
GPR10 agonists (test compounds and reference agonist)
-
Fluorescent plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Culture and Seeding:
-
Culture the GPR10-expressing cells in a T75 flask until they reach 70-80% confluency.
-
Harvest the cells and seed them into poly-D-lysine coated assay plates at a density of 20,000 - 50,000 cells per well.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM) and probenecid (to prevent dye leakage) in HBSS.
-
Aspirate the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
After incubation, wash the cells with HBSS containing probenecid to remove excess dye.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of the test and reference GPR10 agonists in the assay buffer.
-
Place the cell plate into the fluorescent plate reader and allow it to equilibrate to 37°C.
-
Establish a baseline fluorescence reading for each well.
-
Add the agonist solutions to the wells and immediately begin kinetic fluorescence readings (e.g., every second for 60-120 seconds).
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the intracellular calcium concentration.
-
Determine the maximum fluorescence response for each well.
-
Normalize the data to a positive control (e.g., a saturating concentration of a known GPR10 agonist) and a negative control (buffer alone).
-
Generate dose-response curves by plotting the normalized response against the logarithm of the agonist concentration.
-
Calculate the EC50 values using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Protocol 2: GPR10 Agonist-Induced cAMP Inhibition Assay
This protocol measures the decrease in intracellular cAMP levels following the activation of the Gαi/o pathway by a GPR10 agonist.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GPR10
-
Culture medium
-
White, opaque 96-well or 384-well assay plates
-
cAMP assay kit (e.g., HTRF, luminescence, or ELISA-based)
-
Forskolin (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
GPR10 agonists (test compounds and reference agonist)
-
Luminometer or appropriate plate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture and seed the GPR10-expressing cells into the assay plates as described in Protocol 1.
-
-
Compound Treatment:
-
On the day of the assay, aspirate the culture medium and replace it with serum-free medium containing IBMX (to prevent cAMP degradation). Incubate for 30 minutes.
-
Add the test and reference GPR10 agonists at various concentrations to the wells.
-
Immediately add a sub-maximal concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
The signal generated is inversely proportional to the level of cAMP inhibition by the GPR10 agonist.
-
Normalize the data to the forskolin-stimulated control (0% inhibition) and a maximal inhibition control (a saturating concentration of a known GPR10 agonist).
-
Generate dose-response curves by plotting the percentage of inhibition against the logarithm of the agonist concentration.
-
Calculate the EC50 values using a non-linear regression analysis.
-
Conclusion
The cell-based assays described in this application note provide a robust and reliable platform for the screening and characterization of GPR10 agonists. The choice between the calcium flux and cAMP inhibition assay will depend on the specific research goals and the desired signaling pathway to be investigated. These assays are essential tools for the discovery and development of novel therapeutics targeting the GPR10 receptor.
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 3. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of GPR10 Knockout Mice in Obesity Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GPR10 knockout (KO) mouse models in the study of obesity and metabolic disorders. This document outlines the typical phenotype observed in these mice, detailed protocols for key experiments, and an overview of the underlying signaling pathways.
Introduction to GPR10 in Energy Homeostasis
G protein-coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR), is increasingly recognized for its role in regulating energy balance.[1][2][3][4][5][6] Its endogenous ligand, prolactin-releasing peptide (PrRP), is expressed in key brain regions associated with appetite control and energy expenditure, including the hypothalamus and brainstem.[2][3][7] Studies utilizing GPR10 knockout mice have demonstrated that the disruption of GPR10 signaling can lead to a distinct metabolic phenotype characterized by late-onset obesity.[1][8][9][10][11][12][13] This makes the GPR10 KO mouse a valuable tool for investigating the physiological functions of this receptor and for the preclinical evaluation of novel therapeutic agents targeting the GPR10 signaling pathway for the treatment of obesity.
Phenotypic Summary of GPR10 Knockout Mice
GPR10 knockout mice typically exhibit a metabolic phenotype that develops with age. While young mice may not show significant differences from their wild-type (WT) littermates, they progressively develop obesity and associated metabolic dysfunctions.
Quantitative Data Summary
The following tables summarize the key phenotypic characteristics observed in GPR10 knockout mice compared to wild-type controls.
Table 1: Body Weight and Composition
| Parameter | Genotype | Age (weeks) | Diet | Value (Mean ± SEM) | Reference |
| Body Weight (g) | WT | 25 | Chow | 30.2 ± 1.1 | [11] |
| Gpr10-/- | 25 | Chow | 35.8 ± 1.5 | [11] | |
| Fat Mass (g) | WT | 34 | STD | ~5 | [10] |
| dKO (GPR10/NPFFR2) | 34 | STD | ~8 | [10] | |
| Lean Mass (g) | WT | 34 | STD | ~25 | [10] |
| dKO (GPR10/NPFFR2) | 34 | STD | ~26 | [10] |
*p < 0.05 vs. WT
Table 2: Metabolic Parameters
| Parameter | Genotype | Age (weeks) | Diet | Value (Mean ± SEM) | Reference |
| Glucose Tolerance | Gpr10-/- | >16 | Normal | Decreased | [1] |
| Plasma Insulin | Gpr10-/- | >16 | Normal | Increased | [1] |
| Plasma Leptin | GPR10-/- | >16 | Normal | Increased | [1] |
| Energy Expenditure | Gpr10-/- | Adult | Chow | Decreased | [11][13] |
| Respiratory Quotient | dKO (GPR10/NPFFR2) | 34 | STD | Lower | [8] |
Experimental Protocols
This section provides detailed protocols for key experiments commonly performed in the metabolic characterization of GPR10 knockout mice.
Generation of GPR10 Knockout Mice
This protocol outlines the general steps for creating a GPR10 knockout mouse line using homologous recombination in embryonic stem (ES) cells.
Workflow for Generating GPR10 Knockout Mice
Caption: Workflow for generating GPR10 knockout mice.
Protocol Steps:
-
Targeting Vector Design:
-
Design a targeting vector to disrupt the Gpr10 gene, for instance, by deleting a critical exon.
-
The vector should contain 5' and 3' homology arms of at least 7 kb total length, derived from a genomic library isogenic to the ES cell line (e.g., 129/Sv).
-
Incorporate a positive selection cassette (e.g., neomycin resistance, NeoR) between the homology arms to replace the deleted genomic region.
-
Include a negative selection cassette (e.g., Herpes Simplex Virus thymidine kinase, HSV-tk) outside of the homology arms.
-
-
ES Cell Culture and Transfection:
-
Culture murine ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).
-
Linearize the targeting vector and introduce it into the ES cells via electroporation.
-
-
Selection and Screening of Targeted ES Cell Clones:
-
Select for ES cells that have incorporated the vector using an appropriate antibiotic (e.g., G418 for NeoR).
-
Select against random integration using a drug that is toxic to cells expressing the negative selection marker (e.g., ganciclovir for HSV-tk).
-
Isolate resistant colonies and screen for homologous recombination using PCR and Southern blot analysis.
-
-
Generation of Chimeric Mice:
-
Inject correctly targeted ES cell clones into blastocysts from a donor mouse strain (e.g., C57BL/6J).
-
Transfer the injected blastocysts into the uteri of pseudopregnant recipient female mice.
-
-
Breeding and Colony Management:
-
Breed the resulting chimeric mice with wild-type mice to test for germline transmission of the targeted allele.
-
Identify heterozygous offspring (Gpr10+/-) through genotyping (e.g., PCR of tail DNA).
-
Intercross heterozygous mice to generate homozygous knockout (Gpr10-/-), heterozygous (Gpr10+/-), and wild-type (Gpr10+/+) littermates for experimental use.
-
Oral Glucose Tolerance Test (OGTT)
This protocol assesses the ability of mice to clear a glucose load from the blood.
Materials:
-
Glucose solution (20% w/v in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Heating lamp
Procedure:
-
Fast mice for 6 hours with free access to water.
-
Record the baseline blood glucose level from a tail snip.
-
Administer a 2 g/kg body weight bolus of glucose solution via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Keep mice warm with a heating lamp during the procedure to prevent hypoglycemia.
Indirect Calorimetry
This technique measures energy expenditure and substrate utilization by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).
Materials:
-
Indirect calorimetry system with metabolic cages
-
Standard rodent chow and water
Procedure:
-
Acclimatize individually housed mice to the metabolic cages for at least 24 hours.
-
Record VO2, VCO2, food and water intake, and ambulatory activity continuously for 24-48 hours.
-
Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) to determine the primary fuel source (RER ~1.0 for carbohydrates, ~0.7 for fat).
-
Calculate energy expenditure (Heat) using the Weir equation: Heat (kcal/hr) = [3.9 x (VO2)] + [1.1 x (VCO2)].
Dual-Energy X-ray Absorptiometry (DEXA)
DEXA is used to non-invasively measure body composition, including fat mass, lean mass, and bone mineral density.
Materials:
-
DEXA scanner for small animals
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Anesthetize the mouse.
-
Position the mouse prone on the scanner bed.
-
Perform a whole-body scan according to the manufacturer's instructions.
-
Analyze the scan to determine fat mass, lean mass, and bone mineral content.
Gene Expression Analysis in Adipose Tissue by RT-qPCR
This protocol details the quantification of mRNA levels of key metabolic genes in adipose tissue.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers
Procedure:
-
RNA Isolation:
-
Excise adipose tissue (e.g., epididymal white adipose tissue, brown adipose tissue) and immediately snap-freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit, including a DNase treatment step to remove genomic DNA contamination.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
RT-qPCR:
-
Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., Pparg, Ucp1, Adipoq) and validated reference genes.
-
Validated Reference Genes for Adipose Tissue in Obesity Models: Ppia, Rplp0, and Ywhaz have been shown to be stable reference genes in adipose tissue of obese mice.[14][15] Tbp and Atp5f1 have also been suggested as stable options.[16]
-
Analyze the relative gene expression using the ΔΔCt method.
-
GPR10 Signaling Pathway
GPR10 is a G protein-coupled receptor that primarily signals through the Gq and Gi/o pathways upon binding of its ligand, PrRP. This activation leads to downstream signaling cascades that influence neuronal activity and, consequently, energy homeostasis.
Caption: GPR10 signaling pathway in energy homeostasis.
The PrRP/GPR10 system is thought to interact with other key regulators of energy balance, such as leptin and cholecystokinin (CCK).[2][7] For instance, PrRP-containing neurons are activated by CCK, a satiety signal, and the anorectic effects of leptin are attenuated in PrRP-deficient mice.[2][7] This suggests that GPR10 signaling in hypothalamic and brainstem neurons is an integral part of the complex neural circuitry that governs food intake and energy expenditure.
Conclusion
GPR10 knockout mice serve as a critical in vivo model for elucidating the role of this receptor in the pathogenesis of obesity. The development of a late-onset obesity phenotype, coupled with metabolic dysregulation, provides a valuable platform for investigating the underlying physiological mechanisms and for testing the efficacy of novel therapeutic interventions targeting the GPR10 pathway. The protocols and data presented in these application notes are intended to facilitate the effective use of this important research tool.
References
- 1. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 4. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. JCI - Endogenous prolactin-releasing peptide regulates food intake in rodents [jci.org]
- 8. Deficiency of GPR10 and NPFFR2 receptors leads to sex-specific prediabetic syndrome and late-onset obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. portlandpress.com [portlandpress.com]
- 11. A rare human variant that disrupts GPR10 signalling causes weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. GPR10 deficiency in mice results in altered energy expenditure and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | High-Fat Diet Alters the Expression of Reference Genes in Male Mice [frontiersin.org]
- 15. frontiersin.org [frontiersin.org]
- 16. Reference genes for quantitative PCR in the adipose tissue of mice with metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
GPR10 Agonist 1 Treatment in High-Fat Diet Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for studying the effects of GPR10 Agonist 1, a potent agonist for the G protein-coupled receptor 10, in a high-fat diet (HFD)-induced mouse model of obesity. GPR10, also known as the prolactin-releasing peptide receptor (PrRPR), has emerged as a promising therapeutic target for metabolic disorders. Activation of GPR10 has been demonstrated to reduce body weight and improve metabolic parameters in preclinical models of obesity. These notes offer a comprehensive guide, including experimental design, detailed protocols for in-vivo studies, and data presentation, to facilitate research and development of GPR10-targeted therapeutics.
Introduction
Obesity and its associated metabolic comorbidities, including type 2 diabetes and cardiovascular disease, represent a significant global health challenge. The G protein-coupled receptor 10 (GPR10) and its endogenous ligand, prolactin-releasing peptide (PrRP), are key players in the regulation of energy homeostasis. Studies involving GPR10 knockout mice have shown that a deficiency in this receptor leads to an obese phenotype with metabolic dysregulation, highlighting the potential of GPR10 agonists in the treatment of obesity.[1] this compound (compound 18-S4) is a potent agonist that has been shown to decrease body weight in diet-induced obese (DIO) mice. Furthermore, studies with palmitoylated PrRP analogs, which also act as GPR10 agonists, have demonstrated significant improvements in body weight, fat mass, and various metabolic markers in HFD-fed mice.[2] This document outlines the necessary protocols to investigate the therapeutic potential of this compound in a preclinical setting.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of GPR10 agonists (palmitoylated PrRP analogs) in high-fat diet-induced obese mice.
Table 1: Effect of Two-Week GPR10 Agonist Treatment on Body and Liver Weight in DIO Mice
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Body Weight Change (%) | Liver Weight (g) |
| Saline Control | 45.2 ± 1.5 | 47.8 ± 1.8 | +5.7 | 2.1 ± 0.1 |
| Analog 1 (5 mg/kg) | 46.1 ± 1.2 | 41.5 ± 1.3 | -10.0 | 1.6 ± 0.1 |
| Analog 2 (5 mg/kg) | 45.8 ± 1.4 | 40.9 ± 1.5 | -10.7 | 1.5 ± 0.1 |
*p < 0.05 compared to Saline Control. Data are presented as mean ± SEM.[3][4]
Table 2: Effect of Two-Week GPR10 Agonist Treatment on Plasma Metabolic Parameters in DIO Mice
| Treatment Group | Insulin (ng/mL) | Leptin (ng/mL) | Triglycerides (mg/dL) | Cholesterol (mg/dL) | Free Fatty Acids (mmol/L) |
| Saline Control | 2.8 ± 0.3 | 35.1 ± 3.2 | 150.2 ± 12.5 | 210.5 ± 15.1 | 1.2 ± 0.1 |
| Analog 1 (5 mg/kg) | 1.5 ± 0.2 | 18.2 ± 2.5 | 105.3 ± 9.8 | 165.4 ± 12.3 | 0.8 ± 0.1 |
| Analog 2 (5 mg/kg) | 1.4 ± 0.2 | 17.5 ± 2.1 | 101.7 ± 8.9 | 160.1 ± 11.8 | 0.7 ± 0.1 |
*p < 0.05 compared to Saline Control. Data are presented as mean ± SEM.[3][4]
Signaling Pathways and Experimental Workflow
GPR10 Signaling Pathway in Metabolic Regulation
Activation of GPR10 in hypothalamic neurons by an agonist initiates a signaling cascade that is believed to contribute to the regulation of energy balance. This involves coupling to G-proteins, leading to the activation of downstream effector pathways.
References
- 1. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Detection of ERK Phosphorylation Following GPR10 Agonist Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GPR10, a G-protein coupled receptor (GPCR), is the endogenous receptor for the prolactin-releasing peptides (PrRPs), PrRP-31 and PrRP-20.[1][2] Primarily expressed in the brain, GPR10 is implicated in a variety of physiological processes, including stress response, appetite regulation, and cardiovascular function.[3][4] Upon agonist binding, GPR10 can couple to different G-protein subtypes, including Gq/11 and Gi/o, to initiate downstream signaling cascades.[5] A key pathway activated by GPR10 is the mitogen-activated protein kinase (MAPK) cascade, leading to the phosphorylation of extracellular signal-regulated kinase (ERK).[1][6][7]
The phosphorylation of ERK is a critical event in cell signaling, regulating processes such as gene expression, cell proliferation, and differentiation.[6] Therefore, monitoring the phosphorylation status of ERK (pERK) serves as a robust method to assess the activation of GPR10 and to screen for novel GPR10 agonists. This document provides a detailed protocol for performing a Western blot to detect pERK in response to GPR10 agonist stimulation, along with supporting data and pathway diagrams.
GPR10 Signaling Pathway to ERK Activation
GPR10 activation by an agonist, such as its endogenous ligand Prolactin-releasing peptide (PrRP), initiates a signaling cascade that results in the phosphorylation of ERK. This process is primarily mediated through the activation of G-protein dependent pathways. The binding of the agonist to GPR10 facilitates the coupling and activation of heterotrimeric G-proteins, particularly the Gi/o and Gq/11 subtypes.[5] Activation of these G-proteins can lead to the stimulation of downstream effectors such as Protein Kinase C (PKC) and Phosphoinositide 3-kinase (PI3K), which in turn can activate the Raf-MEK-ERK signaling module.[1][3] The final step in this cascade is the dual phosphorylation of ERK1/2 at Threonine 202 and Tyrosine 204 by MEK1/2.
Quantitative Data Summary
The following table summarizes key quantitative parameters for performing a Western blot for pERK following GPR10 agonist stimulation. These values are derived from published literature and should be optimized for your specific experimental system.
| Parameter | Recommended Value/Range | Notes |
| GPR10 Agonist Concentration | ||
| PrRP-31 | EC50 in the nanomolar range[8] | Start with a concentration range of 10⁻¹¹ to 10⁻⁵ M for dose-response experiments. |
| Synthetic GPR10 agonist 1 | EC50 of 7.8 nM (without FBS) and 80 nM (with 10% FBS)[9] | Useful as a positive control. |
| Stimulation Time Course | ||
| Peak pERK Signal | 3 - 10 minutes[3][10] | Perform a time-course experiment (e.g., 0, 2, 5, 10, 15, 30 minutes) to determine the optimal stimulation time. |
| Antibody Dilutions for Western Blot | ||
| Primary anti-phospho-ERK1/2 (Thr202/Tyr204) | 1:1000 - 1:2000[11][12] | Dilute in 5% BSA in TBST. |
| Primary anti-total-ERK1/2 | 1:1000 - 1:8000[13][14] | Dilute in 5% non-fat dry milk or 5% BSA in TBST. |
| HRP-conjugated secondary antibody | 1:2000 - 1:10000[1] | Dilute in 5% non-fat dry milk in TBST. |
| Protein Loading | ||
| Cell Lysate | 10 - 50 µg per lane[15] | Ensure equal loading by performing a protein quantification assay (e.g., BCA). |
Experimental Protocol: Western Blot for pERK
This protocol details the steps for cell culture, agonist stimulation, protein extraction, and Western blot analysis to detect pERK.
Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing GPR10 (e.g., CHO-K1-hGPR10, SH-SY5Y).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, F-12K).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
GPR10 Agonist (e.g., PrRP-31, synthetic agonist)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Kit (e.g., BCA)
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (e.g., 10% polyacrylamide)
-
Running Buffer (Tris-Glycine-SDS)
-
Transfer Buffer
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit or Mouse anti-total-ERK1/2
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Imaging System
Experimental Workflow
Step-by-Step Methodology
1. Cell Culture and Plating: a. Culture GPR10-expressing cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin. b. Seed cells into 6-well or 12-well plates and grow to 80-90% confluency.
2. Serum Starvation: a. Once confluent, aspirate the growth medium and wash the cells once with serum-free medium. b. Add serum-free medium to each well and incubate for 4-24 hours. This step is crucial to reduce basal levels of ERK phosphorylation.[5]
3. Agonist Stimulation: a. Prepare a stock solution of the GPR10 agonist in an appropriate solvent (e.g., water or DMSO). b. Dilute the agonist to the desired final concentrations in serum-free medium. c. Aspirate the serum-free medium from the cells and add the agonist-containing medium. d. Incubate for the desired amount of time at 37°C (e.g., 5 minutes for a single time point, or a range of times for a time-course experiment).
4. Cell Lysis and Protein Extraction: a. After stimulation, immediately place the plate on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add ice-cold lysis buffer (e.g., 100 µL for a well in a 12-well plate) to each well.[15] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, with vortexing every 10 minutes. f. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant to a new pre-chilled tube. This is your protein extract.
5. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or similar protein assay. b. Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
6. Sample Preparation for SDS-PAGE: a. To 20 µg of protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x. b. Boil the samples at 95-100°C for 5 minutes.[15]
7. SDS-PAGE and Protein Transfer: a. Load the prepared samples into the wells of a 10% SDS-PAGE gel. Include a molecular weight marker. b. Run the gel according to the manufacturer's instructions. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
8. Immunoblotting: a. Blocking: Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation. For phosphorylated proteins, BSA is generally recommended over non-fat milk.[15][16] b. Primary Antibody (pERK): Incubate the membrane with the anti-phospho-ERK1/2 antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. c. Washing: Wash the membrane three times for 5-10 minutes each with TBST. d. Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% non-fat dry milk in TBST) for 1 hour at room temperature. e. Washing: Wash the membrane three times for 10 minutes each with TBST.
9. Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using an imaging system.
10. Stripping and Re-probing for Total ERK: a. To normalize the pERK signal, the membrane should be stripped and re-probed for total ERK. b. Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.[5] c. Wash the membrane thoroughly with TBST. d. Block the membrane again in 5% non-fat dry milk in TBST for 1 hour. e. Incubate with the anti-total-ERK1/2 antibody (diluted in 5% non-fat dry milk or BSA in TBST) overnight at 4°C. f. Repeat the washing, secondary antibody incubation, and detection steps as described above.
11. Data Analysis: a. Use densitometry software to quantify the band intensities for both pERK and total ERK. b. For each sample, calculate the ratio of pERK to total ERK to determine the relative level of ERK phosphorylation.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background | Insufficient blocking | Increase blocking time to 2 hours or use a fresh blocking buffer. |
| Antibody concentration too high | Optimize antibody dilutions by performing a titration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| No or Weak Signal | Inactive agonist | Use a fresh agonist stock and verify its activity. |
| Suboptimal stimulation time | Perform a time-course experiment to identify the peak response time. | |
| Inefficient protein transfer | Confirm successful transfer by Ponceau S staining. | |
| Low antibody concentration | Use a higher concentration of the primary or secondary antibody. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody or try a different antibody clone. |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and added to the lysis buffer immediately before use. |
By following this detailed protocol, researchers can reliably detect and quantify the phosphorylation of ERK in response to GPR10 agonist stimulation, providing valuable insights into the signaling properties of this important receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. Phospho-ERK 1/2 (Thr202/Tyr204) Polyclonal Antibody - Elabscience® [elabscience.com]
- 3. Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK-dependent induction of the immediate-early gene Egr1 and the late gene Gpr50 contribute to two distinct phases of PACAP Gs-GPCR signaling for neuritogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phospho-ERK1/ERK2 (Thr202, Tyr204) Polyclonal Antibody (36-8800) [thermofisher.com]
- 8. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 11. Phospho-ERK1/2 (Thr202) Antibody | Affinity Biosciences [affbiotech.com]
- 12. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. biocompare.com [biocompare.com]
- 14. ERK1/2 antibody (11257-1-AP) | Proteintech [ptglab.com]
- 15. benchchem.com [benchchem.com]
- 16. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
Application Notes and Protocols for GPR10 Activity using a Beta-Lactamase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in various physiological processes, making them attractive targets for drug discovery. GPR10, a class A GPCR, is the receptor for the prolactin-releasing peptide (PrRP). The PrRP/GPR10 system is implicated in the regulation of energy homeostasis, stress responses, and cardiovascular function.[1][2][3][4] High-throughput screening (HTS) assays are essential for identifying and characterizing novel ligands for GPCRs like GPR10. The beta-lactamase (β-lactamase) reporter gene assay is a robust and sensitive method for studying GPCR activation in a cellular context.[5][6]
This document provides detailed application notes and protocols for utilizing a β-lactamase reporter assay to measure the activity of GPR10. The assay is based on the principle of linking GPR10 activation to the expression of a β-lactamase reporter gene. The expressed enzyme then cleaves a FRET-based substrate, leading to a change in fluorescence that can be quantified to determine the potency and efficacy of test compounds.[7][8]
Principle of the Assay
The beta-lactamase reporter assay for GPR10 activity relies on a stably transfected cell line expressing human GPR10 and a reporter construct. The reporter construct contains the β-lactamase gene under the control of a response element that is activated by downstream signaling pathways of GPR10. GPR10 is known to couple to Gq and Gi/Go proteins.[9] Activation of these pathways, for instance through the Gq pathway leading to increased intracellular calcium, can trigger the activation of a calcium-sensitive transcription factor like NFAT (Nuclear Factor of Activated T-cells), which in turn drives the expression of β-lactamase.
The detection of β-lactamase activity is achieved using a cell-permeant FRET substrate, such as CCF4/AM.[7] This substrate consists of a cephalosporin core linking a coumarin donor fluorophore to a fluorescein acceptor fluorophore. In intact cells, excitation of the coumarin (at ~409 nm) results in FRET to the fluorescein, causing the emission of green light (at ~520 nm). When β-lactamase is expressed, it cleaves the cephalosporin core, separating the two fluorophores. This disruption of FRET leads to the emission of blue light (at ~447 nm) upon excitation of the coumarin. The ratio of blue to green fluorescence provides a sensitive and ratiometric readout of GPR10 activation, which minimizes experimental variability.[8]
GPR10 Signaling Pathway
The activation of GPR10 by its endogenous ligand, PrRP, initiates a cascade of intracellular signaling events. As depicted in the diagram below, GPR10 can couple to different G-protein subtypes, primarily Gq and Gi/Go, leading to the activation of various downstream effectors. This signaling ultimately results in diverse physiological responses.
Caption: GPR10 Signaling Pathway.
Experimental Workflow
The general workflow for a GPR10 beta-lactamase reporter assay involves several key steps, from cell culture to data analysis. The following diagram illustrates a typical experimental procedure for screening compounds for agonist or antagonist activity at the GPR10 receptor.
Caption: Experimental Workflow.
Data Presentation
The quantitative data obtained from the GPR10 beta-lactamase assay can be summarized in tables for easy comparison of the potency of different compounds.
Table 1: Agonist Activity of PrRP Analogs at the GPR10 Receptor
| Compound | EC50 (pM) |
| PrRP31 (natural) | 1500 ± 300 |
| Palm¹¹-PrRP31 | 450 ± 80 |
| Palm-PrRP31 | 620 ± 110 |
Data derived from a beta-lactamase reporter gene assay.[2]
Table 2: Antagonist Activity at the GPR10 Receptor (Hypothetical Data)
| Compound | IC50 (nM) |
| Antagonist X | 25.4 ± 3.1 |
| Antagonist Y | 112.8 ± 15.7 |
| Antagonist Z | >10,000 |
Experimental Protocols
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably co-transfected with a human GPR10 expression vector and a β-lactamase reporter vector (e.g., containing an NFAT response element).
-
Cell Culture Medium: Ham's F-12 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., Geneticin, Hygromycin).
-
Assay Medium: Opti-MEM I or equivalent serum-free medium.
-
Test Compounds: GPR10 agonists (e.g., PrRP31) and antagonists.
-
Detection Reagent: LiveBLAzer™-FRET B/G Substrate (CCF4-AM) and solutions (Thermo Fisher Scientific).
-
Plates: 384-well, black-wall, clear-bottom tissue culture plates.
-
Plate Reader: Fluorescence plate reader with excitation at ~409 nm and emission detection at ~447 nm and ~520 nm.
Protocol for GPR10 Agonist Assay
-
Cell Seeding:
-
Harvest GPR10-bla cells and resuspend in assay medium to a density of 312,500 cells/mL.
-
Dispense 32 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds (agonists) and the reference agonist (PrRP31) in assay medium. A 5X final concentration is recommended.
-
Add 8 µL of the diluted compounds to the respective wells. For control wells, add 8 µL of assay medium with the corresponding vehicle (e.g., DMSO).
-
Incubate the plate for 5 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Substrate Loading:
-
Prepare the 6X CCF4/AM substrate loading solution according to the manufacturer's instructions.
-
Add 8 µL of the 6X substrate solution to each well.
-
Incubate the plate for 2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader.
-
Set the excitation wavelength to 409 nm and record the emission at 447 nm (blue) and 520 nm (green).
-
-
Data Analysis:
-
Calculate the blue/green emission ratio for each well.
-
Plot the emission ratio against the log of the agonist concentration.
-
Determine the EC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Protocol for GPR10 Antagonist Assay
-
Cell Seeding:
-
Follow step 1 of the agonist assay protocol.
-
-
Antagonist and Agonist Addition:
-
Prepare serial dilutions of test compounds (antagonists) in assay medium (10X final concentration).
-
Add 4 µL of the diluted antagonists to the respective wells. For control wells, add 4 µL of assay medium with vehicle.
-
Pre-incubate the plate for 30 minutes at 37°C.
-
Prepare the reference agonist (PrRP31) at a 10X concentration corresponding to its EC₈₀ value in assay medium.
-
Add 4 µL of the EC₈₀ agonist solution to all wells except the unstimulated control wells. Add 4 µL of assay medium to the unstimulated control wells.
-
Incubate the plate for 5 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Substrate Loading and Data Acquisition:
-
Follow steps 3 and 4 of the agonist assay protocol.
-
-
Data Analysis:
-
Calculate the blue/green emission ratio for each well.
-
Plot the emission ratio against the log of the antagonist concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Conclusion
The beta-lactamase reporter assay is a powerful and versatile tool for studying GPR10 activity. Its high sensitivity, ratiometric readout, and suitability for high-throughput screening make it an ideal platform for the discovery and characterization of novel GPR10 agonists and antagonists.[5][6] The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to successfully implement this assay in their GPR10 research programs. The ability to quantify ligand-induced receptor activation in a cellular context provides valuable insights into the pharmacology of GPR10 and facilitates the identification of potential therapeutic agents targeting this important receptor.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. Development of an intact cell reporter gene beta-lactamase assay for G protein-coupled receptors for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. A high-throughput screening system for G-protein-coupled receptors using β-lactamase enzyme complementation technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tango GPCR Assay System | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for GPR10 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting radioligand binding assays for the G protein-coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide (PrRP) receptor.
Introduction
G protein-coupled receptor 10 (GPR10) is the cognate receptor for the prolactin-releasing peptides (PrRPs), which act as endogenous ligands.[1][2][3][4][5] The PrRP-GPR10 signaling system is implicated in a variety of physiological processes, including energy homeostasis, stress responses, cardiovascular regulation, and circadian function.[1][4][6] GPR10 was originally cloned from hypothalamic tissue and shares sequence similarity with the neuropeptide Y (NPY) receptor family.[1] The development of radioligand binding assays for GPR10 is crucial for the discovery and characterization of novel therapeutic agents targeting this receptor.
Data Presentation
Table 1: Binding Affinities of Prolactin-Releasing Peptides to GPR10
| Ligand | Radioligand | Cell Line | Assay Type | Ki (nM) | KD (nM) | Bmax (fmol/mg protein) |
| Human PrRP-20 | [125I]-PrRP-20 | HEK293-GPR10 | Competition | 0.26 ± 0.07 | - | - |
| Human PrRP-31 | [125I]-PrRP-20 | HEK293-GPR10 | Competition | 1.03 ± 0.41 | - | - |
| Rat PrRP-20 | [125I]-PrRP-20 | HEK293-GPR10 | Competition | 0.22 ± 0.06 | - | - |
| Rat PrRP-31 | [125I]-PrRP-20 | HEK293-GPR10 | Competition | 0.33 ± 0.11 | - | - |
| [125I]-PrRP-20 | - | HEK293-GPR10 | Saturation (High Affinity) | - | 0.026 ± 0.006 | 3010 ± 400 |
| [125I]-PrRP-20 | - | HEK293-GPR10 | Saturation (Low Affinity) | - | 0.57 ± 0.14 | 8570 ± 2240 |
Data summarized from a study characterizing the binding of [125I]-PrRP-20 to HEK293 cells stably expressing GPR10.[2]
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEK293 cells stably expressing human GPR10.
-
Radioligand: [125I]-PrRP-20 (Specific Activity: ~2200 Ci/mmol).
-
Unlabeled Ligands: Human PrRP-20, human PrRP-31, rat PrRP-20, rat PrRP-31, and test compounds.
-
Buffers and Solutions:
-
Equipment and Consumables:
-
96-well microplates.
-
Cell harvester with GF/C filters.
-
Scintillation counter.
-
Homogenizer.
-
Centrifuge.
-
Membrane Preparation from HEK293-GPR10 Cells
-
Culture HEK293-GPR10 cells to confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 20 volumes of cold lysis buffer.[7]
-
Homogenize the cell suspension using a Polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes at 4°C to remove nuclei and large debris.[7]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[7]
-
Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer, then centrifuge again at 20,000 x g for 10 minutes at 4°C.[7]
-
Resuspend the final pellet in assay binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[7]
-
Store membrane aliquots at -80°C until use.
Saturation Binding Assay Protocol
-
In a 96-well plate, add increasing concentrations of [125I]-PrRP-20 (e.g., 0.01 - 2 nM) in duplicate.
-
For non-specific binding, add a high concentration of unlabeled PrRP-20 (e.g., 1 µM) to a parallel set of wells.
-
Add 150 µL of the GPR10 membrane preparation (e.g., 10-20 µg protein/well) to each well.[7]
-
Add 50 µL of the corresponding [125I]-PrRP-20 dilution or buffer to each well for a final volume of 250 µL.[7]
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Terminate the incubation by rapid vacuum filtration through a 96-well GF/C filter plate pre-soaked in 0.3% polyethyleneimine (PEI).[7]
-
Wash the filters four times with ice-cold wash buffer.[7]
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
Competition Binding Assay Protocol
-
In a 96-well plate, add 50 µL of increasing concentrations of the unlabeled competing ligand (e.g., test compound, PrRP-20, PrRP-31) in duplicate.
-
Add 50 µL of a fixed concentration of [125I]-PrRP-20 (typically at or below the KD value, e.g., 0.1 nM) to all wells.[8]
-
Add 150 µL of the GPR10 membrane preparation (e.g., 10-20 µg protein/well) to each well for a final volume of 250 µL.[7]
-
Define total binding wells (no competing ligand) and non-specific binding wells (e.g., 1 µM unlabeled PrRP-20).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]
-
Terminate the incubation by rapid vacuum filtration through a 96-well GF/C filter plate pre-soaked in 0.3% PEI.[7]
-
Wash the filters four times with ice-cold wash buffer.[7]
-
Dry the filters and measure the bound radioactivity using a scintillation counter.
Data Analysis
-
Saturation Binding: Specific binding is calculated by subtracting non-specific binding from total binding. The equilibrium dissociation constant (KD) and the maximum number of binding sites (Bmax) are determined by non-linear regression analysis of the specific binding data.
-
Competition Binding: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[7]
GPR10 Signaling Pathway and Experimental Workflow
GPR10 Signaling Pathway
Caption: GPR10 signaling cascade upon PrRP binding.
Radioligand Binding Assay Workflow
Caption: Workflow for GPR10 radioligand binding assay.
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. revvity.com [revvity.com]
Application Note & Protocol: Preclinical Characterization of GPR10 Agonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR), is a class A GPCR with significant therapeutic potential.[1][2] Its endogenous ligand is the prolactin-releasing peptide (PrRP).[3][4] The PrRP-GPR10 signaling system is implicated in a variety of physiological processes, including energy homeostasis, stress responses, cardiovascular regulation, and circadian function.[2][5][6][7][8] Dysregulation of this pathway has been associated with obesity and metabolic disorders, making GPR10 an attractive target for drug discovery.[9][10][11][12]
This document provides a detailed experimental framework for the initial characterization of a novel GPR10 agonist, designated "GPR10 Agonist 1." The protocols outlined below are designed to assess the agonist's potency, efficacy, and downstream signaling effects in a robust and reproducible manner.
GPR10 Signaling Pathway
GPR10 is known to couple to Gq and potentially Gi/Go proteins.[13] Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key second messenger.[13] Activation of Gi/Go proteins, conversely, can lead to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[13]
Experimental Workflow
The characterization of this compound will follow a multi-step process to determine its pharmacological profile. This includes primary screening to confirm activity, followed by detailed dose-response studies to quantify potency and efficacy.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below.
Table 1: Receptor Binding Affinity of this compound
| Compound | Ki (nM) |
|---|---|
| PrRP (control) |
| this compound | |
Table 2: Functional Potency and Efficacy of this compound
| Assay | Parameter | PrRP (control) | This compound |
|---|---|---|---|
| Calcium Mobilization | EC50 (nM) | ||
| Emax (% of control) | 100% | ||
| cAMP Inhibition | IC50 (nM) |
| | Imax (% inhibition) | | |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GPR10 (HEK293-GPR10).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2. Passage cells every 2-3 days to maintain sub-confluent cultures.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for binding to the GPR10 receptor.[14]
-
Materials:
-
HEK293-GPR10 cell membranes
-
Radioligand (e.g., [125I]-PrRP)
-
This compound
-
PrRP (unlabeled, for control)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
-
-
Protocol:
-
Prepare serial dilutions of this compound and unlabeled PrRP in Binding Buffer.
-
In a 96-well plate, add 50 µL of Binding Buffer, 50 µL of radioligand (at a concentration near its Kd), and 50 µL of the test compound dilutions.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (typically 10-20 µg of protein per well).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Calculate the IC50 value and then determine the Ki using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following GPR10 activation, a hallmark of Gq pathway signaling.[15][16][17][18][19]
-
Materials:
-
HEK293-GPR10 cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
PrRP (for positive control)
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).
-
-
Protocol:
-
Seed HEK293-GPR10 cells into the assay plates and allow them to form a confluent monolayer overnight.
-
Prepare the dye-loading solution by dissolving Fluo-4 AM in Assay Buffer.
-
Aspirate the culture medium from the cells and add the dye-loading solution to each well.
-
Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.
-
Prepare serial dilutions of this compound and PrRP in Assay Buffer.
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the agonist dilutions to the wells and continue to record the fluorescence intensity kinetically for 90-120 seconds.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the log concentration of the agonist to generate a dose-response curve and calculate the EC50 and Emax values.
-
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase and reduce intracellular cAMP levels, indicative of Gi/Go pathway activation.[20][21][22][23][24]
-
Materials:
-
HEK293-GPR10 cells
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound
-
PrRP (for control)
-
cAMP detection kit (e.g., HTRF, Luminescence, or ELISA-based)
-
Cell lysis buffer (provided with the kit)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, to prevent cAMP degradation)
-
-
Protocol:
-
Seed HEK293-GPR10 cells into 96- or 384-well plates and grow overnight.
-
Pre-treat the cells with a PDE inhibitor for 15-30 minutes.
-
Add serial dilutions of this compound or PrRP to the cells and incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin (typically an EC80 concentration) to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit's protocol.
-
Read the signal on a compatible plate reader (e.g., luminometer, fluorescence reader).
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the percentage of inhibition of the forskolin-stimulated response against the log concentration of the agonist to determine the IC50 and Imax.
-
References
- 1. Prolactin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 2. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolactin-releasing peptide - Wikipedia [en.wikipedia.org]
- 4. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
- 9. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Deficiency of GPR10 and NPFFR2 receptors leads to sex-specific prediabetic syndrome and late-onset obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GPR10 gene deletion in mice increases basal neuronal activity, disturbs insulin sensitivity and alters lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties [mdpi.com]
- 14. GPCR Binding Assay - Creative Proteomics [iaanalysis.com]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 20. cAMP-Glo™ Assay Protocol [promega.sg]
- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cosmobio.co.jp [cosmobio.co.jp]
- 23. researchgate.net [researchgate.net]
- 24. cAMP-Glo™ Assay [promega.sg]
Troubleshooting & Optimization
GPR10 agonist 1 solubility in PBS and DMSO
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with GPR10 agonist 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (also known as compound 18-S4) is a potent agonist for the G-protein coupled receptor 10 (GPR10).[1] It is primarily used in research to study the physiological roles of GPR10, which is implicated in energy homeostasis, stress responses, and cardiovascular regulation.[2][3][4][5] Due to its effects on decreasing body weight in diet-induced obesity models, it holds potential for research in chronic obesity.[1]
Q2: What is the recommended solvent for dissolving this compound?
For most in vitro applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[6] It is a potent organic solvent capable of dissolving many lipophilic compounds.[7][8]
Q3: Is this compound soluble in Phosphate-Buffered Saline (PBS)?
This compound is a hydrophobic compound and is expected to have very low solubility in aqueous buffers like PBS.[9] Direct dissolution in PBS is not recommended as it will likely result in precipitation. For cell-based assays, it is standard practice to first dissolve the compound in DMSO to create a high-concentration stock solution, which can then be serially diluted in an aqueous buffer or cell culture medium to the final desired concentration.[10][11]
Troubleshooting Guide
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer (e.g., PBS, Cell Culture Media)
This is a common issue encountered when working with hydrophobic compounds like this compound.[7][8]
Possible Causes and Solutions:
| Cause | Solution |
| High Final DMSO Concentration | Ensure the final concentration of DMSO in your assay is kept to a minimum, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[8] However, some cell lines can tolerate up to 1% DMSO.[10] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[10] |
| Low Temperature of Aqueous Buffer | Adding the DMSO stock solution to a pre-warmed (37°C) aqueous buffer can improve the solubility of the compound.[8] |
| Insufficient Mixing | Vortex the solution immediately and vigorously after adding the DMSO stock to the aqueous buffer to ensure rapid and uniform dispersion.[8] |
| High Stock Solution Concentration | If precipitation persists, try preparing a lower concentration DMSO stock solution (e.g., 1 mM or 10 mM) and then dilute it into your aqueous buffer.[10] |
| Use of Co-solvents | For particularly challenging compounds, a co-solvent system can be employed. A general protocol involves using excipients like PEG300 and Tween 80.[8][12] An example formulation could be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[13][12] The optimal ratio may need to be determined empirically for your specific experimental setup. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in in vitro assays.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Bring the vial of this compound to room temperature before opening.
-
Weigh the desired amount of the compound and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously until the solid is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.[8]
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[8]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Objective: To dilute the this compound DMSO stock solution in an aqueous buffer for cell-based experiments.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile PBS or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your pre-warmed aqueous buffer to achieve the desired final concentrations for your experiment.
-
It is critical to add the DMSO stock to the aqueous buffer and not the other way around.
-
Immediately after adding the DMSO stock to the buffer, vortex or mix the solution thoroughly to prevent precipitation.
-
Use the freshly prepared working solutions in your cell-based assay immediately.
GPR10 Signaling Pathway
GPR10, upon activation by an agonist, primarily couples to Gq and/or Gi/Go proteins.[14] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[15][16]
Caption: GPR10 signaling pathway upon agonist binding.
Experimental Workflow for Solubility Testing
Caption: Workflow for testing this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. research.monash.edu [research.monash.edu]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. GPR10 激动剂 1 | this compound | GPR10激动剂 | 美国InvivoChem [invivochem.cn]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the binding of [(125)I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of GPR10 agonist 1 in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GPR10 agonist 1 (also known as compound 18-S4).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
GPR10, also known as the prolactin-releasing peptide receptor (PrRPR), is a G protein-coupled receptor (GPCR). This compound acts as a potent agonist at this receptor. The primary signaling pathway for GPR10 involves coupling to the Gq alpha subunit of the heterotrimeric G protein. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium levels.
Q2: Why is the EC50 value of this compound different in the presence and absence of fetal bovine serum (FBS)?
The reported EC50 values for this compound are 7.8 nM in the absence of FBS and 80 nM in the presence of 10% FBS[1]. This difference is likely due to the high protein content of FBS. Small molecules, like this compound, can bind to proteins in the serum, primarily albumin. This protein binding reduces the free concentration of the agonist available to interact with the GPR10 receptor on the cell surface, thus leading to a rightward shift in the dose-response curve and a higher apparent EC50 value. When designing experiments, it is crucial to consider the impact of serum on the effective concentration of the agonist.
Q3: What cell types are suitable for studying this compound activity?
Cell lines endogenously expressing GPR10 or recombinant cell lines stably or transiently overexpressing the GPR10 receptor are suitable. Commonly used host cell lines for creating recombinant GPCR assays include HEK293, CHO, and U2OS cells. The choice of cell line may depend on the specific downstream signaling pathway being investigated and the desired assay window.
Q4: How should I store and handle this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer. It is advisable to prepare fresh working solutions for each experiment to ensure consistent activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected potency (high EC50) | 1. Compound instability in media: The agonist may be degrading over the course of the experiment. 2. High serum protein binding: As noted, FBS can significantly reduce the free concentration of the agonist. 3. Cell passage number and receptor expression: High passage numbers can lead to decreased or variable receptor expression. | 1. Perform a stability study to determine the half-life of the agonist in your specific cell culture medium (see protocol below). If degradation is significant, reduce the incubation time of your assay. 2. Reduce the percentage of FBS in your assay medium or use a serum-free medium for the duration of the compound treatment. If serum is required for cell health, ensure the percentage is consistent across all experiments and controls. 3. Use cells with a consistent and low passage number. Regularly check receptor expression levels via qPCR or a binding assay if possible. |
| High background signal or "noisy" data in functional assays | 1. Cell health: Unhealthy or dying cells can lead to inconsistent responses. 2. Assay reagent issues: Improper storage or preparation of assay reagents (e.g., fluorescent dyes) can lead to high background. 3. Compound autofluorescence: If using a fluorescence-based readout, the agonist itself might be fluorescent at the assay wavelengths. | 1. Ensure cells are healthy and evenly plated. Check cell viability before starting the experiment. 2. Prepare fresh assay reagents and protect fluorescent dyes from light. 3. Run a control plate with the compound in the absence of cells to check for autofluorescence. |
| Variable results between experiments | 1. Inconsistent compound handling: Repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Variability in cell density: Inconsistent cell seeding can lead to different levels of receptor expression per well. 3. Inconsistent incubation times: The timing of compound addition and signal measurement can impact the results. | 1. Aliquot the stock solution to minimize freeze-thaw cycles. 2. Ensure accurate and consistent cell counting and seeding. 3. Use a standardized and consistent timeline for all experimental steps. |
Data Presentation
Table 1: Stability of this compound in Cell Culture Media at 37°C
| Time (hours) | % Remaining in DMEM | % Remaining in DMEM + 10% FBS | % Remaining in RPMI-1640 | % Remaining in RPMI-1640 + 10% FBS |
| 0 | 100 | 100 | 100 | 100 |
| 2 | 98.2 | 99.1 | 97.5 | 98.8 |
| 4 | 95.6 | 98.5 | 94.8 | 97.9 |
| 8 | 90.1 | 96.2 | 88.7 | 95.4 |
| 12 | 84.5 | 93.8 | 82.1 | 92.9 |
| 24 | 72.3 | 88.1 | 69.5 | 86.3 |
Note: This data is illustrative and based on typical stability profiles for small molecules in cell culture media. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by LC-MS
This protocol describes a method to determine the stability of this compound in cell culture media over time using Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with and without 10% FBS
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Acetonitrile with an internal standard (e.g., a structurally similar, stable compound)
-
HPLC vials
-
LC-MS system
Procedure:
-
Prepare a 10 µM working solution of this compound in each of the desired cell culture media.
-
Add 200 µL of each working solution to triplicate wells of a 96-well plate.
-
Immediately collect a 20 µL aliquot from each well for the 0-hour time point.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
At subsequent time points (e.g., 2, 4, 8, 12, 24 hours), collect 20 µL aliquots from each well.
-
To each 20 µL aliquot, add 180 µL of cold acetonitrile containing the internal standard to precipitate proteins and extract the compound.
-
Vortex the samples and centrifuge at high speed for 10 minutes to pellet the precipitate.
-
Transfer the supernatant to HPLC vials.
-
Analyze the samples by LC-MS. The peak area of this compound relative to the internal standard is used to determine the percentage of the compound remaining at each time point compared to the 0-hour sample.
Protocol 2: Calcium Mobilization Assay
This protocol describes a method to measure the activity of this compound by detecting changes in intracellular calcium using a fluorescent dye like Fluo-4 AM.
Materials:
-
HEK293 cells stably expressing GPR10
-
Black, clear-bottom 96-well or 384-well plates
-
This compound
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed the GPR10-expressing cells into the microplate and culture overnight to form a confluent monolayer.
-
Prepare the Fluo-4 AM loading solution by dissolving it in DMSO and then diluting it in the assay buffer containing Pluronic F-127.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature in the dark.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Add the this compound dilutions to the wells and immediately begin kinetic reading of the fluorescence signal (e.g., every second for 2-3 minutes).
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The data can be used to generate a dose-response curve and calculate the EC50 value.
Visualizations
Caption: GPR10 Signaling Pathway.
Caption: Experimental Workflow for Stability Assessment.
References
GPR10 Calcium Mobilization Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the GPR10 calcium mobilization assay. The information is designed to assist scientists and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway for GPR10 activation?
GPR10, also known as the prolactin-releasing peptide receptor (PrRP receptor), is a G protein-coupled receptor (GPCR). Upon binding its endogenous ligand, prolactin-releasing peptide (PrRP), GPR10 can couple to multiple G protein subtypes, primarily Gαq/11 and Gαi/o.[1][2] The Gαq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which is the basis for the calcium mobilization assay.[2][3] The Gαi/o pathway typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.
Q2: Which cell lines are suitable for a GPR10 calcium mobilization assay?
Commonly used cell lines for GPCR assays, such as Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO-K1) cells, are suitable for expressing GPR10.[4][5] It is crucial that the chosen cell line can efficiently couple the expressed GPR10 receptor to the Gαq pathway to elicit a calcium response. If the endogenous coupling is weak or absent, co-expression of a promiscuous G protein, such as Gα15 or Gα16, can be employed to channel the signal from Gαi/o or other G protein pathways towards a calcium readout.[4][6][7]
Q3: What are typical agonist and antagonist concentration ranges to use?
The potency of ligands can vary depending on the specific compound and assay conditions. However, based on published data, the following table summarizes typical concentration ranges for the endogenous agonist PrRP and a reference antagonist.
| Ligand Type | Ligand Name | Potency Metric | Typical Concentration Range | Reference(s) |
| Agonist | Prolactin-Releasing Peptide (PrRP-31) | EC50 | 0.1 nM - 10 nM | [1] |
| Antagonist | HAMI | IC50 | 8 µM - 21 µM | [8][9] |
Note: These values are indicative and should be optimized for your specific experimental setup.
Troubleshooting Guide
No or Weak Signal
Q: I am not observing any calcium signal, or the signal is very weak upon agonist stimulation. What could be the issue?
A: This is a common issue with several potential causes:
-
Low Receptor Expression: Verify the expression of functional GPR10 at the cell surface. This can be assessed by methods such as flow cytometry, ELISA with an extracellular epitope tag, or radioligand binding assays.
-
Inefficient G Protein Coupling: If your cell line does not endogenously couple GPR10 to the Gαq pathway, you may not see a calcium signal.
-
Inactive Agonist: Ensure the integrity and activity of your agonist. Prepare fresh dilutions from a validated stock. Consider testing a different, known GPR10 agonist if available.
-
Suboptimal Cell Health: Only healthy, viable cells will respond appropriately.
-
Incorrect Dye Loading: Improper loading of the calcium-sensitive dye (e.g., Fluo-4 AM) will result in a poor signal.
-
Solution: Follow the dye manufacturer's protocol carefully regarding concentration, incubation time, and temperature. Ensure the presence of probenecid in the loading buffer if required, as it inhibits organic anion transporters that can remove the dye from the cells.[14]
-
-
Receptor Desensitization: Prolonged exposure to low levels of agonist (e.g., in the serum of the culture medium) can lead to receptor desensitization.
-
Solution: Serum-starve the cells for a few hours before the assay to allow receptors to return to a responsive state.[15]
-
High Background Signal
Q: My baseline fluorescence is very high before adding the agonist. What can I do to reduce it?
A: High background fluorescence can mask the specific signal and reduce the assay window. Here are some potential causes and solutions:
-
Cellular Autofluorescence: Some cell types naturally exhibit higher autofluorescence.
-
Solution: If possible, test different cell lines. Ensure you are using appropriate filter sets on your plate reader to minimize bleed-through.
-
-
Dye Overloading or Extracellular Dye: Using too high a concentration of the calcium indicator or incomplete removal of extracellular dye can lead to high background.
-
Solution: Optimize the dye concentration and ensure thorough but gentle washing steps after dye loading if your protocol requires it. "No-wash" dye formulations are available and can help reduce this issue.[6]
-
-
Poor Cell Health: Unhealthy or dying cells can have dysregulated intracellular calcium levels, leading to a high baseline signal.[16]
-
Solution: Maintain a healthy cell culture and handle cells gently during the assay procedure to avoid mechanical stress.
-
-
Compound Interference: Some test compounds may be fluorescent themselves.
-
Solution: Run a control plate with compounds but without cells to check for intrinsic fluorescence.
-
Inconsistent Results
Q: I am getting significant well-to-well or day-to-day variability in my results. How can I improve reproducibility?
A: Consistency is key for reliable data. Here are factors to consider:
-
Cell Seeding Density: Uneven cell distribution across the plate will lead to variable responses.
-
Pipetting Accuracy: Inaccurate or inconsistent liquid handling, especially of agonists and antagonists, is a major source of variability.
-
Solution: Use calibrated pipettes and ensure proper mixing of solutions. Automated liquid handlers can improve precision.
-
-
Temperature and Incubation Times: Variations in temperature and incubation times can affect enzyme kinetics and cellular responses.
-
Solution: Maintain consistent temperatures and incubation periods for all plates and experiments.
-
-
Edge Effects: Wells on the edge of the plate can be prone to evaporation and temperature fluctuations, leading to different results compared to inner wells.
-
Solution: Avoid using the outermost wells for data collection, or ensure proper humidification in the incubator.
-
Experimental Protocols
Detailed Methodology: GPR10 Calcium Mobilization Assay in HEK293 Cells
This protocol describes a method for measuring GPR10-mediated calcium mobilization in transiently transfected HEK293 cells using a fluorescent plate reader.
Materials:
-
HEK293 cells (or CHO-K1 cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
GPR10 expression plasmid
-
Gα15 or Gα16 expression plasmid (optional, but recommended)
-
Transfection reagent (e.g., Lipofectamine)
-
Black-walled, clear-bottom 96-well or 384-well assay plates
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (optional, but recommended)
-
GPR10 agonist (e.g., PrRP-31)
-
GPR10 antagonist (optional)
-
Fluorescent plate reader with automated injection capabilities (e.g., FlexStation)
Procedure:
-
Cell Seeding and Transfection:
-
The day before transfection, seed HEK293 cells in a T-75 flask to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the GPR10 expression plasmid and, if necessary, the Gα15/16 plasmid according to the manufacturer's protocol for your transfection reagent.
-
24 hours post-transfection, harvest the cells and seed them into black-walled, clear-bottom assay plates at an optimized density (e.g., 20,000 - 50,000 cells per well for a 96-well plate).[14]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the dye loading solution containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer. If using, add probenecid to this solution.
-
Gently remove the cell culture medium from the wells.
-
Add the dye loading solution to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate at 37°C for 45-60 minutes, protected from light.
-
If not using a "no-wash" dye, gently wash the cells 2-3 times with assay buffer to remove extracellular dye. Leave a final volume of assay buffer in each well (e.g., 100 µL).
-
-
Compound Preparation:
-
Prepare serial dilutions of your GPR10 agonist and/or antagonist in assay buffer in a separate compound plate.
-
-
Calcium Flux Measurement:
-
Set up the fluorescent plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., Ex/Em = 490/525 nm for Fluo-4).
-
Program the instrument to record a baseline fluorescence for a set period (e.g., 15-30 seconds).
-
The instrument's injector will then add the agonist from the compound plate to the cell plate.
-
Continue to record the fluorescence signal for a further 2-3 minutes to capture the peak response and subsequent decline.
-
For antagonist experiments, pre-incubate the cells with the antagonist for a specified time before adding the agonist.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is typically calculated as the maximum fluorescence after agonist addition minus the baseline fluorescence.
-
Normalize the data to a positive control (e.g., maximum agonist concentration) and a negative control (vehicle).
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Caption: GPR10 Signaling Pathway.
Caption: GPR10 Calcium Mobilization Assay Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Elusive equilibrium: the challenge of interpreting receptor pharmacology using calcium assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a universal high-throughput calcium assay for G-protein- coupled receptors with promiscuous G-protein Galpha15/16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Discovery of Novel and Selective GPR17 Antagonists as Pharmacological Tools for Developing New Therapeutic Strategies in Diabetes and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. news-medical.net [news-medical.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brainvta.tech [brainvta.tech]
- 14. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Constitutive desensitization: a new paradigm for g protein-coupled receptor regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. Table 7, Calcium mobilization assay protocol for the CHO-M1 cells in 1536-well plate format - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
GPR10 ERK Phosphorylation Assay: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering high background in GPR10 ERK phosphorylation assays. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected signaling pathway from GPR10 to ERK phosphorylation?
A1: GPR10, a G-protein coupled receptor (GPCR), upon activation by its ligand, prolactin-releasing peptide (PrRP), primarily couples to Gq/11 and Gi/o proteins.[1][2][3] This activation initiates a downstream signaling cascade that results in the phosphorylation of Extracellular Signal-regulated Kinases 1 and 2 (ERK1/2). The activated G-proteins can stimulate various effector enzymes, which in turn activate the Raf-MEK-ERK pathway, leading to the phosphorylation of ERK on threonine and tyrosine residues.[4][5][6]
Q2: What are the common causes of high background in a GPR10 ERK phosphorylation assay?
A2: High background in a GPR10 ERK phosphorylation assay can stem from several factors, including:
-
High basal ERK phosphorylation: This can be caused by the presence of growth factors in the cell culture serum, mechanical stress during cell handling, or high receptor expression levels.[4]
-
Suboptimal antibody concentrations: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding.
-
Inadequate blocking: Incomplete blocking of non-specific binding sites on the membrane or plate wells.[4][7]
-
Insufficient washing: Inadequate removal of unbound antibodies and other reagents.[4][8]
-
Cross-reactivity of reagents: The secondary antibody may cross-react with other proteins in the sample, or components of the blocking buffer (e.g., phosphoproteins in milk) may interact with the phospho-specific primary antibody.[7]
-
Contamination: Reagents or samples may be contaminated with substances that interfere with the assay.
Q3: Why is serum starvation important before stimulating cells?
A3: Serum contains various growth factors that can activate multiple signaling pathways, including the MAPK/ERK pathway, leading to high basal levels of ERK phosphorylation.[4] By removing serum for a period (typically 4-12 hours) before agonist stimulation, you reduce this background phosphorylation, thereby increasing the signal-to-noise ratio of your experiment and making it easier to detect a specific response from GPR10 activation.[4]
Q4: Can the choice of blocking buffer affect the background signal?
A4: Yes, the choice of blocking buffer is critical, especially when detecting phosphorylated proteins. For phospho-ERK assays, it is highly recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) as the blocking agent.[4][7] Non-fat dry milk is generally not recommended as it contains casein, a phosphoprotein, which can be recognized by the anti-phospho-ERK antibody, resulting in high background.[7]
Troubleshooting Guide
Issue: High Background Signal
High background can obscure the specific signal, making it difficult to interpret the results accurately. The following table outlines potential causes and detailed solutions to troubleshoot high background in your GPR10 ERK phosphorylation assay.
| Potential Cause | Recommended Solution |
| High Basal ERK Phosphorylation | Optimize Serum Starvation: Increase the duration of serum starvation (e.g., from 4-6 hours to 12-24 hours) to further reduce basal ERK activity.[4] Gentle Cell Handling: Minimize mechanical stress on cells during media changes and reagent additions, as this can transiently activate ERK.[4] Optimize Cell Seeding Density: Test different cell seeding densities. Overly confluent or sparse cells can exhibit altered signaling. A density of around 25,000 cells per well in a 96-well plate has been shown to provide a low basal phospho-ERK response in some cell lines.[6] |
| Suboptimal Antibody Concentrations | Titrate Primary Antibody: Perform a titration experiment to determine the optimal concentration of the anti-phospho-ERK antibody. Start with the manufacturer's recommended dilution and test a range of dilutions (e.g., 1:1,000 to 1:10,000).[7] Titrate Secondary Antibody: Similarly, optimize the concentration of the HRP-conjugated secondary antibody (e.g., 1:2,000 to 1:10,000).[4][7] |
| Inadequate Blocking | Optimize Blocking Buffer: Use 5% BSA in TBST for blocking. Avoid using non-fat dry milk.[7] Increase Blocking Time: Extend the blocking incubation time to 1-2 hours at room temperature or overnight at 4°C.[7] |
| Insufficient Washing | Increase Wash Steps: Increase the number of washes after primary and secondary antibody incubations (e.g., from 3 to 5 washes). Increase Wash Duration: Extend the duration of each wash step to 5-10 minutes with gentle agitation.[4][8] |
| Cross-Reactivity/Non-specific Binding | Use High-Affinity Purified Antibodies: Ensure the use of high-quality, affinity-purified primary antibodies. Include a "No Primary Antibody" Control: To check for non-specific binding of the secondary antibody, include a control where the primary antibody is omitted.[8] |
| Contamination | Use Fresh Buffers: Prepare fresh buffers for each experiment to avoid microbial or chemical contamination. Handle Reagents with Care: Use sterile techniques when handling all reagents and samples. |
Experimental Protocols
Protocol: Western Blotting for GPR10-Mediated ERK Phosphorylation
This protocol is adapted from a general method for measuring agonist-induced ERK1/2 phosphorylation downstream of GPCRs and can be applied to GPR10.[4]
-
Cell Culture and Seeding:
-
Culture cells expressing GPR10 in appropriate growth medium.
-
Seed approximately 1 x 10^6 cells per well in a 6-well plate and incubate for 24 hours.[4]
-
-
Serum Starvation:
-
Aspirate the growth medium and wash the cells with serum-free medium.
-
Add 1 mL of serum-free medium to each well and incubate for 4-12 hours at 37°C.[4]
-
-
Ligand Stimulation:
-
Stimulate the cells with varying concentrations of PrRP for different time points (e.g., 0, 2, 5, 10, 30 minutes) at 37°C. A peak response is often observed between 3-5 minutes.[6]
-
-
Cell Lysis:
-
Immediately after stimulation, place the plate on ice and aspirate the medium.
-
Add 100 µL of ice-cold 2x SDS-PAGE loading buffer containing protease and phosphatase inhibitors to each well.[4]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 15-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with anti-phospho-ERK1/2 primary antibody (e.g., rabbit polyclonal, diluted 1:5,000-1:10,000 in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate with HRP-conjugated anti-rabbit secondary antibody (diluted 1:5,000-1:10,000 in 5% BSA/TBST) for 1-2 hours at room temperature.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
-
Detection:
-
Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the membrane can be stripped of the phospho-ERK antibodies and re-probed with an antibody for total ERK1/2.
-
Incubate the membrane in stripping buffer (e.g., Glycine 200 mM, 0.1% SDS, 1% Tween 20, 0.08% β-Mercaptoethanol, pH 2.2) for 15-30 minutes.[4]
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again with 5% BSA in TBST for 1 hour.
-
Incubate with anti-total-ERK1/2 primary antibody, followed by secondary antibody incubation and detection as described above.
-
Visualizations
GPR10 Signaling Pathway to ERK Phosphorylation
References
- 1. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
GPR10 agonist 1 off-target effects on NPFF receptors
Welcome to the technical support center for GPR10 Agonist 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this compound, with a specific focus on potential off-target effects on Neuropeptide FF (NPFF) receptors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as compound 18-S4, is a potent and selective agonist for the G-protein coupled receptor 10 (GPR10).[1][2] Its primary target is GPR10, which is involved in the regulation of food intake and body weight.[1]
Q2: Are there known off-target effects of this compound on NPFF receptors?
While this compound (compound 18-S4) has been described as a selective GPR10 agonist, detailed public data on its specific binding affinity and functional activity at NPFF receptors (NPFFR1 and NPFFR2) is limited.[1] However, the endogenous ligand for GPR10, Prolactin-releasing peptide (PrRP), and its analogs have shown cross-reactivity with NPFF receptors.[3][4][5] Therefore, researchers should consider the potential for off-target effects and empirically determine the selectivity of this compound in their experimental systems.
Q3: Why is it important to test for off-target effects on NPFF receptors?
Both GPR10 and NPFF receptors belong to the RF-amide peptide receptor family and share some sequence homology.[3] NPFF receptors are involved in various physiological processes, including pain modulation, cardiovascular regulation, and energy homeostasis.[6][7] Unintended activation of NPFF receptors by a GPR10 agonist could lead to confounding experimental results or unexpected physiological effects.
Q4: What are the signaling pathways for GPR10 and NPFF receptors?
GPR10 is known to couple to Gq/11, leading to intracellular calcium mobilization, and can also signal through Gs or Gi proteins, influencing cAMP levels.[8][9] NPFF receptors (NPFFR1 and NPFFR2) primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels.[6] Both GPR10 and NPFF receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).[3][4][5]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Functional Assays
You are using this compound in a cellular or in vivo experiment and observe responses that are not consistent with known GPR10 signaling pathways or phenotypes.
Potential Cause: Off-target activation of NPFF receptors.
Troubleshooting Steps:
-
Validate Receptor Expression: Confirm the expression levels of GPR10, NPFFR1, and NPFFR2 in your experimental system (e.g., cell line, tissue) using qPCR or Western blot.
-
Use Receptor-Specific Antagonists: Pre-treat your cells or animal models with selective antagonists for NPFFR1 and NPFFR2 before applying this compound. A reversal of the unexpected effect would suggest NPFF receptor involvement.
-
Employ Knockdown/Knockout Models: If available, use cell lines or animal models with genetic deletion of NPFFR1 and/or NPFFR2 to confirm that the observed effect is mediated by these receptors.
-
Perform Direct Functional Assays: Test the activity of this compound in functional assays specific for NPFF receptor signaling, such as a cAMP inhibition assay.
Issue 2: High Background or Low Signal-to-Noise Ratio in Binding Assays
You are performing a radioligand binding assay to determine the affinity of this compound and are experiencing high non-specific binding or a poor assay window.
Potential Cause: Issues with membrane preparation, buffer composition, or radioligand quality.
Troubleshooting Steps:
-
Optimize Membrane Preparation: Ensure that your cell membrane preparation is of high quality and contains a sufficient density of the target receptor.
-
Adjust Buffer Composition: Include additives such as BSA (0.1-1%) to the binding buffer to reduce non-specific binding of the radioligand to tubes and filters.
-
Vary Washing Steps: Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
-
Check Radioligand Integrity: Ensure the radioligand has not degraded. Aliquot and store it properly.
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of the endogenous GPR10 ligand (PrRP) and its analogs at GPR10 and NPFF receptors. This data can serve as a reference for understanding potential cross-reactivity.
Table 1: Binding Affinities (Ki, nM) of PrRP and its Analogs
| Ligand | GPR10 | NPFFR1 | NPFFR2 |
| PrRP-31 | ~1 nM | >1000 nM | ~100-500 nM |
| Palm¹¹-PrRP31 | ~0.1 nM | ~10 nM | ~1 nM |
| Palm-PrRP31 | ~0.5 nM | ~5 nM | ~0.5 nM |
Note: Data is compiled from multiple sources and should be considered approximate.[3][4][5]
Table 2: Functional Activity (EC50, nM) of PrRP and its Analogs
| Ligand | GPR10 (Ca²⁺ Mobilization) | NPFFR2 (cAMP Inhibition) |
| PrRP-31 | ~1-10 nM | ~100-1000 nM |
| Palm¹¹-PrRP31 | ~0.1-1 nM | ~1-10 nM |
| Palm-PrRP31 | ~0.1-1 nM | ~0.5-5 nM |
Note: Data is compiled from multiple sources and should be considered approximate.[3][4][5]
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is to determine the binding affinity of this compound for GPR10, NPFFR1, and NPFFR2.
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the receptor of interest.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 0.1% BSA, 5 mM MgCl₂, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (e.g., ¹²⁵I-PrRP for GPR10, ¹²⁵I-YF-NPFF for NPFF receptors) at a concentration near its Kd.
-
Add 50 µL of increasing concentrations of unlabeled this compound.
-
For non-specific binding, add a high concentration of an appropriate unlabeled ligand (e.g., unlabeled PrRP or NPFF).
-
Initiate the binding reaction by adding 100 µL of the membrane preparation.
-
Incubate for 60-90 minutes at room temperature.
-
-
Termination and Detection:
-
Rapidly filter the reaction mixture through a GF/C filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid.
-
Count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Functional Assay
This protocol is to assess the functional effect of this compound on NPFF receptor activation (Gαi-coupled).
-
Cell Culture:
-
Seed CHO or HEK293 cells stably expressing NPFFR1 or NPFFR2 in a 96-well plate.
-
-
Assay Procedure:
-
Wash cells with serum-free medium.
-
Pre-incubate with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 15-30 minutes.
-
Add increasing concentrations of this compound.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (e.g., 5 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
-
Protocol 3: ERK Phosphorylation Assay
This protocol measures the activation of the MAPK/ERK pathway downstream of GPR10 or NPFF receptor activation.
-
Cell Culture and Starvation:
-
Seed cells expressing the receptor of interest in a 6-well plate.
-
Once confluent, serum-starve the cells for 4-12 hours.
-
-
Agonist Stimulation:
-
Stimulate the cells with various concentrations of this compound for 5-10 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phospho-ERK1/2.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Plot the normalized signal against the log concentration of the agonist to determine the EC₅₀.
-
Signaling Pathway and Workflow Diagrams
Caption: GPR10 Signaling Pathway via Gαq/11.
Caption: NPFF Receptor Signaling Pathway via Gαi/o.
Caption: Troubleshooting Workflow for Off-Target Effects.
References
- 1. Design of a Long-Acting and Selective MEG-Fatty Acid Stapled Prolactin-Releasing Peptide Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles for Prlhr/GPR10 and Npffr2/GPR74 in feeding responses to PrRP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the binding of [(125)I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing variability in GPR10 agonist 1 experiments
Welcome to the technical support center for GPR10 agonist 1 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in-vitro and in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is GPR10?
G-protein-coupled receptor 10 (GPR10), also known as hGR3 or UHR-1, is a class A G-protein coupled receptor (GPCR).[1] Its endogenous ligand was identified as the prolactin-releasing peptide (PrRP).[2] The PrRP-GPR10 signaling system is implicated in a variety of physiological processes, including energy homeostasis, stress responses, and cardiovascular regulation.[3][4]
Q2: What is this compound?
This compound (also referred to as compound 18-S4) is a potent agonist for GPR10.[5] It is under investigation for its potential therapeutic effects in managing chronic obesity.[5]
Q3: What are the primary signaling pathways activated by GPR10?
GPR10 activation has been shown to stimulate several downstream signaling pathways. The coupling can be cell-type dependent.[6] Key pathways include:
-
Gαq/11 pathway: Leading to the mobilization of intracellular calcium stores via inositol triphosphate.[7][8][9]
-
MAPK/ERK pathway: GPR10 activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), as well as JNK and p38 MAPKs.[10][11]
-
PI3K/Akt pathway: Activation of the protein kinase B (Akt) pathway has also been observed.[10][12]
While some studies in specific cell lines like HEK293-GPR10 showed no effect on intracellular cyclic AMP (cAMP), suggesting a lack of coupling to Gαs or Gαi, other evidence suggests that GPR10 may couple to Gi/Go proteins depending on the cellular context.[6][9]
Q4: Does this compound have off-target effects?
The endogenous ligand PrRP and its modified analogs have shown some promiscuous binding to other receptors, particularly the neuropeptide FF receptors (NPFF-R1 and NPFF-R2).[10][11] Therefore, it is crucial to consider potential off-target effects in your experimental design, possibly by using cell lines that do not express these related receptors or by employing selective antagonists if available.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in Dose-Response Curves
Q: My dose-response curves for this compound are inconsistent between experiments. What are the potential causes and solutions?
A: High variability is a common issue in cell-based assays. The source can be biological or technical.[13]
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Cell Health & Passage Number | Ensure cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. |
| Inconsistent Cell Density | Optimize and strictly control cell seeding density. Overly confluent or sparse cultures can respond differently to agonist stimulation.[14] |
| Serum Concentration | The presence of serum can significantly impact agonist potency. For example, the EC50 of this compound is over 10-fold higher in the presence of 10% FBS compared to no FBS.[5] Standardize serum concentration or switch to a serum-free assay medium if possible. |
| Agonist Preparation/Storage | Prepare fresh dilutions of the agonist for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles. Store the stock solution according to the manufacturer's recommendations.[5] |
| Assay Incubation Times | Optimize and standardize the agonist stimulation time. Time-course experiments are recommended during assay development to determine the optimal window for signal detection.[15] |
| Cellular State Differences | Long-lived differences in the state of cells, such as protein expression levels, are a major source of signaling variation.[16] Ensure highly consistent cell culture conditions (media, supplements, incubator CO2, temperature, and humidity) to minimize this. |
Issue 2: Low or No Signal in Functional Assays
Q: I am not observing a significant response (e.g., calcium flux, ERK phosphorylation) after applying this compound. What should I check?
A: A weak or absent signal can stem from issues with the cells, the agonist, or the detection method.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Recommendation |
| Low GPR10 Expression | Confirm GPR10 expression in your cell line using qPCR, Western blot, or immunofluorescence. If using a transient transfection system, verify transfection efficiency. |
| Incorrect G-protein Coupling | The cell line may lack the appropriate G-protein (e.g., Gαq/11) to couple GPR10 to the desired downstream pathway.[17] Consider using a cell line with promiscuous G-protein expression or co-transfecting the necessary G-protein. |
| Agonist Degradation | Ensure the agonist has been stored properly and is not expired. Test a fresh vial or lot of the compound. |
| Suboptimal Assay Conditions | Re-optimize key assay parameters. For calcium assays, check the viability of the fluorescent dye. For cAMP assays, ensure the phosphodiesterase inhibitor (e.g., IBMX) is active and used at an optimal concentration.[15][18] |
| Signal Below Detection Limit | The assay may not be sensitive enough. For TR-FRET assays like cAMP measurement, you may need to increase the number of cells per well to improve the signal-to-background ratio.[15] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for GPR10 agonists.
Table 1: Potency of this compound
| Compound | Parameter | Value | Condition | Source |
| This compound | EC50 | 7.8 nM | 0% FBS | [5] |
| This compound | EC50 | 80 nM | 10% FBS | [5] |
Table 2: Binding Affinities of PrRP Ligands for GPR10
| Ligand | Parameter | Value | Cell Line | Source |
| Human PrRP-31 | Ki | ~1 nM | HEK293-GPR10 | [9] |
| Human PrRP-20 | Ki | ~1 nM | HEK293-GPR10 | [9] |
| Rat PrRP-31 | Ki | ~1 nM | HEK293-GPR10 | [9] |
| Rat PrRP-20 | Ki | ~1 nM | HEK293-GPR10 | [9] |
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is designed to measure GPR10 activation via the Gαq/11 pathway, leading to an increase in intracellular calcium.
-
Cell Seeding:
-
Plate cells stably or transiently expressing GPR10 into a black, clear-bottom 96-well or 384-well microplate.
-
Culture overnight at 37°C, 5% CO2 to allow for cell adherence and recovery.
-
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) diluted in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in the assay buffer at a concentration 5-10x higher than the final desired concentration.
-
-
Signal Measurement:
-
Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound solution and continue to monitor fluorescence intensity for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the response as the difference between the peak fluorescence after agonist addition and the baseline fluorescence.
-
Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50.[19]
-
Protocol 2: cAMP Accumulation Assay (for Gαs/Gαi coupling)
This protocol measures changes in intracellular cAMP levels, typically using a competitive immunoassay format like HTRF.
-
Cell Preparation:
-
Harvest and resuspend GPR10-expressing cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (typically 0.5 mM) to prevent cAMP degradation.[18]
-
Determine cell density and adjust to the optimized concentration.
-
-
Assay Procedure (Agonist Mode for Gαs):
-
Dispense the cell suspension into a suitable microplate (e.g., white, low-volume 384-well).
-
Add serial dilutions of this compound.
-
Incubate for an optimized period (e.g., 30 minutes) at room temperature or 37°C.
-
-
Assay Procedure (Antagonist Mode / Gαi Activation):
-
To test for Gαi coupling, pre-incubate cells with the this compound before adding a Gαs activator like forskolin. A reduction in the forskolin-stimulated cAMP signal indicates Gαi activation.[14]
-
-
Detection:
-
Lyse the cells and add the detection reagents (e.g., cAMP-d2 and anti-cAMP cryptate) according to the assay kit manufacturer's protocol (e.g., Cisbio HTRF cAMP kit).[14]
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the ratio of the acceptor and donor emission signals.
-
Convert the signal ratio to cAMP concentration using a standard curve and plot the dose-response curve to determine EC50 or IC50 values.
-
Protocol 3: Receptor Internalization Assay
This protocol measures the agonist-induced internalization of GPR10 from the cell surface.
-
Cell Line:
-
Cell Seeding:
-
Seed the cells in a 96-well imaging plate and allow them to adhere.[22]
-
-
Agonist Stimulation:
-
Imaging:
-
Image the cells using a high-content imaging system or a fluorescence microscope. Capture both brightfield and fluorescence channels.[23]
-
If desired, co-stain with a nuclear stain (e.g., DAPI, Hoechst) to aid in cell segmentation and an endosomal/lysosomal marker (e.g., LysoTracker) to confirm localization.[21]
-
-
Image Analysis:
-
Quantify internalization by measuring the formation of fluorescent intracellular puncta or vesicles.[20]
-
Image analysis software can be used to calculate metrics such as the number, intensity, and area of spots per cell.
-
Plot the internalization metric against the agonist concentration to generate a dose-response curve.
-
Visualizations
Caption: Simplified GPR10 signaling pathways.
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Physiological Roles of GPR10 and PrRP Signaling [frontiersin.org]
- 3. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. revvity.com [revvity.com]
- 16. Variability in G-Protein-Coupled Signaling Studied with Microfluidic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ready-to-Assay PRP/GPR10 Prolactin-Releasing Peptide Receptor Frozen Cells [discoverx.com]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
- 20. innoprot.com [innoprot.com]
- 21. Correlating Internalization and Potency to Accelerate Antibody Discovery and Development | Thermo Fisher Scientific - FR [thermofisher.com]
- 22. uib.no [uib.no]
- 23. revvity.com [revvity.com]
GPR10 agonist 1 batch-to-batch consistency issues
Technical Support Center: GPR10 Agonist 1
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to the use of this compound, with a particular focus on addressing batch-to-batch consistency.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in potency (higher EC50) with a new batch of this compound compared to our previous lot. What could be the cause?
A1: A shift in potency is a common indicator of batch-to-batch variability. Several factors can contribute to this:
-
Purity Variations: Even minor differences in purity can impact the effective concentration of the active agonist. Impurities from the synthesis process, such as truncated or modified peptides, can sometimes act as competitive antagonists or partial agonists, altering the dose-response curve.[1][2][3]
-
Counter-ion Effects: The salt form (e.g., TFA, HCl) of the peptide can influence its solubility and stability. Inconsistent counter-ion exchange during purification can lead to variations in the net peptide content per unit weight.
-
Water Content: Lyophilized peptides can absorb varying amounts of atmospheric water. Differences in water content between batches will affect the accuracy of concentration calculations when preparing stock solutions.
-
Storage and Handling: Improper storage conditions (temperature, light exposure) or multiple freeze-thaw cycles of stock solutions can lead to degradation of the agonist, reducing its effective concentration and potency.
Q2: The maximal efficacy (Emax) of this compound is lower with our new batch in our calcium mobilization assay. Why is this happening?
A2: A reduction in maximal efficacy suggests that the new batch may not be activating the GPR10 receptor to the same extent as previous batches. This could be due to:
-
Presence of Partial Agonists: The new batch might contain impurities that act as partial agonists. These would bind to the receptor but elicit a submaximal response, and at high concentrations, compete with the full agonist, thereby reducing the overall Emax.
-
Degradation Products: Degradation of the peptide could result in fragments that have a lower intrinsic activity at the receptor.
-
Assay Variability: Ensure that there have been no changes in your experimental setup, such as cell passage number, serum concentration in the media, or the source of assay reagents, as these can all influence the cellular response.
Q3: We are seeing poor solubility of the new batch of this compound in our standard buffer. What do you recommend?
A3: Solubility issues can arise from differences in the final purification and lyophilization steps between batches.
-
Recommended Solvents: For initial stock solution preparation, we recommend using sterile, nuclease-free water or a buffer such as DMSO or DMF for organic-soluble compounds. For peptides, starting with a small amount of dilute acetic acid or ammonium hydroxide can aid in solubilization, depending on the peptide's isoelectric point.
-
Sonication: Brief sonication in a water bath can help to dissolve the compound.
-
pH Adjustment: The pH of the solvent can significantly impact the solubility of peptides. Adjusting the pH away from the peptide's isoelectric point can improve solubility.
Q4: How can we ensure the consistency of our results when we switch to a new batch of this compound?
A4: To mitigate the impact of batch-to-batch variability, we recommend the following:
-
Internal Quality Control: Perform a side-by-side comparison of the new batch with a small, reserved amount of the previous, well-characterized batch. This "bridge" experiment should ideally be conducted using your primary functional assay.
-
Comprehensive Characterization: Upon receiving a new batch, verify the identity and purity using analytical techniques such as HPLC and mass spectrometry.
-
Accurate Concentration Determination: For peptide-based agonists, consider performing amino acid analysis to determine the exact peptide content, which will allow for more accurate stock solution preparation.
Troubleshooting Guides
Issue 1: Inconsistent EC50 Values in Functional Assays
This guide provides a systematic approach to troubleshooting unexpected shifts in the half-maximal effective concentration (EC50) of this compound.
Troubleshooting Workflow:
References
Technical Support Center: GPR10 Knockout Mice
Welcome to the technical support center for researchers utilizing GPR10 knockout (KO) mouse models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected phenotypes and experimental inconsistencies.
Frequently Asked Questions (FAQs)
Q1: My male GPR10 KO mice are gaining weight on a standard diet, but the females are not. Is this a known sex-specific effect?
A: Yes, this is a documented and significant sex-specific phenotype. GPR10 deficiency impacts metabolism differently in male and female mice under standard dietary conditions.
-
Males: GPR10 KO males on a standard diet typically display higher body weight compared to their wild-type (WT) littermates, which is attributed to an increase in adipose tissue mass.[1][2] Expression of genes involved in lipogenesis has been shown to be suppressed in the subcutaneous adipose tissue of these male mice.[2]
-
Females: In contrast, GPR10 KO females often do not show a significant difference in body weight from their WT counterparts.[1][2] However, they may exhibit underlying metabolic changes, such as elevated expression of lipid metabolism genes in the liver and subcutaneous adipose tissue, suggesting a potential compensatory mechanism.[1][2] They may also have a defect in the insulin-mediated suppression of lipolysis.[1][2]
Overall, GPR10 deficiency appears to affect males more adversely than females regarding the propensity for obesity.[2][3]
Q2: I switched my GPR10 KO mice to a high-fat diet (HFD), and the previously observed weight difference between KO and WT males disappeared. Why would this happen?
A: This is an expected, albeit counterintuitive, finding. While GPR10 KO males are heavier than WT on a standard diet, this difference is often neutralized when both groups are fed a high-fat diet.[1][2] The metabolic profile of a WT animal on an HFD can become similar to that of a GPR10 KO mouse on a standard diet, masking the genotype-specific effect.[4] In double knockout mice (GPR10 and NPFFR2), exposure to an HFD is required to unmask certain phenotypes like reduced glucose tolerance and insulin resistance.[5] This highlights the critical role of diet as a variable that interacts with the GPR10 genotype.
Q3: My GPR10 KO mice are obese, but I don't observe significant hyperphagia (increased food intake). What is the underlying mechanism?
A: This is a key finding and a common point of confusion. While some earlier studies linked the obesity in GPR10 KO mice to late-onset hyperphagia[4], more recent evidence points towards decreased energy expenditure as the primary driver.
-
Studies have shown that pre-obese male GPR10 KO mice exhibit reduced oxygen consumption (VO2) without a significant change in food intake.[6] This suggests the mice gain weight because they are burning fewer calories, not necessarily because they are eating more.
-
However, the literature is not entirely consistent. One study using indirect calorimetry did not find differences in energy expenditure among genotypes[1][2], while others have reported that GPR10 KO mice have a much lower basal metabolic rate.[7] This discrepancy could be due to differences in experimental protocols, age of the mice, or housing conditions (e.g., ambient temperature).
Q4: Are there any non-metabolic or behavioral phenotypes I should be aware of in GPR10 KO models?
A: Yes. Beyond metabolism, GPR10 signaling is implicated in neuronal and behavioral regulation.
-
Neuronal Activity: GPR10 deficiency in males can lead to an upregulation of the basal phasic and tonic activity of prolactin-releasing peptide (PrRP) neurons in the nucleus of the solitary tract.[1][2]
-
Anxiety: In double knockout mice lacking both GPR10 and NPFFR2, females exhibited anxiety-like behavior in the open field test.[5][8]
-
Stress Response: PrRP KO mice (the ligand for GPR10) show higher concentrations of blood glucose and corticosterone after restraint stress compared to WT mice.[9]
-
Pain Perception: GPR10 KO mice have been reported to have a higher nociceptive threshold.[10]
These findings suggest that researchers should consider a broader range of behavioral and neurological assessments in their studies.
Troubleshooting Guide: Inconsistent Metabolic Phenotypes
This guide addresses common issues that lead to variability in metabolic studies of GPR10 KO mice.
| Problem/Observation | Potential Cause | Recommended Action & Experimental Protocol |
| High variability in body weight and adiposity within the same genotype. | Age of Mice: The obese phenotype in GPR10 KO mice is often late-onset, typically becoming significant after 16 weeks of age.[4] | Action: Standardize the age of mice used in experiments. Conduct longitudinal studies to track weight gain over time. |
| Genetic Background: The phenotype can vary depending on the mouse strain used for backcrossing. | Action: Ensure mice are backcrossed for a sufficient number of generations (typically >10) onto a single, consistent genetic background (e.g., C57BL/6J). Report the background strain in all publications. | |
| Conflicting results in energy expenditure measurements (indirect calorimetry). | Housing Temperature: Standard room temperatures can be a mild cold stress for mice, altering metabolic rate. Experiments run at thermoneutrality (~30°C) can reveal underlying differences in basal metabolic rate. | Protocol: Acclimate mice to the calorimetry chambers for at least 24 hours before data collection. Run experiments at both standard room temperature and thermoneutrality to fully assess energy expenditure. |
| Diet Composition: The specific formulation of the standard chow or HFD (e.g., fat source, percentage of calories from fat) can significantly impact metabolic outcomes. | Action: Use a standardized, purified diet formulation (e.g., from Research Diets, Inc.) and report the exact diet composition. Avoid switching diet manufacturers mid-study. | |
| Unexpected glucose tolerance or insulin sensitivity results. | Sex Differences: As noted in the FAQs, males and females show distinct metabolic profiles. Females may have defects in insulin-mediated suppression of lipolysis, while males show broader insulin resistance with age.[1][2][4] | Action: Always analyze and report data for males and females separately. Ensure experimental groups are balanced for sex. |
| Fasting Duration: The length of fasting prior to a glucose tolerance test (GTT) or insulin tolerance test (ITT) affects baseline glucose levels and the response to challenge. | Protocol: Standardize fasting duration. For a GTT, a common protocol is a 6-hour fast during the light cycle. For an ITT, a 4-5 hour fast is often sufficient. |
Quantitative Data Summary
Table 1: Sex-Specific Metabolic Phenotypes in GPR10 KO Mice (Standard Diet)
| Parameter | Male GPR10 KO vs. WT | Female GPR10 KO vs. WT | Reference |
| Body Weight | Increased | No significant difference | [1][2] |
| Adipose Tissue Mass | Increased | No significant difference | [1][2] |
| Lipogenesis Gene Expression (Subcutaneous Adipose) | Suppressed | Elevated | [1][2] |
| Lipid Metabolism Gene Expression (Liver) | - | Elevated | [1][2] |
| Insulin-Mediated Lipolysis Suppression | Not Reported | Attenuated/Defective | [1][2] |
| Late-Onset Hyperphagia (>16 weeks) | Observed | Observed | [4] |
| Energy Expenditure | Decreased or No Change | Decreased or No Change | [2][6] |
Table 2: Diet-Dependent Effects on Male GPR10 KO Mice
| Parameter | Standard Diet (KO vs. WT) | High-Fat Diet (KO vs. WT) | Reference |
| Body Weight Difference | KO > WT | No significant difference | [1][2] |
| Glucose Tolerance | Decreased | Decreased (both genotypes) | [4] |
| Plasma Insulin Levels | Increased | Increased (both genotypes) | [4] |
| Plasma Leptin Levels | Increased | Increased (both genotypes) | [4] |
Key Experimental Protocols
Indirect Calorimetry for Energy Expenditure
Objective: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure in real-time.
Methodology:
-
Acclimation: Individually house mice in metabolic cages (e.g., from Columbus Instruments or TSE Systems) for at least 24-48 hours to acclimate to the new environment.
-
Temperature Control: Perform measurements first at standard room temperature (22-24°C) and then, if possible, repeat the experiment at thermoneutrality (30°C) after a suitable acclimation period.
-
Data Collection: Collect data for at least 24-48 hours to capture full light-dark cycles. Ensure unrestricted access to food and water.
-
Analysis: Calculate total and average energy expenditure, VO2, and VCO2. Analyze light and dark cycles separately. RER (VCO2/VO2) indicates the primary fuel source (1.0 for carbohydrates, ~0.7 for fat). Normalize data to body mass or lean body mass.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability to clear a glucose load from the blood, indicating insulin sensitivity and glucose metabolism.
Methodology:
-
Fasting: Fast mice for 6 hours prior to the test, with free access to water.
-
Baseline Measurement: Take a baseline blood sample (Time 0) from the tail vein and measure blood glucose using a standard glucometer.
-
Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Time-Course Measurement: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure glucose levels.
-
Analysis: Plot blood glucose concentration versus time. Calculate the area under the curve (AUC) to quantify the overall glucose excursion.
Visualizations
GPR10 Signaling Pathways
Caption: Simplified GPR10 signaling cascades involving G-proteins, kinases, and downstream effectors.
Experimental Workflow for Metabolic Phenotyping
Caption: Standardized workflow for comprehensive metabolic characterization of GPR10 KO mice.
Logic Diagram of Phenotypic Influences
Caption: Key variables that interact with the GPR10 genotype to determine the final phenotype.
References
- 1. GPR10 gene deletion in mice increases basal neuronal activity, disturbs insulin sensitivity and alters lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deficiency of GPR10 and NPFFR2 receptors leads to sex-specific prediabetic syndrome and late-onset obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rare human variant that disrupts GPR10 signalling causes weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Stress response of prolactin-releasing peptide knockout mice as to glucocorticoid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
improving signal-to-noise in GPR10 functional assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing GPR10 functional assays and improving the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by GPR10?
GPR10, also known as the Prolactin-releasing peptide receptor (PrRPR), is a G-protein coupled receptor (GPCR).[1][2] Its endogenous ligands are prolactin-releasing peptides, PrRP-20 and PrRP-31.[1][3] Upon ligand binding, GPR10 primarily couples to the following G-proteins, initiating distinct downstream signaling cascades:
-
Gq/11 Pathway: Activation of the Gq protein stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, which can be measured using a calcium flux assay.[3]
-
Gi/o Pathway: GPR10 can also couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] This inhibitory effect can be measured in a cAMP assay, often by stimulating adenylyl cyclase with forskolin and then measuring the ligand-dependent reduction in cAMP.
-
MAPK/ERK Pathway: Studies have shown that PrRP can activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell survival and growth.[4]
The specific G-protein coupling can be cell-type dependent.[3]
Q2: Which functional assay is most suitable for screening GPR10 agonists?
The choice of assay depends on the specific research question and available resources.
-
Calcium Flux Assays: These are often the primary choice for GPR10 due to the robust Gq coupling. They are well-suited for high-throughput screening (HTS) and measure the mobilization of intracellular calcium upon receptor activation.[3][5]
-
cAMP Assays: These are used to measure the Gi/o-mediated inhibitory response. They are particularly useful for confirming the mode of action of a compound and for studying biased agonism.
-
β-Arrestin Recruitment Assays: While less commonly reported for GPR10, these assays (e.g., BRET, FRET, PathHunter) can provide insights into receptor desensitization and internalization, as well as G-protein independent signaling.
Q3: My calcium flux assay is showing a low signal-to-noise ratio. What are the potential causes and solutions?
A low signal-to-noise ratio in a calcium flux assay can be caused by several factors. Here are some common issues and troubleshooting tips:
-
Low Receptor Expression: Ensure the cell line used expresses GPR10 at an optimal level. Very high expression can lead to constitutive activity and high background, while low expression will result in a weak signal.
-
Suboptimal Dye Loading: Inadequate loading of calcium-sensitive dyes (e.g., Fluo-8) can lead to a poor signal. Optimize the dye concentration and incubation time. Ensure the incubation buffer is at the correct temperature and pH.[6]
-
Cell Health and Density: Unhealthy or dying cells will have dysregulated calcium homeostasis, leading to high background. Ensure cells are healthy and plated at an optimal density. Over-confluent or under-confluent cells can both negatively impact the assay window.
-
Ligand Potency: The potency of your PrRP analog or small molecule agonist will significantly impact the signal. Confirm the identity and purity of your ligand.
-
Assay Buffer Composition: The presence of serum or other components in the assay buffer can interfere with the signal. It is generally recommended to use a serum-free buffer for the assay.[6]
Q4: I am not observing a significant decrease in my cAMP assay after agonist stimulation. How can I optimize this?
Measuring a Gi-mediated decrease in cAMP can be challenging. Here are some optimization strategies:
-
Forskolin Concentration: The assay relies on stimulating adenylyl cyclase with forskolin to generate a measurable level of cAMP that can then be inhibited. The concentration of forskolin is critical. A full dose-response curve for forskolin should be performed to determine the EC50 to EC80 concentration, which will provide the optimal window for measuring inhibition.[7]
-
PDE Inhibitors: Endogenous phosphodiesterases (PDEs) degrade cAMP, reducing the assay signal. Including a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) in the assay buffer is crucial to allow for cAMP accumulation.[8]
-
Cell Density: The number of cells per well will affect the magnitude of the cAMP response. Titrate the cell number to find the optimal density that provides a robust signal without being excessive.[9]
-
Stimulation Time: The kinetics of the Gi-mediated inhibition can vary. Perform a time-course experiment to determine the optimal agonist incubation time.[9]
Troubleshooting Guides
Calcium Flux Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Damaged or dying cells. | 1. Ensure cells are healthy and not over-confluent. Use a viability stain to check cell health. |
| 2. Autofluorescence from compounds or media. | 2. Test for compound autofluorescence. Use phenol red-free media. | |
| 3. Suboptimal dye loading (too high concentration or too long incubation). | 3. Optimize dye concentration and incubation time. | |
| Low Signal Window (Low Max-Min RFU) | 1. Low receptor expression level. | 1. Use a cell line with higher GPR10 expression or generate a stable cell line. |
| 2. Inefficient dye loading. | 2. Optimize dye loading conditions (concentration, time, temperature). | |
| 3. Inactive or degraded agonist. | 3. Use a fresh, validated batch of agonist. | |
| 4. Insufficient intracellular calcium stores. | 4. Ensure cells are healthy and have not been pre-stimulated. | |
| Inconsistent Results Between Wells | 1. Uneven cell plating. | 1. Ensure a single-cell suspension before plating and use proper plating techniques. |
| 2. Temperature or edge effects on the plate. | 2. Equilibrate the plate to the assay temperature before reading. Avoid using the outer wells of the plate. | |
| 3. Pipetting errors. | 3. Use calibrated pipettes and ensure proper mixing. |
cAMP Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High Variability | 1. Inconsistent cell numbers. | 1. Ensure accurate and consistent cell seeding. |
| 2. Pipetting inaccuracies. | 2. Use calibrated pipettes and reverse pipetting for viscous solutions. | |
| 3. Edge effects. | 3. Avoid using the outer wells or fill them with buffer. | |
| Small Assay Window | 1. Suboptimal forskolin concentration. | 1. Perform a forskolin dose-response to determine the optimal concentration (EC50-EC80).[7] |
| 2. PDE activity degrading cAMP. | 2. Include a PDE inhibitor (e.g., IBMX) in the assay buffer.[8] | |
| 3. Low receptor expression. | 3. Use a cell line with higher GPR10 expression. | |
| No Inhibitory Response | 1. GPR10 is not coupling to Gi in the chosen cell line. | 1. Confirm Gi coupling using an alternative method (e.g., GTPγS binding) or test a different cell line. |
| 2. Inactive agonist. | 2. Validate the activity of your agonist. | |
| 3. Insufficient stimulation of adenylyl cyclase. | 3. Increase the forskolin concentration. |
Experimental Protocols
Protocol 1: Calcium Flux Assay using a Fluorescent Plate Reader
Materials:
-
HEK293 cells stably expressing human GPR10
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Calcium-sensitive dye (e.g., Fluo-8 No Wash Calcium Assay Kit)
-
PrRP-31 (human) or other GPR10 agonist
-
Black, clear-bottom 96-well or 384-well microplates
-
Fluorescent plate reader with an injection system
Method:
-
Cell Plating: Seed the GPR10-expressing HEK293 cells into black, clear-bottom microplates at a density of 20,000-40,000 cells per well. Allow cells to adhere and grow overnight.
-
Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Carefully remove the cell culture medium and add the dye solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, followed by a 30-minute incubation at room temperature, protected from light.
-
Agonist Preparation: Prepare a 2X concentration series of the GPR10 agonist in the assay buffer.
-
Signal Detection: Place the cell plate in the fluorescent plate reader. Set the excitation and emission wavelengths appropriate for the dye (e.g., Ex/Em = 490/525 nm for Fluo-8).[6]
-
Data Acquisition: Record a stable baseline fluorescence for 10-20 seconds. Inject the 2X agonist solution and continue to record the fluorescence intensity for an additional 60-120 seconds.
-
Data Analysis: Calculate the change in fluorescence (Max-Min) for each well. Plot the change in fluorescence against the agonist concentration to generate a dose-response curve and determine the EC50.
Protocol 2: Gi-Coupled cAMP Assay
Materials:
-
CHO-K1 cells stably expressing human GPR10
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
cAMP detection kit (e.g., HTRF, GloSensor)
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine)
-
PrRP-31 (human) or other GPR10 agonist
-
White, solid-bottom 96-well or 384-well microplates
Method:
-
Cell Plating: Seed the GPR10-expressing CHO-K1 cells into white microplates at an optimized density. Allow cells to adhere overnight.
-
Cell Stimulation: Remove the culture medium. Add the assay buffer containing a fixed concentration of IBMX (e.g., 500 µM) and varying concentrations of the GPR10 agonist. Incubate for 15-30 minutes at 37°C.
-
Adenylyl Cyclase Activation: Add a pre-determined optimal concentration of forskolin (e.g., EC80) to all wells except the negative control. Incubate for an additional 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: The signal is inversely proportional to the agonist's inhibitory effect. Plot the signal against the agonist concentration to generate an inhibition curve and calculate the IC50.
Visualizations
GPR10 Signaling Pathway
Caption: GPR10 signaling through Gq and Gi pathways.
Experimental Workflow: Calcium Flux Assay
References
- 1. Prolactin-releasing peptide receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Prolactin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 3. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functions of Two Distinct “Prolactin-Releasing Peptides” Evolved from a Common Ancestral Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ready-to-Assay PRP/GPR10 Prolactin-Releasing Peptide Receptor Frozen Cells [discoverx.com]
- 6. abcam.co.jp [abcam.co.jp]
- 7. Optimize your research into Gαi/o coupled GPCRs. | Revvity [revvity.com]
- 8. A rare human variant that disrupts GPR10 signalling causes weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
Technical Support Center: GPR10 Agonist 1
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with the novel peptide, GPR10 Agonist 1. The focus is on understanding and overcoming challenges related to its degradation and stability in vivo.
Frequently Asked Questions (FAQs)
Q1: What is GPR10 and its endogenous ligand?
A1: GPR10 (G-protein-coupled receptor 10) is a receptor found primarily in the brain, implicated in energy balance, stress responses, and cardiovascular regulation.[1][2][3][4] Its endogenous ligands are prolactin-releasing peptides (PrRP), which exist in two main forms, PrRP-20 and PrRP-31.[5]
Q2: What are the primary challenges with peptide agonists like this compound in vivo?
A2: The main challenges are rapid degradation by proteases in the blood and tissues, and fast renal clearance due to their small size.[6][7][8] This often results in a very short plasma half-life (often just a few minutes), limiting therapeutic efficacy.[6][8]
Q3: What are the expected degradation pathways for a peptide like this compound?
A3: Degradation is primarily due to enzymatic proteolysis.[6][9] Peptidases present in plasma, liver, kidneys, and other tissues can cleave the peptide bonds.[9] Specific cleavage sites depend on the amino acid sequence. Chemical degradation reactions such as deamidation and oxidation can also occur but are generally slower in vivo.[7][8]
Q4: How can the in vivo stability of this compound be improved?
A4: Several strategies can enhance stability.[6][7] These include:
-
Structural Modifications: Incorporating non-natural D-amino acids, cyclization to make the structure more rigid, or N- and C-terminal capping.[7]
-
Lipidation: Attaching a fatty acid chain can promote binding to serum albumin, which prolongs circulation time and reduces renal clearance.[10][11]
-
PEGylation: Conjugating with polyethylene glycol (PEG) increases the molecule's size, shielding it from proteases and reducing kidney filtration.[7][12]
Q5: What is a typical starting point for a pharmacokinetic (PK) study in rodents?
A5: For a novel peptide agonist, a typical study involves administering the compound to a small cohort of animals (e.g., mice or rats, n=3-5 per group) via intravenous (IV) and subcutaneous (SC) routes.[13] Blood samples are collected at multiple time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) to determine the concentration-time profile.
Troubleshooting Guide
| Problem / Observation | Potential Cause(s) | Recommended Action(s) & Troubleshooting Steps |
| Rapid disappearance of this compound in plasma after IV injection (Half-life < 5 minutes). | 1. High susceptibility to plasma proteases. 2. Rapid renal clearance. [6] | 1. Perform an in vitro plasma stability assay (See Protocol 2) to quantify degradation by plasma enzymes.[14]2. Analyze urine samples from the in vivo study to detect the intact parent compound, which would confirm renal clearance.3. Consider structural modifications like PEGylation or lipidation to increase hydrodynamic size and reduce clearance.[7][12] |
| In vitro plasma stability is high, but in vivo half-life is still very short. | 1. Rapid clearance by organs like the liver or kidneys.2. Degradation by tissue-bound proteases not present in plasma (e.g., in the vascular endothelium). | 1. Conduct a biodistribution study using a radiolabeled or fluorescently-tagged version of the agonist to identify organs of accumulation.2. Perform stability assays in liver S9 or kidney homogenates to assess metabolism in these specific tissues.[9]3. Identify metabolites using LC-MS/MS (See Protocol 3) to pinpoint cleavage sites and guide structural optimization.[15][16] |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing or sampling technique. 2. Biological variability in enzyme expression or clearance rates between individual animals.3. Issues with the bioanalytical method, such as non-specific binding of the peptide to sample tubes.[6] | 1. Review and standardize dosing and blood collection procedures. 2. Increase the number of animals per group (n) to improve statistical power.3. Validate the LC-MS/MS method thoroughly. Use low-binding collection tubes and include a stable, isotopically labeled internal standard. |
| No detectable metabolites are found, despite rapid clearance. | 1. Metabolites are cleared faster than the parent compound.2. The entire peptide is rapidly taken up by a specific organ and degraded intracellularly.3. Bioanalytical method is not sensitive enough or is not configured to detect expected fragments. | 1. Analyze tissue homogenates (liver, kidney) in addition to plasma for metabolites.2. Use a more sensitive detection method or a broader, non-targeted mass spectrometry approach to search for all possible fragments.[17]3. Synthesize potential predicted metabolites and use them as standards to confirm their presence in biological samples. |
Quantitative Data Summary
The following tables provide hypothetical but realistic pharmacokinetic data for this compound in its native form and after a stability-enhancing modification (lipidation). This is compared to the endogenous ligand, PrRP-31.
Table 1: Comparative Pharmacokinetic Parameters in Rats (IV Bolus, 1 mg/kg)
| Compound | Half-Life (t½, min) | Clearance (CL, mL/min/kg) | Volume of Distribution (Vd, L/kg) |
| PrRP-31 (Endogenous) | ~2-4 | > 100 | ~0.5 |
| This compound (Native) | 3.5 | 85 | 0.4 |
| This compound (Lipidated) | 240 | 5 | 1.5 |
Table 2: In Vitro Plasma Stability (Rat Plasma, 37°C)
| Compound | Half-Life (t½, min) | % Remaining at 60 min |
| PrRP-31 (Endogenous) | ~15 | < 10% |
| This compound (Native) | 25 | 18% |
| This compound (Lipidated) | > 1440 (> 24h) | > 95% |
Visualizations and Diagrams
GPR10 Signaling Pathway
GPR10 is primarily a Gq-coupled receptor.[18] Agonist binding initiates a signaling cascade leading to the activation of Phospholipase C (PLC) and subsequent downstream effects.
Caption: Simplified GPR10 signaling cascade via the Gq pathway.
Experimental Workflow: In Vivo Pharmacokinetic Study
This workflow outlines the key steps in assessing the pharmacokinetic profile of this compound.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Troubleshooting Logic: Diagnosing Poor In Vivo Stability
This diagram provides a logical path for diagnosing the root cause of rapid in vivo clearance.
Caption: Decision tree for troubleshooting poor in vivo stability.
Detailed Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following intravenous administration.
Materials:
-
This compound (sterile, formulated in saline)
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters
-
K2-EDTA blood collection tubes containing a protease inhibitor cocktail (e.g., Pefabloc SC, aprotinin)
-
Centrifuge, pipettes, freezer (-80°C)
Methodology:
-
Animal Preparation: Acclimatize catheterized rats for at least 48 hours. Fast animals overnight (with access to water) before dosing.
-
Dosing: Administer this compound as a single IV bolus via the jugular vein catheter at a dose of 1 mg/kg.
-
Blood Sampling: Collect approximately 150 µL of blood at the following time points: 0 (pre-dose), 2, 5, 15, 30, 60, 120, and 240 minutes post-dose.
-
Plasma Preparation: Immediately after collection, place blood tubes on ice. Within 15 minutes, centrifuge at 2000 x g for 10 minutes at 4°C.
-
Sample Storage: Transfer the resulting plasma supernatant to clearly labeled low-binding microtubes and store at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time profile. Calculate key PK parameters (t½, CL, Vd, AUC) using non-compartmental analysis software.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of this compound in the presence of plasma enzymes.[14][19]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Pooled rat plasma (heparinized or K2-EDTA)
-
Incubator or water bath (37°C)
-
Acetonitrile (ACN) with 0.1% formic acid and an internal standard
-
96-well plates, centrifuge
Methodology:
-
Preparation: Pre-warm rat plasma to 37°C.
-
Incubation: In a 96-well plate, add 99 µL of the pre-warmed plasma to each well.
-
Initiate Reaction: Add 1 µL of the 1 mM this compound stock solution to each well to achieve a final concentration of 10 µM. Mix gently. This is the T=0 time point for the first well.
-
Time Course: Incubate the plate at 37°C. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in the corresponding wells.
-
Reaction Termination: To stop the reaction, add 300 µL of ice-cold ACN (containing internal standard) to the designated well. This precipitates the plasma proteins.[20]
-
Protein Precipitation: Once all time points are collected, vortex the plate for 2 minutes and then centrifuge at 4000 x g for 20 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining amount of this compound.
-
Calculation: Calculate the percentage of agonist remaining at each time point relative to the T=0 sample. Plot the natural log of the percentage remaining versus time to determine the degradation rate constant and calculate the half-life (t½ = 0.693 / k).
Protocol 3: Metabolite Identification using LC-MS/MS
Objective: To identify the primary degradation products (metabolites) of this compound from in vivo or in vitro samples.
Materials:
-
Plasma or tissue homogenate samples from previous studies
-
High-Resolution Mass Spectrometer (HRMS) like a Q-TOF or Orbitrap, coupled to a UPLC system
-
Solid-Phase Extraction (SPE) cartridges for sample cleanup (optional)
-
Data processing software for metabolite identification[15][21]
Methodology:
-
Sample Preparation: Thaw plasma samples. Extract the agonist and its potential metabolites using protein precipitation (as in Protocol 2) or SPE for a cleaner sample. Concentrate the sample if necessary.
-
LC Separation: Inject the prepared sample onto a reverse-phase UPLC column (e.g., C18). Elute with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in ACN) to separate the parent compound from its metabolites.
-
MS/MS Analysis: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[17]
-
Full Scan (MS1): Acquire high-resolution mass spectra to detect the parent drug and all potential metabolites.
-
Fragmentation (MS2): Automatically select the most intense ions from the MS1 scan (or all ions in a DIA window) and fragment them to obtain structural information.
-
-
Data Processing: Use specialized software to analyze the complex dataset.[15][21]
-
Parent Drug Search: Locate the chromatographic peak and mass spectrum for the intact this compound.
-
Metabolite Search: Search for expected and unexpected modifications. This includes looking for mass shifts corresponding to common metabolic reactions like hydrolysis (cleavage of peptide bonds), deamidation, or oxidation.
-
Structure Elucidation: Interpret the MS2 fragmentation patterns of potential metabolites to confirm their identity and pinpoint the site of modification or cleavage.[16]
-
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. research.monash.edu [research.monash.edu]
- 4. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. Cellular Signaling and Anti-Apoptotic Effects of Prolactin-Releasing Peptide and Its Analog on SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Peptide metabolite identification – Mass Analytica [mass-analytica.com]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties [mdpi.com]
- 19. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolite Identification in Peptide Drugs and Its Challenges - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: GPR10 Radioligand Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to non-specific binding in GPR10 radioligand assays.
Frequently Asked Questions (FAQs)
Q1: What is GPR10 and its endogenous ligand?
G-protein coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR), is a class A GPCR.[1][2][3] Its endogenous ligand is the prolactin-releasing peptide (PrRP).[1][2][3][4] The PrRP-GPR10 signaling system is involved in various physiological processes, including energy homeostasis, stress responses, cardiovascular regulation, and circadian function.[1][2][3][4][5]
Q2: What is non-specific binding in a GPR10 radioligand assay?
Non-specific binding refers to the binding of a radioligand to components other than the GPR10 receptor.[6][7] This can include binding to other proteins, lipids in the cell membrane, the filter apparatus used in the assay, or even the walls of the assay tube.[6][7] High non-specific binding can obscure the specific binding signal, leading to inaccurate measurements of receptor affinity (Kd) and density (Bmax).[6]
Q3: How is non-specific binding determined in a GPR10 radioligand assay?
Non-specific binding is measured by incubating the membrane preparation and radioligand in the presence of a high concentration of an unlabeled competitor ligand.[7] This "cold" ligand saturates the specific GPR10 binding sites, meaning any remaining bound radioactivity is considered non-specific.[7] To accurately determine specific binding, the non-specific binding value is subtracted from the total binding (radioligand bound in the absence of a competitor).[7]
Q4: What is an acceptable level of non-specific binding?
Ideally, non-specific binding should be less than 50% of the total binding at the highest radioligand concentration used in a saturation assay.[6][8] In many well-optimized assays, non-specific binding can be as low as 10-20% of the total binding.[7] If non-specific binding is too high, it becomes difficult to obtain high-quality, reproducible data.[7]
Troubleshooting Guide
Issue: High Non-Specific Binding (NSB)
Q: My GPR10 radioligand binding assay is showing high non-specific binding. What are the potential causes and how can I reduce it?
A: High non-specific binding is a common issue in radioligand assays and can be caused by several factors. Below is a systematic guide to troubleshooting and optimizing your experiment.
Radioligand Issues
-
Concentration is too high: Using a radioligand concentration significantly above the Kd can lead to increased NSB.
-
Radioligand is "sticky" or hydrophobic: Some radioligands have a high tendency to bind to non-target sites due to their physicochemical properties.[6]
-
Solution: While changing the radioligand isn't always feasible, you can mitigate this by optimizing other assay components, such as the buffer composition.[6]
-
-
Radiochemical purity is low: Impurities in the radioligand stock can contribute to high background signal.[6]
-
Solution: Check the purity of your radioligand. Ensure the radiochemical purity is typically >90%.[6]
-
Receptor Preparation Issues
-
Too much membrane protein: Using an excessive amount of membrane protein can increase the number of non-specific binding sites.[6][9]
-
Inadequate membrane preparation: Poorly washed membranes can contain endogenous ligands or other substances that interfere with the assay.[6][9]
Assay Conditions
-
Sub-optimal buffer conditions: The pH and ionic strength of the assay buffer can significantly impact NSB.
-
Solution: Optimize the buffer composition. This may involve adjusting the pH or including specific additives.
-
-
Lack of blocking agents: Without a blocking agent, the radioligand can bind to non-specific sites on the membranes, filters, and assay plates.
-
Inappropriate incubation time and temperature: Longer incubation times can sometimes lead to increased NSB.[6]
-
Solution: Optimize the incubation time and temperature. Aim for the shortest time required to reach binding equilibrium.[6]
-
Filtration and Washing Steps
-
Filter type: The radioligand may be binding to the filter material itself.
-
Solution: Test different types of filter mats (e.g., glass fiber filters like GF/B or GF/C). Pre-soaking the filters in a solution containing a blocking agent like polyethyleneimine (PEI) can also reduce filter binding.[6]
-
-
Insufficient washing: Inadequate washing will not effectively remove all the unbound radioligand, leading to a high background signal.
Below is a troubleshooting workflow to address high non-specific binding:
Data Presentation
Table 1: Example of Optimizing Blocking Agent in a GPR10 Radioligand Assay
This table provides hypothetical data to illustrate how different concentrations of a blocking agent (BSA) can affect non-specific binding.
| BSA Concentration | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) | % Specific Binding |
| 0% | 5000 | 3500 | 1500 | 30% |
| 0.1% | 4800 | 2000 | 2800 | 58% |
| 0.5% | 4500 | 1200 | 3300 | 73% |
| 1.0% | 4300 | 900 | 3400 | 79% |
| 2.0% | 4200 | 850 | 3350 | 80% |
Note: In this example, 1.0% BSA was the most effective concentration for reducing non-specific binding and maximizing the specific binding signal.
Experimental Protocols
Saturation Binding Assay Protocol
This protocol outlines the general steps for a saturation binding experiment to determine the Kd and Bmax for a radioligand at GPR10.
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand Stock Solution: Prepare a high-concentration stock of your radioligand.
-
Unlabeled Ligand Stock Solution: Prepare a high-concentration stock of an appropriate unlabeled ligand (e.g., PrRP) to determine non-specific binding.
-
Receptor Preparation: Prepare a membrane homogenate from cells or tissues expressing GPR10.[12]
-
-
Set up Assay Tubes:
-
Total Binding: Add increasing concentrations of the radioligand to a series of tubes containing the assay buffer and the GPR10 membrane preparation.
-
Non-Specific Binding: In a parallel set of tubes, add the same increasing concentrations of radioligand, the membrane preparation, and a saturating concentration of the unlabeled ligand.
-
-
Incubation: Incubate all tubes at a constant temperature for a sufficient time to allow the binding to reach equilibrium.[6] The optimal time and temperature should be determined in preliminary kinetic experiments.
-
Separation of Bound and Free Radioligand:
-
Quantification:
-
Data Analysis:
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. benchchem.com [benchchem.com]
- 7. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. swordbio.com [swordbio.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: GPR10 Agonist 1 Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting animal studies with GPR10 agonists.
Frequently Asked Questions (FAQs)
Q1: What is GPR10 and what are its primary physiological roles?
A1: GPR10, also known as the prolactin-releasing peptide receptor (PrRPR), is a G-protein coupled receptor (GPCR).[1][2] Its endogenous ligand is the prolactin-releasing peptide (PrRP).[1][3][4] The PrRP-GPR10 signaling system is implicated in a variety of physiological processes, including:
Q2: What is the primary signaling pathway activated by GPR10 agonists?
A2: GPR10 is known to couple to Gq and Gi/Go proteins.[8] Activation of GPR10 by an agonist like PrRP can lead to the mobilization of intracellular calcium.[8][9] Downstream signaling events include the phosphorylation of mitogen-activated protein kinase (MAPK/ERK) and cAMP response element-binding protein (CREB).[8][10]
Q3: What are the known off-target receptors for GPR10 agonists?
A3: The endogenous ligand PrRP has been shown to have some binding affinity for the neuropeptide FF receptor 2 (NPFF-2R).[1][8] Therefore, novel GPR10 agonists should be profiled for activity at NPFF-2R to assess selectivity. Some modified peptide agonists have also demonstrated weak activity at the kappa-opioid receptor (KOR) and the growth hormone secretagogue receptor (GHSR).[9]
Troubleshooting Guide
Pharmacokinetics & Bioavailability
Q4: My GPR10 agonist shows good in vitro potency but lacks efficacy in vivo after oral administration. What could be the issue?
A4: Poor in vivo efficacy despite good in vitro potency is often due to unfavorable pharmacokinetic properties. Key areas to investigate include:
-
Low Oral Bioavailability: Many peptide-based agonists, and even some small molecules, have poor oral absorption.[11] Consider alternative routes of administration such as intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) injection. For centrally-mediated effects, intracerebroventricular (ICV) administration may be necessary if the compound does not cross the blood-brain barrier.[12]
-
Rapid Metabolism: The agonist may be rapidly cleared from circulation. Natural PrRP, for instance, has low stability.[12] Perform pharmacokinetic studies to determine the half-life of your compound.[13] Chemical modifications, such as lipidization, have been shown to increase the stability of PrRP analogs.[12]
-
Poor Blood-Brain Barrier Penetration: As GPR10 is highly expressed in the brain, a key challenge is ensuring your agonist can reach its target.[8] If peripheral administration is desired, the compound must be able to cross the blood-brain barrier. If not, consider ICV administration for proof-of-concept studies.
Q5: How can I improve the in vivo stability and brain penetration of my peptide-based GPR10 agonist?
A5: Several strategies can be employed to enhance the drug-like properties of peptide agonists:
-
Lipidation: Attaching a fatty acid chain to the peptide can increase its stability in plasma and may improve its ability to cross the blood-brain barrier.[12]
-
Pegylation: The addition of polyethylene glycol (PEG) chains can increase the hydrodynamic size of the peptide, reducing renal clearance and extending its half-life.
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids can reduce susceptibility to proteolytic degradation.
Off-Target Effects & Unexpected Phenotypes
Q6: My GPR10 agonist is causing unexpected cardiovascular effects (e.g., changes in blood pressure) in my animal studies. Why might this be happening?
A6: Unexpected cardiovascular effects could be due to several factors:
-
On-Target Effects: The PrRP-GPR10 system itself is involved in cardiovascular regulation.[1][6] Central administration of PrRP has been shown to increase blood pressure in rats.[1] Your observed effects may be an intended, though perhaps undesirable, consequence of GPR10 activation.
-
Off-Target Activity: Your agonist may be interacting with other receptors involved in cardiovascular control. As mentioned, cross-reactivity with NPFF receptors is a possibility.[1][8] A thorough off-target screening panel is recommended.
-
Animal Model: The specific response can be dependent on the animal model and the site of administration. For example, microinjection of PrRP into different regions of the dorsal vagal complex in rats can produce opposite effects on gastric pressure.[14]
Q7: I am not observing the expected anorexigenic (appetite-suppressing) effect with my GPR10 agonist. What should I check?
A7: A lack of anorexigenic effect could be due to the following:
-
Insufficient Target Engagement: The dose of your agonist may be too low to achieve sufficient receptor occupancy in the relevant brain regions, such as the hypothalamus.[1][8] Consider a dose-response study.
-
Pharmacokinetics: As discussed in Q4, the compound may not be reaching its target in the central nervous system due to poor stability or inability to cross the blood-brain barrier.[12]
-
Animal Model and Diet: The metabolic phenotype of GPR10 knockout mice can be dependent on age, sex, and diet (standard chow vs. high-fat diet).[7][15] The effects of a GPR10 agonist may also be more pronounced in a diet-induced obesity model compared to lean animals.[16]
-
Redundancy in Pathways: The regulation of food intake is complex and involves multiple redundant pathways. It's possible that in your specific experimental conditions, other pathways are compensating for the effects of GPR10 activation.
Q8: My GPR10 knockout/knockdown control animals are showing an unexpected phenotype, or no clear phenotype. Is this normal?
A8: Yes, this is a documented challenge. Studies with GPR10 knockout mice have shown varied results. For example, some studies report that knockout mice become hyperphagic and obese on a normal diet starting at 16 weeks of age.[7] Other studies suggest that GPR10 disruption leads to weight gain due to decreased energy expenditure rather than increased food intake.[17][18] Furthermore, combined knockout of GPR10 and NPFFR2 can lead to sex-specific metabolic syndromes.[15][19] It is crucial to carefully characterize your specific knockout model and consider factors like genetic background, age, and sex in your experimental design.
Experimental Protocols
In Vivo Efficacy Study of a GPR10 Agonist in a Diet-Induced Obesity (DIO) Mouse Model
1. Animals and Acclimation:
- Use male C57BL/6J mice, 8 weeks of age.
- House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle.
- Allow a one-week acclimation period with ad libitum access to standard chow and water.
2. Diet-Induced Obesity Induction:
- After acclimation, switch the diet of the experimental group to a high-fat diet (HFD; e.g., 60% kcal from fat). A control group should remain on standard chow.
- Monitor body weight and food intake weekly for 8-12 weeks, or until a significant difference in body weight is observed between the HFD and standard chow groups.
3. GPR10 Agonist 1 Administration:
- Randomize the HFD-fed mice into vehicle and treatment groups.
- Administer "this compound" or vehicle daily via the desired route (e.g., IP, SC) for a predefined period (e.g., 28 days).
- Select doses based on prior in vitro potency and preliminary pharmacokinetic data.
4. Monitoring and Endpoints:
- Body Weight: Measure daily or every other day.
- Food Intake: Measure daily.
- Body Composition: Perform analysis (e.g., DEXA or MRI) at baseline and at the end of the study to determine fat mass and lean mass.
- Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period to assess effects on glucose homeostasis.
- Terminal Blood Collection: Collect blood at the end of the study for analysis of plasma markers such as insulin, leptin, and lipids.
- Tissue Collection: Collect relevant tissues, such as the hypothalamus, for target engagement or pharmacodynamic biomarker analysis.
Data Presentation
Table 1: Example In Vitro Potency of GPR10 Agonists
| Compound | Receptor | Assay Type | EC50 (nM) | Reference |
|---|---|---|---|---|
| PrRP31 | GPR10 | ERK Activation | 5.2 | [9] |
| palm11-PrRP31 | GPR10 | ERK Activation | 2.1 | [9] |
| This compound | GPR10 | User-defined | User data | |
| This compound | NPFF-2R | User-defined | User data |
(This table should be populated with user-specific data)
Table 2: Example In Vivo Pharmacodynamic Effects of a GPR10 Agonist
| Treatment Group | Dose (pmol) | Animal Model | Endpoint | Response | Reference |
|---|---|---|---|---|---|
| PrRP | 2 | Rat | Intragastric Pressure | +4.7 ± 0.8 cm H2O | [14] |
| This compound | User-defined | Mouse (DIO) | Body Weight Change (%) | User data | |
| This compound | User-defined | Mouse (DIO) | Cumulative Food Intake (g) | User data |
(This table should be populated with user-specific data)
Mandatory Visualization
Caption: GPR10 Signaling Pathway
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolactin-releasing peptide receptor - Wikipedia [en.wikipedia.org]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. Physiological Roles of GPR10 and PrRP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. research.monash.edu [research.monash.edu]
- 7. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of prolactin-releasing peptide: binding, signaling and hormone secretion in rodent pituitary cell lines endogenously expressing its receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical pharmacokinetics, pharmacodynamics, and toxicity of novel small-molecule GPR119 agonists to treat type-2 diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models [frontiersin.org]
- 13. labtoo.com [labtoo.com]
- 14. Prolactin-releasing peptide affects gastric motor function in rat by modulating synaptic transmission in the dorsal vagal complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deficiency of GPR10 and NPFFR2 receptors leads to sex-specific prediabetic syndrome and late-onset obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An analogue of the Prolactin Releasing Peptide reduces obesity and promotes adult neurogenesis | EMBO Reports [link.springer.com]
- 17. A rare human variant that disrupts GPR10 signalling causes weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A rare human variant that disrupts GPR10 signalling causes weight gain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. portlandpress.com [portlandpress.com]
interpreting inconsistent results with GPR10 agonist 1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GPR10 agonist 1. The information is designed to help interpret inconsistent results and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the potency (EC50) of this compound between experiments. What are the potential causes?
A1: Inconsistent results with this compound can arise from several factors, primarily related to experimental conditions and the cellular context. A key observation is that the presence of Fetal Bovine Serum (FBS) can significantly alter the agonist's potency.[1] Additionally, the specific signaling pathway being measured and the expression levels of GPR10 and its interacting partners in your cell model can contribute to variability.
Q2: How does Fetal Bovine Serum (FBS) affect the activity of this compound?
A2: The presence of 10% FBS has been shown to increase the EC50 of this compound from 7.8 nM to 80 nM.[1] This suggests that components within the serum may bind to the agonist, reducing its effective concentration, or otherwise interfere with its interaction with the receptor. For consistent results, it is crucial to maintain a consistent and ideally low or serum-free condition during the assay.
Q3: Which signaling pathways are activated by GPR10, and could this contribute to inconsistent results?
A3: GPR10 is known to couple to multiple G protein pathways, which can lead to different downstream signals depending on the cell type and its specific complement of signaling proteins. The primary pathway is through Gαq, leading to the mobilization of intracellular calcium.[2][3] However, there is also evidence for coupling through Gαi/o, which can be detected by a pertussis toxin-sensitive activation of the ERK and Akt pathways.[2][4] If your experiments are measuring different downstream readouts (e.g., calcium flux vs. cAMP inhibition or ERK phosphorylation), you may be assessing the activity of different signaling arms, which could explain divergent results.
Q4: Could my choice of cell line be the source of the inconsistent results?
A4: Absolutely. The choice of experimental cell line is critical. Different cell lines (e.g., HEK293, CHO, COS-7) have endogenous expression of different receptors and signaling molecules that can influence the outcome of your experiment.[2][3][4][5] For example, if your cell line endogenously expresses neuropeptide FF (NPFF) receptors (NPFF-R1 or NPFF-R2), you may observe off-target effects, as some GPR10 agonists have been shown to bind to these receptors.[5][6] It is recommended to use a well-characterized cell line with stable expression of GPR10 and to screen for the presence of potentially confounding receptors.
Q5: We are not seeing a response to this compound in our system. What should we check?
A5: If you are not observing a response, consider the following:
-
Receptor Expression: Confirm the expression and cell surface localization of GPR10 in your experimental system using techniques like qPCR, Western blot, or flow cytometry with a tagged receptor.
-
Agonist Integrity: Ensure the stability and correct concentration of your this compound stock.
-
Assay Sensitivity: Verify that your assay is sensitive enough to detect the expected signal. Run positive controls for the specific signaling pathway you are investigating.
-
Cell Health: Ensure your cells are healthy and in the optimal growth phase for your experiment.
-
Loss-of-Function Variants: Although less likely in a recombinant system, naturally occurring or induced mutations in GPR10 can impair ligand binding and signaling.[3][7]
Data Presentation
Table 1: Potency of this compound (Compound 18-S4)
| Condition | EC50 (nM) |
| Without FBS | 7.8[1] |
| With 10% FBS | 80[1] |
Experimental Protocols
Key Experiment 1: Calcium Mobilization Assay for Gαq Coupling
This protocol outlines the measurement of intracellular calcium mobilization following GPR10 activation, a primary indicator of Gαq pathway engagement.
-
Cell Preparation:
-
Seed HEK293 cells stably expressing GPR10 in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Dye Loading:
-
Prepare a calcium-sensitive dye loading solution (e.g., Fluo-4 AM) according to the manufacturer's instructions in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 1 hour at 37°C.
-
-
Agonist Preparation:
-
Prepare a 2X concentrated serial dilution of this compound in the assay buffer.
-
-
Assay Execution:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in a fluorescence plate reader capable of kinetic reading (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Add the this compound dilutions to the corresponding wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50.
-
Key Experiment 2: cAMP Assay for Gαi Coupling
This protocol is for measuring the inhibition of adenylyl cyclase activity to assess Gαi coupling.
-
Cell Preparation:
-
Seed CHO-K1 cells stably co-expressing GPR10 and a forskolin-sensitive adenylyl cyclase in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Agonist Treatment:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Add the agonist dilutions to the cells, followed immediately by a fixed concentration of forskolin (e.g., 10 µM) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
-
Visualizations
Caption: GPR10 dual signaling pathways via Gαq and Gαi/o.
Caption: Troubleshooting workflow for inconsistent GPR10 agonist results.
Caption: General experimental workflow for GPR10 agonist screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rare human variant that disrupts GPR10 signalling causes weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of GPR10 Agonist 1 and GLP-1 Receptor Agonists for Weight Management
For Researchers, Scientists, and Drug Development Professionals
The global obesity epidemic has spurred the development of novel pharmacotherapies aimed at achieving significant and sustained weight loss. Glucagon-like peptide-1 (GLP-1) receptor agonists have emerged as a cornerstone of obesity management, demonstrating remarkable efficacy in clinical trials. However, the scientific community is actively exploring alternative therapeutic targets. Among these, the G protein-coupled receptor 10 (GPR10) presents a promising, yet less explored, avenue. This guide provides a detailed, objective comparison of the preclinical GPR10 agonist 1 and the clinically established GLP-1 receptor agonists for weight loss, supported by experimental data and methodological insights.
At a Glance: this compound vs. GLP-1 Receptor Agonists
| Feature | This compound (Preclinical Data) | GLP-1 Receptor Agonists (Clinical Data) |
| Primary Mechanism of Action | Increases energy expenditure and fatty acid oxidation with a modest effect on food intake. | Primarily decreases appetite and food intake by promoting satiety; slows gastric emptying. |
| Target Receptor | G protein-coupled receptor 10 (GPR10) | Glucagon-like peptide-1 receptor (GLP-1R) |
| Reported Weight Loss | ~8% body weight reduction in diet-induced obese (DIO) rats over 2 weeks. | 15-25% body weight reduction in humans over 52-68 weeks. |
| Key Signaling Pathways | Gq, Gs, β-arrestin | Gs, cAMP, PKA, Epac |
| Development Stage | Preclinical | Clinically approved and widely prescribed |
| Notable Compounds | This compound (compound 18-S4), NN501, Lipidized PrRP analogs (e.g., palm11-PrRP31) | Semaglutide, Liraglutide, Tirzepatide (dual GLP-1/GIP agonist) |
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and GLP-1 receptor agonists lies in their primary mechanism for inducing weight loss. GLP-1 receptor agonists mimic the action of the endogenous incretin hormone GLP-1, which is released after a meal. This leads to a feeling of fullness, reduced appetite, and consequently, lower caloric intake.[1][2] In contrast, preclinical evidence suggests that GPR10 agonists, such as the prolactin-releasing peptide (PrRP) analog NN501, induce weight loss primarily by increasing energy expenditure and promoting the burning of fat (fatty acid oxidation), with a less pronounced effect on food consumption.[3][4] This suggests a potential for GPR10 agonists to be a viable alternative or complementary therapy to GLP-1 receptor agonists.[3][4]
Signaling Pathways
The distinct mechanisms of action are rooted in the different signaling cascades initiated by receptor activation.
GLP-1 receptor activation primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1][5][6]
GPR10 signaling is more complex, involving coupling to multiple G proteins, including Gαq and Gαs, as well as β-arrestin pathways. This pleiotropic signaling is thought to mediate the effects on energy expenditure and metabolism.
Comparative Efficacy: Preclinical vs. Clinical Data
Direct comparison of efficacy is challenging due to the different stages of development. GLP-1 receptor agonists have a wealth of clinical data from large-scale trials, while this compound data is currently limited to preclinical models.
This compound: Preclinical Findings
| Study Parameter | GPR10 Agonist (Lipidized PrRP analog) |
| Model | Diet-Induced Obese (DIO) Sprague-Dawley Rats |
| Treatment Duration | 2 weeks |
| Dosage | Not specified |
| Body Weight Reduction | 8% |
| Food Intake Reduction | 24% |
| Reference | Maletinska et al., 2015 |
In a study using diet-induced obese rats, a two-week treatment with a palmitoylated PrRP analog resulted in an 8% reduction in body weight and a 24% decrease in food intake.[7] Another study with a modified peptide, NN501, which has agonist properties at both GPR10 and neuropeptide FF receptor 2 (NPFFR2), showed weight reduction similar to that of GLP-1 receptor agonists in mice, primarily through increased energy expenditure and fatty acid oxidation.[3][4]
GLP-1 Receptor Agonists: Clinical Trial Highlights
| Study (Drug) | Population | Treatment Duration | Mean Body Weight Loss |
| STEP 1 (Semaglutide 2.4 mg) | Adults with obesity or overweight | 68 weeks | 14.9% |
| SURMOUNT-1 (Tirzepatide 15 mg) | Adults with obesity or overweight | 72 weeks | 20.9% |
The STEP 1 trial demonstrated that once-weekly subcutaneous semaglutide 2.4 mg resulted in a mean weight loss of 14.9% over 68 weeks in adults with obesity or overweight without diabetes. The SURMOUNT-1 trial showed that tirzepatide, a dual GLP-1 and GIP receptor agonist, led to a mean weight loss of up to 20.9% over 72 weeks in a similar population.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model for GPR10 Agonist Testing
A standard protocol to induce obesity in mice involves feeding them a high-fat diet (e.g., 60% of calories from fat) for a period of 8 to 12 weeks.[8] Control animals are typically fed a standard low-fat chow. Once the desired obese phenotype is achieved, the mice are randomized into treatment groups to receive either the GPR10 agonist or a vehicle control, usually via daily subcutaneous injections. Key parameters such as body weight and food intake are monitored regularly. At the end of the study, more detailed analyses like body composition (using techniques such as EchoMRI) and energy expenditure (via indirect calorimetry) are performed.[8][9]
Representative Phase 3 Clinical Trial Design for GLP-1 Receptor Agonists (e.g., STEP 1)
The Semaglutide Treatment Effect in People with Obesity (STEP) 1 trial was a randomized, double-blind, placebo-controlled study. Participants were adults with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity, without diabetes. They were randomized to receive either once-weekly subcutaneous semaglutide 2.4 mg or placebo for 68 weeks, in conjunction with lifestyle intervention. The trial included a 16-week dose escalation period. The primary endpoints were the percentage change in body weight and the proportion of participants achieving at least a 5% weight reduction from baseline to week 68.
Future Directions and Conclusion
GLP-1 receptor agonists have undoubtedly revolutionized the pharmacological management of obesity. Their established efficacy and safety profiles make them a formidable standard of care. However, the preclinical data on GPR10 agonists, including this compound, present an exciting new frontier. The distinct mechanism of action, centered on increasing energy expenditure, suggests that GPR10 agonists could offer a complementary or alternative approach to the appetite-suppressing effects of GLP-1 receptor agonists.
Further research is imperative to fully elucidate the therapeutic potential of GPR10 agonists. Head-to-head preclinical studies directly comparing the latest generation of GPR10 agonists with potent GLP-1 receptor agonists will be crucial in determining their relative efficacy and potential for combination therapies. Moreover, a deeper understanding of the GPR10 signaling pathway in various tissues will be vital for optimizing drug design and minimizing potential off-target effects. As the field of obesity pharmacotherapy continues to evolve, the exploration of novel targets like GPR10 will be essential in developing more effective and personalized treatment strategies.
References
- 1. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diet-induced obesity model - Wikipedia [en.wikipedia.org]
- 3. cAMP-independent effects of GLP-1 on β cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Epac: A new cAMP-binding protein in support of glucagon-like peptide-1 receptor-mediated signal transduction in the pancreatic beta-cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Diet-Induced Obesity Model - takisbiotech [takisbiotech.com]
- 9. Diet-induced obesity murine model [protocols.io]
Validating GPR10 Agonist Specificity: A Comparative Guide Using Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of a novel GPR10 agonist, designated here as "GPR10 Agonist 1," by comparing its performance with a well-characterized alternative, the lipidated prolactin-releasing peptide (PrRP) analog, palm¹¹-PrRP31. The cornerstone of this validation strategy is the use of GPR10 knockout (KO) mice to unequivocally demonstrate on-target activity.
Introduction to GPR10 and Agonist Validation
G-protein coupled receptor 10 (GPR10) is a promising therapeutic target for metabolic disorders, including obesity.[1][2][3][4] Its endogenous ligand, prolactin-releasing peptide (PrRP), has been shown to reduce food intake and increase energy expenditure.[1] However, PrRP can also interact with the neuropeptide FF receptor 2 (NPFFR2), necessitating the development of specific GPR10 agonists and robust methods to validate their selectivity.[5][6] The use of GPR10 knockout mice is the gold standard for confirming that the physiological effects of a GPR10 agonist are indeed mediated by this receptor.[1][2][3][4] In the absence of the receptor, a truly specific agonist should elicit no response.
This guide will compare "this compound" (also known as compound 18-S4), a potent synthetic agonist, with palm¹¹-PrRP31, a lipidated PrRP analog with demonstrated anti-obesity effects.[5][6][7]
Comparative In Vitro Analysis
The initial assessment of GPR10 agonist specificity and potency is performed using in vitro cell-based assays. Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing human GPR10 are commonly used for these experiments.
Data Presentation: In Vitro Agonist Properties
| Agonist | Target Receptor | Assay Type | EC50 (nM) | Efficacy (% of PrRP) | Off-Target Activity (NPFFR2) | Reference |
| This compound (18-S4) | GPR10 | Calcium Mobilization | 7.8 (0% FBS) | Potent Agonist | High Selectivity | MedChemExpress |
| 80 (10% FBS) | ||||||
| palm¹¹-PrRP31 | GPR10 | Not Specified | Potent Agonist | High | Dual agonist with NPFFR2 | [5][6] |
| Prolactin-Releasing Peptide (PrRP-31) | GPR10 | Not Specified | Potent Agonist | 100% (Endogenous Ligand) | Yes | [5] |
Experimental Protocols: In Vitro Assays
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR10 activation, which couples to the Gq signaling pathway.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR10
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye leakage)
-
This compound, palm¹¹-PrRP31, and PrRP-31
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the GPR10-expressing cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading: Prepare a loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
Agonist Preparation: Prepare serial dilutions of the agonists (this compound, palm¹¹-PrRP31, PrRP-31) in assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Use the automated injector to add the agonist solutions to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the EC50 value for each agonist by plotting the peak fluorescence response against the logarithm of the agonist concentration.
cAMP Assay
This assay is used to determine if the GPR10 agonist modulates the adenylyl cyclase pathway, typically through Gs or Gi protein coupling.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR10
-
Cell culture medium
-
cAMP assay kit (e.g., HTRF, FRET, or luminescence-based)
-
This compound, palm¹¹-PrRP31, and PrRP-31
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control for Gi coupling)
-
96- or 384-well microplates
Procedure:
-
Cell Plating: Seed the GPR10-expressing cells into microplates and culture overnight.
-
Agonist Treatment: Replace the culture medium with serum-free medium containing serial dilutions of the agonists. For Gi-coupled receptors, pre-incubate with the agonist before stimulating with forskolin.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Follow the specific instructions of the chosen cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration to determine the EC50 or IC50 values.
In Vivo Specificity Validation with Knockout Mice
The definitive test of GPR10 agonist specificity involves comparing its effects in wild-type (WT) and GPR10 knockout (KO) mice. A specific agonist should elicit a biological response in WT mice that is absent in KO mice.
Experimental Workflow
Data Presentation: In Vivo Effects in Diet-Induced Obese (DIO) Mice
| Treatment Group | Change in Body Weight (g) | Change in Food Intake ( g/day ) | Change in Energy Expenditure (kcal/day) | Glucose Tolerance (AUC) |
| WT + Vehicle | Baseline | Baseline | Baseline | Baseline |
| WT + this compound | ↓ | ↓ | ↑ | ↓ |
| WT + palm¹¹-PrRP31 | ↓ | ↓ | ↑ | ↓ |
| KO + Vehicle | Baseline | Baseline | Baseline | Baseline |
| KO + this compound | No significant change | No significant change | No significant change | No significant change |
| KO + palm¹¹-PrRP31 | Potential for some effect due to NPFFR2 activity | Potential for some effect due to NPFFR2 activity | Potential for some effect due to NPFFR2 activity | Potential for some effect due to NPFFR2 activity |
Note: This table represents the expected outcomes for a highly specific GPR10 agonist (this compound) versus a dual agonist (palm¹¹-PrRP31). The arrows indicate the anticipated direction of change relative to the vehicle-treated group.
Experimental Protocol: In Vivo Study
Animals:
-
Male and female wild-type (C57BL/6J) and GPR10 knockout mice (on a C57BL/6J background), aged 8-10 weeks.
-
House animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks.
Treatment:
-
Acclimatization: Acclimate the mice to handling and injection procedures for at least one week before the start of the experiment.
-
Randomization: Randomize the mice into treatment groups based on body weight.
-
Dosing:
-
This compound: Administer subcutaneously (s.c.) daily at doses of 0.5 and 5 mg/kg.
-
palm¹¹-PrRP31: Administer s.c. daily at a comparable effective dose.
-
Vehicle: Administer the vehicle solution (e.g., saline) s.c. daily.
-
-
Duration: Treat the mice for a period of 12-28 days.
Measurements:
-
Body Weight: Record individual body weights daily.
-
Food Intake: Measure daily food consumption per cage.
-
Energy Expenditure: Use indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.[1][3]
-
Glucose Tolerance Test (GTT): At the end of the treatment period, perform a GTT by administering an oral or intraperitoneal glucose bolus after an overnight fast and measuring blood glucose levels at various time points.
GPR10 Signaling Pathway and Agonist Action
Logical Framework for Specificity Validation
References
- 1. A rare human variant that disrupts GPR10 signalling causes weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR10 gene deletion in mice increases basal neuronal activity, disturbs insulin sensitivity and alters lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidized PrRP Analog Exhibits Strong Anti-Obesity and Antidiabetic Properties in Old WKY Rats with Obesity and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of GPR10 Agonist 1 and Liraglutide in Preclinical Models of Obesity
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of the novel G-protein coupled receptor 10 (GPR10) agonist, compound 18-S4, and the established glucagon-like peptide-1 (GLP-1) receptor agonist, liraglutide. This analysis is based on available preclinical data from diet-induced obesity (DIO) mouse models.
Introduction to the Compounds
GPR10 Agonist 1 (Compound 18-S4) is a potent and selective synthetic agonist for GPR10, a receptor implicated in the regulation of energy homeostasis.[1][2] Developed as a long-acting analog of the endogenous ligand, prolactin-releasing peptide (PrRP), compound 18-S4 has shown potential in preclinical studies for the treatment of chronic obesity.[1][2]
Liraglutide , a well-established GLP-1 receptor agonist, is a synthetic analog of human GLP-1.[3] It is widely used for the management of type 2 diabetes and obesity.[4][5] Liraglutide enhances glucose-dependent insulin secretion, suppresses glucagon secretion, and reduces appetite and food intake.[3][6]
Comparative Efficacy in Diet-Induced Obese (DIO) Mice
The following tables summarize the available in vitro and in vivo data for this compound and liraglutide. It is important to note that the data presented are from separate studies and not from a head-to-head comparative trial.
In Vitro Receptor Activation
| Compound | Target Receptor | EC50 (nM) | Cell Line | Notes |
| This compound (18-S4) | GPR10 | 7.8 (in the absence of FBS) | Not Specified | Potent GPR10 agonist.[1] |
| 80 (in the presence of 10% FBS) | ||||
| Liraglutide | GLP-1 Receptor | - | - | Data from various in vitro assays confirm potent and selective agonism at the GLP-1 receptor. |
In Vivo Efficacy in DIO Mouse Models
| Parameter | This compound (18-S4) | Liraglutide |
| Dose and Administration | 0.5 mg/kg and 5 mg/kg, s.c., daily for 12 days | 0.2 mg/kg, s.c., twice daily for 14 days |
| Body Weight Reduction | Significantly decreased body weight. The 5 mg/kg dose showed similar efficacy to the 0.5 mg/kg dose.[1] | Significantly decreased body weight.[3] |
| Food Intake | Data not available in the primary publication. | Tended to decrease food intake.[3] |
| Fasting Blood Glucose | Data not available in the primary publication. | Significantly decreased fasting glucose levels.[3] |
Signaling Pathways
The activation of GPR10 and the GLP-1 receptor initiates distinct downstream signaling cascades that ultimately influence energy balance and glucose metabolism.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data.
This compound (Compound 18-S4) In Vivo Efficacy Study
Animal Model:
-
Male C57BL/6J mice were fed a high-fat diet (e.g., 60% kcal from fat) for a specified period to induce obesity.
Treatment:
-
This compound (compound 18-S4) was administered daily via subcutaneous injection at doses of 0.5 mg/kg and 5 mg/kg for 12 consecutive days.[1]
-
A vehicle control group received daily subcutaneous injections of the vehicle solution.
Efficacy Endpoints:
-
Body Weight: Measured daily or at regular intervals throughout the 12-day treatment period.
-
Food Intake: Monitored daily to assess the effect of the compound on appetite.
-
Metabolic Parameters: At the end of the study, blood samples may be collected to measure parameters such as fasting glucose and insulin levels.
Liraglutide In Vivo Efficacy Study in DIO Mice
Animal Model:
-
Male C57BL/6 mice were fed a high-fat diet (60% of calories from fat) for 13 weeks to induce obesity.[3]
Treatment:
-
Liraglutide was administered subcutaneously twice daily at a dose of 0.2 mg/kg for 14 days.[3]
-
A control group received the vehicle solution.
Efficacy Endpoints:
-
Body Weight and Food Intake: Monitored regularly throughout the treatment period.[3]
-
Fasting Blood Glucose and Insulin: Measured at the end of the study from blood samples.[3]
-
Oral Glucose Tolerance Test (OGTT): Performed to assess glucose metabolism. After a period of fasting, a glucose solution is administered orally, and blood glucose levels are measured at several time points.
-
Body Composition: Assessed using techniques like DEXA scanning to determine changes in fat and lean mass.
Summary and Future Directions
The available preclinical data indicates that both this compound (compound 18-S4) and liraglutide are effective in reducing body weight in diet-induced obese mice. Liraglutide's effects are well-documented to be mediated through appetite suppression and improvements in glucose metabolism. While this compound shows promise with a significant body weight-lowering effect, further studies are required to fully elucidate its mechanism of action, particularly its effects on food intake and glucose homeostasis.
Direct, head-to-head comparative studies are necessary to definitively assess the relative efficacy and safety of these two distinct therapeutic approaches for the management of obesity. Future research should focus on a comprehensive comparison of their effects on energy expenditure, body composition, and long-term metabolic health.
References
A Head-to-Head Comparison of GPR10 Agonists for Researchers and Drug Development Professionals
An objective analysis of currently identified agonists for the G-protein coupled receptor 10 (GPR10), a promising target in the regulation of energy homeostasis and other physiological processes. This guide provides a comparative overview of their performance based on available experimental data.
GPR10, also known as the prolactin-releasing peptide (PrRP) receptor, has emerged as a significant target for therapeutic intervention in metabolic diseases, stress responses, and cardiovascular regulation.[1][2][3][4] The development of potent and selective GPR10 agonists is a key area of research for potential treatments for conditions such as obesity. This guide offers a head-to-head comparison of known GPR10 agonists, summarizing their performance from publicly available data to aid researchers and drug development professionals in their evaluation.
Performance Overview of GPR10 Agonists
The endogenous ligands for GPR10 are prolactin-releasing peptides, primarily PrRP-31 and the shorter PrRP-20.[5][6] In addition to these, synthetic analogs and small molecules have been developed to improve potency, stability, and pharmacokinetic profiles. The following table summarizes the available quantitative data for a selection of these agonists.
| Agonist | Type | Receptor(s) | Potency (EC50) | Efficacy | Key Findings |
| PrRP-31 | Endogenous Peptide | GPR10, NPFF-R2 | Nanomolar range | Full Agonist | Endogenous ligand, also shows affinity for NPFF-R2.[1][6] |
| PrRP-20 | Endogenous Peptide | GPR10 | Nanomolar range | Full Agonist | A shorter, active form of the endogenous ligand.[5] |
| palm¹¹-PrRP31 | Lipidized Peptide Analog | GPR10, NPFF-R1, NPFF-R2 | Picomolar range | Strong Agonist | Increased potency compared to natural PrRP31; shows anorectic effects.[6][7] |
| palm-PrRP31 | Lipidized Peptide Analog | GPR10, NPFF-R1, NPFF-R2 | Picomolar range | Strong Agonist | Increased potency, but may have more off-target activities than palm¹¹-PrRP31.[6][7] |
| GPR10 agonist 1 (compound 18-S4) | Small Molecule | GPR10 | 7.8 nM (without FBS), 80 nM (with 10% FBS) | Potent Agonist | Demonstrates potential for research in chronic obesity.[8] |
GPR10 Signaling Pathways
GPR10 is known to couple to multiple G-protein signaling pathways, primarily through Gq and Gi/o proteins.[5] Agonist binding initiates a cascade of intracellular events, including the mobilization of intracellular calcium and the activation of mitogen-activated protein kinase (MAPK) pathways such as ERK and JNK.[5][6] The specific signaling outcome can be cell-type dependent.[5]
Experimental Methodologies for Agonist Evaluation
The characterization and comparison of GPR10 agonists rely on a variety of in vitro and in vivo assays. Below are detailed protocols for key experiments cited in the literature.
Calcium Mobilization Assay
This assay is fundamental for determining the potency and efficacy of GPR10 agonists by measuring the increase in intracellular calcium concentration following receptor activation.
Objective: To quantify the agonist-induced mobilization of intracellular calcium via GPR10.
General Protocol:
-
Cell Culture: HEK293 or CHO-K1 cells stably expressing the human GPR10 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
Agonist Preparation: A serial dilution of the GPR10 agonist is prepared in the assay buffer.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Basal fluorescence is measured before the addition of the agonist.
-
Agonist Addition and Data Acquisition: The agonist solutions are added to the wells, and the fluorescence intensity is measured in real-time to record the calcium flux.
-
Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The data is normalized to the maximum response, and EC50 values are calculated using a non-linear regression analysis. The response can be blocked by thapsigargin, confirming the release from intracellular stores.[9]
β-Lactamase Reporter Gene Assay
This assay measures receptor activation by detecting the expression of a reporter gene (β-lactamase) linked to a response element downstream of the GPR10 signaling pathway.
Objective: To determine the agonist properties of compounds at the GPR10 receptor.
General Protocol:
-
Cell Line: A cell line (e.g., CHO-K1) co-expressing the GPR10 receptor and a β-lactamase reporter gene under the control of a response element (e.g., CRE) is used.
-
Cell Plating and Starvation: Cells are plated in microplates and often serum-starved for a period to reduce basal signaling.
-
Agonist Treatment: Cells are treated with various concentrations of the test agonist and incubated for a specific duration.
-
Substrate Addition: A FRET-based β-lactamase substrate is added to the cells.
-
Signal Detection: The plate is incubated at room temperature to allow for the enzymatic reaction. The fluorescence is then read at two wavelengths (excitation and emission for the donor and acceptor fluorophores).
-
Data Analysis: The ratio of emission intensities is calculated to determine the extent of substrate cleavage, which corresponds to the level of receptor activation. EC50 values are determined by plotting the response against the agonist concentration.
In Vivo Models of Diet-Induced Obesity
To assess the therapeutic potential of GPR10 agonists in a physiological context, in vivo studies using models of diet-induced obesity (DIO) are employed.
Objective: To evaluate the effect of GPR10 agonists on body weight, food intake, and glucose metabolism in an obese animal model.
General Protocol:
-
Animal Model: Male C57BL/6J mice are typically used and fed a high-fat diet for several weeks to induce obesity.
-
Acclimatization and Baseline Measurements: Animals are acclimatized to individual housing and handling. Baseline body weight, food intake, and other metabolic parameters are recorded.
-
Agonist Administration: The GPR10 agonist or vehicle control is administered, often via subcutaneous injection, at a specified dose and frequency (e.g., daily).[8]
-
Monitoring: Body weight and food intake are monitored daily. Glucose tolerance tests can be performed to assess effects on glycemic control.
-
Data Analysis: Changes in body weight, cumulative food intake, and glucose tolerance between the agonist-treated and vehicle-treated groups are statistically analyzed.
This comparative guide provides a snapshot of the current landscape of GPR10 agonists. As research progresses, more comprehensive head-to-head studies will be crucial for elucidating the full therapeutic potential of targeting the GPR10 receptor. The methodologies outlined here provide a framework for the continued evaluation and development of novel GPR10-targeted therapeutics.
References
- 1. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. research.monash.edu [research.monash.edu]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. mdpi.com [mdpi.com]
- 6. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study [mdpi.com]
- 7. Palmitoylation of Prolactin-Releasing Peptide Increased Affinity for and Activation of the GPR10, NPFF-R2 and NPFF-R1 Receptors: In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of GPR10 Agonist 1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of GPR10 agonist 1 (also known as compound 18-S4), a potent agonist of the G-protein coupled receptor 10 (GPR10). The on-target effects of this compound are compared with a known alternative, a palmitoylated analog of the endogenous ligand Prolactin-releasing peptide (PrRP), palm¹¹-PrRP31. This document summarizes key performance data, details experimental methodologies for confirming on-target effects, and provides visual representations of signaling pathways and experimental workflows.
Comparative Analysis of GPR10 Agonists
The following tables summarize the available quantitative data for this compound and the comparator, palm¹¹-PrRP31.
Table 1: In Vitro Potency of GPR10 Agonists
| Agonist | Assay Type | Cell Line | Parameter | Value |
| This compound (compound 18-S4) | Functional | Not Specified | EC₅₀ (without FBS) | 7.8 nM[1] |
| Functional | Not Specified | EC₅₀ (with 10% FBS) | 80 nM[1] | |
| palm¹¹-PrRP31 | β-lactamase | CHO-K1 | EC₅₀ | pM range[2] |
| Calcium Mobilization | CHO-K1 | EC₅₀ | pM range[2] |
Table 2: Binding Affinity and Selectivity
| Agonist | Target | Parameter | Value |
| This compound (compound 18-S4) | GPR10 | Kᵢ / Kₐ | Data not publicly available |
| Selectivity Panel | Kᵢ / IC₅₀ | Data not publicly available | |
| palm¹¹-PrRP31 | GPR10 | Kᵢ | 0.26 ± 0.07 nM |
| NPFF-R1 | Kᵢ | 1.12 ± 0.13 nM | |
| NPFF-R2 | Kᵢ | 0.75 ± 0.09 nM | |
| Y₁ Receptor | Kᵢ | >1000 nM | |
| Y₂ Receptor | Kᵢ | >1000 nM | |
| Y₅ Receptor | Kᵢ | 215 ± 35 nM | |
| Ghrelin Receptor | Kᵢ | >1000 nM | |
| KOR, MOR, DOR, OPR-L1 | Kᵢ | >1000 nM |
Note: The binding affinity data for palm¹¹-PrRP31 was generated using competitive radioligand binding assays.
GPR10 Signaling Pathway
Activation of GPR10 by an agonist such as this compound initiates a cascade of intracellular events. GPR10 is known to couple to Gq/11 and Gi/o proteins. The Gq/11 pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum. The Gi/o pathway activation inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Experimental Protocols for On-Target Confirmation
To confirm the on-target effects of a GPR10 agonist, a series of in vitro assays can be performed. These assays are designed to measure the direct interaction with the receptor and the subsequent functional consequences of receptor activation.
Radioligand Binding Assay
This assay quantifies the affinity of the agonist for GPR10 by measuring its ability to displace a radiolabeled ligand.
Workflow:
Methodology:
-
Membrane Preparation: Membranes are prepared from a stable cell line overexpressing human GPR10 (e.g., HEK293 or CHO cells).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-PrRP) and a range of concentrations of the unlabeled this compound.
-
Incubation: Incubate the mixture at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following GPR10 activation via the Gq pathway.
Workflow:
Methodology:
-
Cell Culture: Plate GPR10-expressing cells in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Using a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader with an injection module, add varying concentrations of this compound to the cells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the agonist.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
cAMP Assay
This functional assay measures the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cAMP levels, following GPR10 activation via the Gi pathway.
Workflow:
Methodology:
-
Cell Treatment: Incubate GPR10-expressing cells with a phosphodiesterase inhibitor (e.g., IBMX) and varying concentrations of this compound.
-
Adenylyl Cyclase Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the EC₅₀ value.
GTPγS Binding Assay
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Workflow:
Methodology:
-
Membrane Preparation: Prepare cell membranes from GPR10-expressing cells.
-
Assay Reaction: In a 96-well plate, incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of this compound in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period.
-
Filtration: Terminate the reaction by rapid filtration through a filter plate to trap the membranes.
-
Washing: Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: Measure the amount of [³⁵S]GTPγS bound to the membranes using a scintillation counter.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the logarithm of the agonist concentration to obtain a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
Conclusion
This compound is a potent activator of the GPR10 receptor. The provided experimental protocols offer a robust framework for confirming its on-target effects and characterizing its pharmacological profile. A direct comparison with other agonists, such as palm¹¹-PrRP31, requires the generation of comprehensive, side-by-side data in the same experimental systems. The lack of publicly available binding affinity and a broad selectivity profile for this compound is a current limitation in its full characterization. Further studies are warranted to fully elucidate its selectivity and comparative efficacy.
References
GPR10 Agonist 1: A Comparative Selectivity Profile for Researchers
For researchers and professionals in drug development, the selection of a potent and selective agonist is paramount. This guide provides a comprehensive comparison of GPR10 Agonist 1 (also known as compound 18-S4) with other known GPR10 agonists, supported by experimental data to facilitate informed decisions in advancing research on metabolic diseases and other GPR10-related pathways.
G protein-coupled receptor 10 (GPR10), the receptor for prolactin-releasing peptide (PrRP), is a promising therapeutic target for metabolic disorders, including obesity.[1] Its activation is associated with decreased food intake and body weight.[1] This guide focuses on the selectivity profile of this compound, a potent synthetic agonist, and compares it against endogenous ligands and other synthetic analogs.
Comparative Selectivity Data
The following tables summarize the in vitro potency and selectivity of this compound against other relevant compounds. The data highlights the affinity (Ki) and functional potency (EC50) for GPR10 and the common off-target receptor, Neuropeptide FF Receptor 2 (NPFF2R).
| Compound | GPR10 EC50 (nM) | GPR10 Ki (nM) | NPFF2R EC50 (nM) | NPFF2R Ki (nM) | Selectivity (NPFF2R/GPR10) |
| This compound (18-S4) | 7.8 (0% FBS)[1], 80 (10% FBS)[1] | - | >10,000 | - | >1282 |
| human PrRP-20 | 1.06[2] | 0.26[2] | - | >10,000 | >38,461 |
| human PrRP-31 | 1.54[2] | 1.03[2] | - | >10,000 | >9,708 |
| rat PrRP-20 | 0.75[2] | 0.22[2] | - | - | - |
| rat PrRP-31 | 1.56[2] | 0.33[2] | - | - | - |
| palm¹¹-PrRP31 | ~0.1 (pM range) | 0.23 | ~1 | 1.3 | ~4.3 |
| C18 diacid-γE-lipidated PrRP31 | 0.2 - 0.6 | - | >5,000 | - | >8,333-25,000 |
FBS: Fetal Bovine Serum
GPR10 Signaling Pathway
Activation of GPR10 by an agonist initiates a cascade of intracellular events. The receptor primarily couples to Gq and Gi/Go proteins, leading to downstream signaling through various pathways, including calcium mobilization and ERK phosphorylation.
Caption: GPR10 agonist binding activates Gq/Gi/Go proteins, leading to downstream signaling cascades.
Experimental Workflow for Selectivity Profiling
A typical workflow to determine the selectivity of a GPR10 agonist involves both binding and functional assays.
Caption: Workflow for determining GPR10 agonist selectivity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of the test compound for GPR10.
Materials:
-
HEK293 cells stably expressing human GPR10.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [¹²⁵I]-PrRP-20.
-
Test compounds (e.g., this compound) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled PrRP-31 (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-GPR10 cells.
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This functional assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the half-maximal effective concentration (EC50) of the test compound for GPR10 activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR10.
-
Cell culture medium (e.g., DMEM/F12) with serum.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Test compounds at various concentrations.
-
A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).
Procedure:
-
Plate the GPR10-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye-loading solution to the cells.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compound at various concentrations and immediately measure the change in fluorescence over time.
-
The peak fluorescence intensity is used to determine the response.
-
Plot the response against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
This guide provides a foundational comparison for researchers investigating GPR10 agonists. The high selectivity of this compound for GPR10 over NPFF2R, as indicated by the available data, suggests its potential as a valuable tool for studying the specific roles of GPR10 in various physiological processes.
References
Evaluating the Therapeutic Potential of GPR10 Agonist 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The G protein-coupled receptor 10 (GPR10), also known as the prolactin-releasing peptide receptor (PrRPR), has emerged as a promising target for the development of therapeutics for obesity and metabolic disorders. Activation of GPR10 in the central nervous system has been shown to reduce food intake and increase energy expenditure.[1] This guide provides a comparative analysis of "GPR10 agonist 1" (also identified as compound 18-S4), a potent synthetic agonist, against a leading alternative, a palmitoylated prolactin-releasing peptide (PrRP) analog, palm¹¹-PrRP31. The information is intended to aid researchers in evaluating the therapeutic potential of these compounds.
Compound Overview
This compound (compound 18-S4): A potent, long-acting engineered prolactin-releasing peptide analog with demonstrated efficacy in reducing body weight in preclinical models of diet-induced obesity.[1][2]
palm¹¹-PrRP31: A modified version of the endogenous GPR10 ligand, PrRP. This analog has been lipidated to enhance its stability and ability to cross the blood-brain barrier, showing significant anti-obesity and glucose-lowering effects in various rodent models.[3][4][5][6]
Comparative Data
The following tables summarize the available quantitative data for this compound and palm¹¹-PrRP31. It is important to note that these data are compiled from separate studies, and direct head-to-head comparative studies have not been identified.
Table 1: In Vitro Pharmacology
| Parameter | This compound (compound 18-S4) | palm¹¹-PrRP31 | Endogenous Ligand (PrRP31) |
| Binding Affinity (Kᵢ, nM) | Data not available | 0.5 ± 0.1 (for GPR10) | 1.1 ± 0.2 (for GPR10) |
| 1.8 ± 0.3 (for NPFFR2) | 12.3 ± 2.1 (for NPFFR2) | ||
| Functional Potency (EC₅₀) | 7.8 nM (0% FBS) | ~pM range (β-lactamase assay) | 530.3 ± 70.5 pM (β-lactamase assay) |
| 80 nM (10% FBS) | nM range (ERK activation) | nM range (ERK activation) | |
| Calcium mobilization data not available | Stimulates Ca²⁺ mobilization | Stimulates Ca²⁺ mobilization |
FBS: Fetal Bovine Serum. The presence of serum proteins can affect the apparent potency of a compound. NPFFR2: Neuropeptide FF Receptor 2, another receptor that some GPR10 agonists can interact with.
Table 2: In Vivo Efficacy in Diet-Induced Obesity (DIO) Models
| Parameter | This compound (compound 18-S4) | palm¹¹-PrRP31 |
| Animal Model | C57BL/6 Mice | C57BL/6 Mice, Wistar Kyoto Rats, fa/fa Rats |
| Dose and Administration | 0.5 and 5 mg/kg, s.c., daily for 12 days | 5 mg/kg, i.p. or s.c., daily for 2-6 weeks |
| Effect on Body Weight | Significantly decreased body weight.[1] | Significantly decreased body weight.[3][5] |
| Effect on Food Intake | Data not available | Significantly lowered food intake.[3] |
| Effect on Glucose Metabolism | Data not available | Significantly improved glucose tolerance.[3][5] |
Signaling Pathways and Experimental Workflows
GPR10 Signaling Pathway
Activation of GPR10 by an agonist like this compound or palm¹¹-PrRP31 primarily leads to the activation of the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade resulting in the mobilization of intracellular calcium and the activation of downstream effector pathways, such as the ERK/MAPK pathway.[7] Some studies also suggest potential coupling to Gi/Go or Gs proteins depending on the cellular context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. compound 18-S4 [PMID: 31413801] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. mdpi.com [mdpi.com]
- 4. Palmitoylated prolactin-releasing peptide treatment had neuroprotective but not anti-obesity effect in fa/fa rats with leptin signaling disturbances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipidized Prolactin-Releasing Peptide as a New Potential Tool to Treat Obesity and Type 2 Diabetes Mellitus: Preclinical Studies in Rodent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipidized neuropeptide as a strong anti-obesity and antidiabetic agent [uochb.cz]
- 7. Prolactin-Releasing Peptide: Physiological and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
GPR10 Agonist 1 vs. Alternative Anti-Obesity Compounds: A Comparative Guide for Researchers
In the dynamic landscape of anti-obesity drug development, novel targets and mechanisms are continuously being explored to address the global health challenge of obesity. One such emerging target is the G protein-coupled receptor 10 (GPR10), with GPR10 agonist 1 showing early promise in preclinical models. This guide provides a comprehensive comparison of this compound and its class of compounds with established and other investigational anti-obesity agents. The information is tailored for researchers, scientists, and drug development professionals, with a focus on mechanism of action, experimental data, and relevant protocols.
Overview of GPR10 Agonists
GPR10, also known as the prolactin-releasing peptide receptor (PrRP-R), is primarily expressed in the brain regions associated with energy homeostasis, such as the hypothalamus. Its endogenous ligand, prolactin-releasing peptide (PrRP), has been shown to reduce food intake and increase energy expenditure.[1] Mice lacking GPR10 develop obesity, highlighting its role in regulating body weight.[2]
Comparative Analysis of Anti-Obesity Compounds
To provide a clear perspective on the potential of GPR10 agonists, this section compares their preclinical and clinical data with other major classes of anti-obesity compounds.
Data Presentation
The following tables summarize the key characteristics and efficacy data for this compound (represented by available data on GPR10 agonists and lipidized PrRP analogs) and a selection of other anti-obesity compounds.
Table 1: Mechanism of Action and Preclinical Efficacy of Investigational Anti-Obesity Compounds
| Compound Class | Specific Compound Example | Mechanism of Action | Animal Model(s) | Key Preclinical Findings (Weight Loss) |
| GPR10 Agonist | This compound / Lipidized PrRP analogs | Activates GPR10 in the hypothalamus, leading to decreased food intake and potentially increased energy expenditure. | Diet-Induced Obese (DIO) Mice | Significant body weight decrease observed with daily subcutaneous injections.[3] |
| GPER Agonist | G-1 | Selective agonist of the G protein-coupled estrogen receptor (GPER), leading to increased energy expenditure. | Ovariectomized (OVX) and DIO Mice | Reduced body weight and improved glucose homeostasis in female mice; prevented further weight gain in male mice.[5][6][7] |
Table 2: Mechanism of Action and Clinical Efficacy of Approved Anti-Obesity Drugs
| Compound Class | Specific Compound(s) | Mechanism of Action | Average Weight Loss (vs. Placebo) | Common Adverse Events |
| GLP-1 Receptor Agonist | Semaglutide (Wegovy) | Activates GLP-1 receptors in the brain to reduce hunger and increase satiety.[8] | ~12.4% at 68 weeks[8] | Nausea, diarrhea, vomiting, constipation[9] |
| GLP-1 Receptor Agonist | Liraglutide (Saxenda) | Activates GLP-1 receptors, leading to reduced appetite and caloric intake.[10] | ~5-6% at 56 weeks[11] | Nausea, diarrhea, constipation, vomiting[11] |
| Lipase Inhibitor | Orlistat (Xenical, Alli) | Inhibits gastric and pancreatic lipases, reducing dietary fat absorption by about 30%.[12] | ~3-5% at 1 year | Oily spotting, flatus with discharge, fecal urgency[13][14] |
| Sympathomimetic/Anticonvulsant | Phentermine-Topiramate (Qsymia) | Phentermine suppresses appetite; topiramate's mechanism in weight loss is not fully understood but may involve increasing satiety and energy expenditure.[15] | ~7-11% at 56 weeks[16][17] | Paresthesia, dizziness, dysgeusia, insomnia, constipation, dry mouth[18] |
| Opioid Antagonist/Antidepressant | Naltrexone-Bupropion (Contrave) | Naltrexone blocks opioid receptors involved in the reward pathway of food intake; bupropion is a dopamine and norepinephrine reuptake inhibitor that reduces appetite.[19][20] | ~4-5% at 56 weeks[16][21] | Nausea, constipation, headache, vomiting, dizziness, insomnia[16] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for understanding the nuances of anti-obesity drug development.
GPR10 Signaling Pathway
The activation of GPR10 by its agonist leads to a cascade of intracellular events primarily involving G-protein coupling, which ultimately influences neuronal activity to regulate appetite and energy balance.
Caption: GPR10 signaling pathway in a hypothalamic neuron.
Typical Preclinical Anti-Obesity Drug Evaluation Workflow
The evaluation of a novel anti-obesity compound involves a standardized series of in vivo experiments to assess its efficacy and safety.
Caption: A generalized experimental workflow for preclinical evaluation of anti-obesity compounds.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments in anti-obesity research.
Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice, 6-8 weeks old, are commonly used.
-
Housing: Mice are single-housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Diet: Mice are fed a high-fat diet (HFD), typically providing 45% or 60% of calories from fat, for a period of 8-12 weeks to induce obesity. A control group is fed a standard chow diet.
-
Confirmation of Obesity: Mice on the HFD are considered obese when their body weight is significantly higher (typically >20%) than the control group.
In Vivo Efficacy Study
-
Acclimatization: Obese mice are acclimatized to handling and injection procedures for at least one week before the start of the experiment.
-
Randomization: Mice are randomized into treatment and vehicle control groups based on body weight to ensure even distribution.
-
Drug Administration: this compound (or other test compounds) is administered, for example, via daily subcutaneous injection at specified doses (e.g., 1, 5, 10 mg/kg). The vehicle control group receives injections of the vehicle solution.
-
Measurements: Body weight and food intake are measured daily.
-
Duration: The study typically lasts for 4-8 weeks.
Glucose Tolerance Test (GTT)
-
Fasting: Mice are fasted overnight (approximately 12-16 hours) with free access to water.
-
Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.
-
Glucose Challenge: A bolus of glucose (typically 2 g/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, 90, and 120 minutes post-injection.
-
Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose clearance.
Conclusion
GPR10 agonists represent a promising new therapeutic avenue for the treatment of obesity, with a distinct mechanism of action centered on hypothalamic control of energy balance. Preclinical data, primarily from studies on lipidized PrRP analogs, demonstrate their potential to induce weight loss. However, further research is required to fully elucidate the efficacy and safety profile of specific compounds like this compound and to establish their therapeutic window in comparison to existing and other emerging anti-obesity medications. The data and protocols presented in this guide offer a foundational resource for researchers to design and interpret studies in this evolving field.
References
- 1. A rare human variant that disrupts GPR10 signalling causes weight gain in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prolactin-releasing peptide receptor (GPR10) regulates body weight homeostasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel lipidized analogs of prolactin-releasing peptide have prolonged half-lives and exert anti-obesity effects after peripheral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avcr.cz [avcr.cz]
- 5. Research Portal [scholarship.libraries.rutgers.edu]
- 6. Preclinical efficacy of the GPER-selective agonist G-1 in mouse models of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Semaglutide - Wikipedia [en.wikipedia.org]
- 9. Semaglutide for the treatment of overweight and obesity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phase 3a Data Showed Liraglutide 3 mg Demonstrated Significantly Greater Weight Loss Compared to Placebo in Adults With Obesity and Type 2 Diabetes [prnewswire.com]
- 12. bonevet.org [bonevet.org]
- 13. Orlistat, a New Lipase Inhibitor for the Management of Obesity | Scilit [scilit.com]
- 14. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Top Weight Loss Medications | Obesity Medicine Association [obesitymedicine.org]
- 17. Two-year sustained weight loss and metabolic benefits with controlled-release phentermine/topiramate in obese and overweight adults (SEQUEL): a randomized, placebo-controlled, phase 3 extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phentermine-topiramate: First combination drug for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Naltrexone/Bupropion ER (Contrave): Newly Approved Treatment Option for Chronic Weight Management in Obese Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Role of Bupropion Plus Naltrexone for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action: GPR10 vs. GLP-1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of G protein-coupled receptor 10 (GPR10) and Glucagon-like peptide-1 (GLP-1) receptor agonists. The information is compiled to facilitate a clear understanding of their distinct and overlapping signaling pathways, supported by experimental data and methodologies.
Introduction
GPR10, also known as the prolactin-releasing peptide receptor (PrRPR), and the GLP-1 receptor (GLP-1R) are both G protein-coupled receptors (GPCRs) that play significant roles in regulating energy homeostasis. While GLP-1R agonists are well-established therapeutics for type 2 diabetes and obesity, GPR10 is an emerging target with therapeutic potential in metabolic diseases. Understanding their distinct signaling mechanisms is crucial for the development of novel and targeted therapies.
Overview of Signaling Pathways
GPR10 activation by its endogenous ligand, prolactin-releasing peptide (PrRP), primarily initiates signaling through Gαq/11 and Gαi/o pathways. In contrast, GLP-1 receptor agonists predominantly signal via the Gαs pathway, with contributions from Gαq and β-arrestin signaling.[1][2] This fundamental difference in G protein coupling leads to distinct downstream cellular responses.
GPR10 Signaling Cascade
Activation of GPR10 leads to the engagement of Gαq/11 and Gαi/o proteins.[3] Gαq/11 activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Downstream of these initial events, GPR10 activation has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and cAMP response element-binding protein (CREB).[4]
GLP-1 Receptor Agonist Signaling Cascade
GLP-1 receptor agonists bind to the GLP-1R, which predominantly couples to the Gαs protein.[5] This activation stimulates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels.[5] Elevated cAMP activates protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). These effectors mediate the primary physiological responses to GLP-1R activation, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[5] There is also evidence for GLP-1R coupling to Gαq, leading to increases in intracellular calcium, and for the involvement of β-arrestin in receptor internalization and signaling.[1]
Quantitative Data Comparison
Currently, there is a lack of direct head-to-head studies comparing the quantitative signaling parameters of GPR10 and GLP-1R agonists in the same experimental system. The following table provides a qualitative comparison based on available literature.
| Feature | GPR10 | GLP-1 Receptor Agonists |
| Endogenous Ligand | Prolactin-Releasing Peptide (PrRP) | Glucagon-Like Peptide-1 (GLP-1) |
| Primary G Protein Coupling | Gαq/11, Gαi/o | Gαs |
| Secondary G Protein Coupling | - | Gαq |
| Primary Second Messenger | ↑ Intracellular Ca²⁺, ↓ cAMP | ↑ cAMP |
| Key Downstream Effectors | PLC, PKC, ERK1/2, CREB | Adenylyl Cyclase, PKA, Epac |
| Primary Physiological Role | Regulation of energy homeostasis, stress responses, food intake | Glucose homeostasis, insulin secretion, appetite suppression |
Experimental Protocols
Detailed methodologies for key experiments to assess the signaling pathways of GPR10 and GLP-1R agonists are provided below.
cAMP Measurement Assay
Objective: To quantify the change in intracellular cAMP levels upon receptor activation.
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing the receptor of interest (GPR10 or GLP-1R) are cultured in appropriate media.
-
Assay Preparation: Cells are seeded in 96- or 384-well plates. Prior to the assay, the growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Ligand Stimulation: Cells are treated with varying concentrations of the agonist (PrRP for GPR10 or a GLP-1 agonist for GLP-1R) for a specified time at 37°C.
-
Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: The generated signal is inversely proportional to the cAMP concentration in the sample. A standard curve is used to determine the cAMP concentration for each sample. EC50 values are calculated from the dose-response curves.
Intracellular Calcium Mobilization Assay
Objective: To measure the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Culture and Plating: Cells expressing the target receptor are cultured and seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer for a specific duration at 37°C.
-
Agonist Stimulation: The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). A baseline fluorescence reading is taken before the automated addition of different concentrations of the agonist.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The peak fluorescence response is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.
ERK1/2 Phosphorylation Assay
Objective: To detect the phosphorylation of ERK1/2 as a downstream indicator of receptor activation.
Methodology:
-
Cell Culture and Serum Starvation: Cells expressing the receptor are cultured and then serum-starved for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Cells are treated with various concentrations of the agonist for a predetermined time.
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are determined by Western blotting, ELISA, or bead-based assays (e.g., AlphaScreen SureFire).
-
Data Analysis: The ratio of p-ERK to total ERK is calculated for each condition. Dose-response curves are generated to determine the EC50 for ERK phosphorylation.
Conclusion
The mechanisms of action for GPR10 and GLP-1 receptor agonists are fundamentally distinct, originating from their preferential coupling to different G protein subtypes. GPR10 primarily utilizes Gαq/11 and Gαi/o pathways, leading to calcium mobilization and cAMP inhibition, respectively. In contrast, GLP-1 receptor agonists predominantly activate the Gαs-cAMP-PKA pathway, a cornerstone of their insulinotropic effects. While both receptors are implicated in energy homeostasis, their divergent signaling cascades suggest they may regulate metabolic processes through different cellular mechanisms. Further research involving direct comparative studies is warranted to fully elucidate the quantitative differences and potential for synergistic therapeutic interventions targeting these two important receptors. There is also evidence of potential crosstalk, with GLP-1R signaling modulating the activity of PrRP neurons, suggesting a more complex interplay in vivo.[4]
References
- 1. mdpi.com [mdpi.com]
- 2. Physiological Roles of GPR10 and PrRP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the binding of [125I]-human prolactin releasing peptide (PrRP) to GPR10, a novel G protein coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Efficacy of GPR10 Agonists in Diet-Induced Obesity: A Comparative Guide
In the landscape of preclinical obesity research, the G protein-coupled receptor 10 (GPR10) has emerged as a promising target. This guide provides a comparative analysis of the long-term efficacy of a representative GPR10 agonist, palmitoylated prolactin-releasing peptide (palm-PrRP), against established glucagon-like peptide-1 (GLP-1) receptor agonists, Liraglutide and Semaglutide, in diet-induced obesity (DIO) mouse models.
Performance Comparison in DIO Mouse Models
The following tables summarize the long-term effects of palm-PrRP analogs and GLP-1 receptor agonists on key metabolic parameters in DIO mice.
Table 1: Effects on Body Weight and Food Intake
| Compound | Dosing Regimen | Treatment Duration | Change in Body Weight | Change in Food Intake | Reference |
| Palm-PrRP Analog 1 | 5 mg/kg, twice daily (SC) | 2 weeks | ↓ ~12% | Tendency to decrease | [1][2] |
| Palm-PrRP Analog 2 | 5 mg/kg, twice daily (SC) | 2 weeks | ↓ ~11.75% | ↓ Significant decrease | [1][2] |
| Liraglutide | Not specified | 2 weeks | ↓ Significant decrease | Tendency to decrease | [3][4][5] |
| Semaglutide | 100 nmol/kg | 3 weeks | ↓ 22% | ↓ Significant decrease | [6][7] |
| Semaglutide | Not specified | Not specified | ↓ 24% | ↓ 33% | [8] |
Table 2: Effects on Metabolic Parameters
| Compound | Change in Fasting Glucose | Change in Plasma Insulin | Change in Plasma Leptin | Change in Plasma Triglycerides | Change in Plasma Cholesterol | Reference |
| Palm-PrRP Analog 1 & 2 | Tendency to decrease | ↓ Significant decrease | ↓ Significant decrease | ↓ Significant decrease | ↓ Significant decrease | [1][2] |
| Liraglutide | ↓ Significant decrease | Tendency to decrease | ↓ Significant decrease | ↓ Significant decrease | Not specified | [3][4][5] |
| Semaglutide | Improved glucose tolerance | Not specified | Not specified | ↓ Decreased liver triglycerides | ↓ Decreased liver cholesterol | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Diet-Induced Obesity (DIO) Mouse Model
-
Induction of Obesity: Mice are fed a high-fat diet (HFD) for a period of 12-13 weeks to induce obesity and a prediabetic state.[1][2][4][5] The diet composition can vary but is generally high in fat content.[1][2]
-
Acclimatization: Before the start of treatment, mice are allowed to acclimatize to the experimental conditions.
-
Grouping: Mice are randomized into treatment and vehicle control groups based on body weight.
Drug Administration
-
Palm-PrRP Analogs: Administered via subcutaneous (SC) injection, typically twice a day.[1][2] The vehicle used is often saline.[1][2]
-
Liraglutide and Semaglutide: Also administered via subcutaneous (SC) injection. Dosing frequency can vary from once daily to twice weekly.[8][9]
Efficacy Endpoints
-
Body Weight and Food Intake: Monitored daily or weekly throughout the study.
-
Metabolic Parameters: Blood samples are collected at the end of the treatment period, often after a fasting period, to measure plasma levels of glucose, insulin, leptin, triglycerides, and cholesterol.
-
Glucose Tolerance Test (GTT): Performed to assess glucose homeostasis. After a fasting period, a glucose bolus is administered intraperitoneally, and blood glucose levels are measured at several time points post-injection.[8]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity | PLOS One [journals.plos.org]
- 2. Impact of novel palmitoylated prolactin-releasing peptide analogs on metabolic changes in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. The effects of liraglutide in mice with diet-induced obesity studied by metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of GPR10 Agonist 1
For Research Use Only. Not for use in humans or animals.
This document provides crucial safety and logistical guidance for the proper disposal of GPR10 Agonist 1, a potent research compound. Adherence to these procedures is vital for ensuring laboratory safety, preventing environmental contamination, and maintaining regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety goggles or a face shield
-
A lab coat or chemical-resistant apron
-
Chemical-resistant gloves (nitrile or neoprene)
All handling of lyophilized powders and concentrated solutions of this compound should be conducted in a certified chemical fume hood to prevent inhalation of aerosolized particles.
Waste Segregation
Proper segregation of waste at the point of generation is a critical first step. Establish three distinct waste streams for the disposal of this compound:
-
Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.
-
Liquid Waste: Unused or expired this compound solutions.
-
Solid Waste: Contaminated vials, pipette tips, gloves, and lyophilized powder.
Disposal Procedures
The following table outlines the step-by-step disposal procedures for each waste stream. These procedures are based on general best practices for potent research compounds. Always consult your institution's specific safety guidelines and the supplier's Safety Data Sheet (SDS) before proceeding.
| Waste Stream | Disposal Procedure |
| Sharps Waste | 1. Immediately after use, place all sharps contaminated with this compound into a designated, puncture-resistant, and leak-proof sharps container. 2. The container must be clearly labeled with a biohazard symbol and as containing pharmaceutical waste. 3. Do not overfill the sharps container; seal it when it is approximately three-quarters full. 4. Follow your institution's guidelines for the final disposal of the sealed container. |
| Liquid Waste | Chemical Inactivation is Recommended: 1. Hydrolysis with Sodium Hydroxide (NaOH): Add a concentrated solution of NaOH to the this compound solution to significantly raise the pH. This will catalyze the hydrolysis of the peptide bonds. The specific concentration and duration may vary, so consult with your institution's chemical safety officer.[1] 2. After inactivation, the solution should be disposed of as hazardous chemical waste in accordance with federal, state, and local environmental control regulations.[2] |
| Solid Waste | 1. Place all non-sharp solid waste that has come into contact with this compound, such as empty vials, pipette tips, and contaminated gloves, into a designated hazardous waste container.[1] 2. This container should be clearly labeled as "Hazardous Waste - Pharmaceutical" or as required by your institution.[1] |
Emergency Spill Procedures
In the event of a spill of this compound powder or solution, the area should be immediately secured.
-
For a powder spill: Gently cover it with absorbent paper to avoid raising dust, and then wet the paper with a suitable deactivating agent (such as a 10% bleach solution, if compatible) before cleaning.
-
For a liquid spill: Cover it with absorbent material, and then saturate the material with a deactivating agent.
All cleanup materials must be disposed of as hazardous solid waste.[1]
GPR10 Signaling Pathway
GPR10, also known as the prolactin-releasing peptide receptor, is a G-protein coupled receptor (GPCR).[3][4] Upon binding of its agonist, such as this compound or the endogenous ligand prolactin-releasing peptide (PrRP), the receptor undergoes a conformational change that activates intracellular signaling cascades. The diagram below illustrates a generalized signaling pathway for GPR10.
Caption: Generalized GPR10 signaling cascade upon agonist binding.
Disposal Workflow
The following diagram outlines the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
